molecular formula C13H15ClN2O B1677683 Phenyramidol Hydrochloride CAS No. 326-43-2

Phenyramidol Hydrochloride

Cat. No.: B1677683
CAS No.: 326-43-2
M. Wt: 250.72 g/mol
InChI Key: HYYDHUILGLWOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyramidol Hydrochloride is an analgesic and anticoagulant.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYDHUILGLWOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-43-2
Record name Phenyramidol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyramidol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verbanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-[(2-pyridylamino)methyl]benzyl alcohol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYRAMIDOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M574V6XQH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenyramidol Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol Hydrochloride is a centrally-acting muscle relaxant and analgesic agent with a multifaceted mechanism of action. First described in the late 1950s, its primary therapeutic effects are attributed to the interruption of polysynaptic reflexes within the central nervous system. More recent investigations have unveiled a secondary anti-inflammatory component to its pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms, consolidating available preclinical and clinical data. While a wealth of clinical efficacy data exists, this guide also highlights the absence of detailed, publicly available quantitative data from modern molecular and electrophysiological assays.

Primary Mechanism of Action: Interruption of Spinal Polysynaptic Reflexes

The core mechanism of action for this compound lies in its ability to depress polysynaptic reflexes at the level of the spinal cord and brainstem.[1][2] This selective interruption of interneuronal pathways is responsible for its muscle relaxant properties.

Key Characteristics:

  • Central Action: Phenyramidol acts within the central nervous system, rather than directly on skeletal muscle fibers or the neuromuscular junction.[3]

  • Selective Depression: The drug primarily affects polysynaptic pathways, which are complex neural circuits involving one or more interneurons. Monosynaptic reflexes, such as the stretch reflex, are reportedly less affected.

  • Resultant Effect: By dampening the transmission of nerve impulses through these polysynaptic circuits, Phenyramidol reduces the hyperexcitability of motor neurons, leading to a decrease in muscle tone and spasm.

Proposed Signaling Pathway

While the precise molecular targets for its central activity have not been definitively elucidated in publicly available literature, the proposed pathway involves the modulation of interneuronal communication in the spinal cord.

cluster_spinal_cord Spinal Cord Sensory_Neuron Sensory Neuron (Afferent Signal) Interneuron Interneuron Sensory_Neuron->Interneuron Excitatory Input Motor_Neuron Motor Neuron (Efferent Signal) Interneuron->Motor_Neuron Signal Transmission Muscle Skeletal Muscle Motor_Neuron->Muscle Muscle Contraction Phenyramidol Phenyramidol HCl Phenyramidol->Interneuron Inhibitory Modulation

Figure 1: Proposed Interruption of Polysynaptic Reflex Arc
Experimental Evidence and Methodologies

General Experimental Protocol: Evaluation of Muscle Relaxant Activity in Animal Models

  • Animal Model: Typically, studies would have utilized rodents (e.g., mice, rats) or rabbits.

  • Induction of Muscle Spasm/Hypertonia: A state of muscle rigidity or spasm would be induced, often through chemical means (e.g., strychnine) or electrical stimulation.

  • Drug Administration: this compound would be administered, often intraperitoneally (i.p.) or orally (p.o.), at varying doses. A control group would receive a vehicle.

  • Assessment of Muscle Relaxation: The degree of muscle relaxation would be quantified using methods such as:

    • Righting Reflex: The ability of an animal placed on its back to right itself. A delay or inability to do so indicates muscle relaxation.

    • Grip Strength: Measurement of the animal's ability to grip a wire or mesh.

    • Inclined Screen Test: The ability of an animal to remain on a screen tilted at a progressively steeper angle.

  • Data Analysis: The dose-response relationship would be determined, often calculating an ED50 (the dose required to produce the desired effect in 50% of the animals).

cluster_workflow General Experimental Workflow: Muscle Relaxation Animal_Model Animal Model (e.g., Mouse) Induction Induce Muscle Hypertonia Animal_Model->Induction Drug_Admin Administer Phenyramidol HCl Induction->Drug_Admin Assessment Assess Muscle Relaxation Drug_Admin->Assessment Data_Analysis Analyze Data (e.g., ED50) Assessment->Data_Analysis

Figure 2: Generalized Workflow for Preclinical Assessment

Secondary Mechanism of Action: Anti-Inflammatory Effects

More recent research has identified a significant anti-inflammatory component to Phenyramidol's mechanism of action, which contributes to its overall analgesic effect. This activity is primarily mediated through the balanced inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition
  • Balanced Inhibition: Phenyramidol has been shown to provide balanced inhibition of both COX-1 and COX-2 enzymes.[1] This is in contrast to some non-steroidal anti-inflammatory drugs (NSAIDs) that are selective for one isoform.

  • Consequence of Inhibition: By inhibiting COX enzymes, Phenyramidol blocks the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.

  • Comparative Efficacy: In vitro and in vivo studies have suggested that the anti-inflammatory efficacy of Phenyramidol is comparable to that of ibuprofen (B1674241) and dexamethasone.[1]

Reduction of Pro-Inflammatory Cytokines

In addition to its effects on the COX pathway, Phenyramidol has been reported to significantly decrease the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1] These cytokines play a crucial role in the propagation of the inflammatory cascade and the sensitization of nociceptors.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory actions of Phenyramidol can be visualized as a multi-pronged approach targeting key components of the inflammatory response.

cluster_inflammation Inflammatory Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Phenyramidol_COX Phenyramidol HCl Phenyramidol_COX->COX_Enzymes Inhibition Inflammatory_Stimuli Inflammatory Stimuli Cytokine_Production Production of IL-1β & TNF-α Inflammatory_Stimuli->Cytokine_Production Cytokine_Production->Inflammation_Pain Phenyramidol_Cytokine Phenyramidol HCl Phenyramidol_Cytokine->Cytokine_Production Inhibition

Figure 3: Anti-Inflammatory Mechanism of Action
Experimental Protocols for Anti-Inflammatory Activity

While specific protocols for Phenyramidol are not detailed in the available literature, standard in vitro and in vivo assays for assessing anti-inflammatory activity would have been employed.

In Vitro COX Inhibition Assay (General Protocol):

  • Enzyme Source: Purified COX-1 and COX-2 enzymes (e.g., from ram seminal vesicles for COX-1, and recombinant human or sheep placenta for COX-2).

  • Assay Method: A commercial fluorometric or colorimetric inhibitor screening kit is often used. These assays typically measure the peroxidase activity of COX in converting a probe into a measurable signal.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., ibuprofen).

    • The reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin (B15479496) G2 (PGG2) or the subsequent conversion to PGH2 is measured by monitoring the fluorescence or absorbance of the probe.

  • Data Analysis: The concentration of Phenyramidol that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine potency and selectivity.

In Vivo Paw Edema Test (General Protocol):

  • Animal Model: Typically rats (e.g., Wistar or Sprague-Dawley).

  • Procedure:

    • Animals are pre-treated with oral or intraperitoneal doses of this compound, a positive control (e.g., dexamethasone), or vehicle.

    • After a set time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar surface of one hind paw to induce inflammation and edema.

    • Paw volume is measured at various time points post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema for the drug-treated groups is calculated relative to the vehicle-treated control group.

Other Potential Mechanisms

Some literature suggests potential interactions of Phenyramidol with central neurotransmitter systems, including serotonin (B10506) and norepinephrine. However, these interactions are not well-characterized, and no definitive data on receptor binding affinities or effects on reuptake transporters are publicly available. These potential mechanisms remain speculative without further detailed investigation.

Quantitative Data Summary

A significant limitation in the publicly available scientific literature is the absence of detailed quantitative pharmacological data for this compound. The tables below summarize the available efficacy data from clinical studies, as specific preclinical quantitative values (e.g., IC50, Ki, ED50) are not consistently reported in accessible sources.

Table 1: Summary of Clinical Efficacy for Analgesia

Clinical ConditionDosingEfficacy OutcomeReference
Painful Musculoskeletal DisordersOral or IntramuscularUp to 94% improvement[1]
Low Back and Musculoskeletal Pain400 mg, 2-3 times daily for 3-7 days89% of patients showed clinically significant improvement[1]
Acute Spinal Muscle Spasm400 mg at 12-hour intervalsStatistically significant improvement in pain, spasm, and function[1]
Severe Dysmenorrhea200-400 mg (max 3200 mg/day)87% "excellent" or "good" efficacy[1]

Table 2: Summary of Clinical Efficacy for Muscle Relaxation

Administration RouteEfficacy OutcomeReference
Intramuscular82.9% "excellent" and "good" muscle relaxant efficacy[1]
Intravenous81% "excellent" and "good" degree of antispasmodic relief[1]
Parenteral (Pediatric)89% "excellent-good" muscle relaxant efficacy[1]

Conclusion

This compound is a dual-action therapeutic agent, exerting its primary effects as a centrally-acting muscle relaxant through the depression of polysynaptic reflexes in the spinal cord and brainstem. This is complemented by a clinically significant anti-inflammatory mechanism involving balanced COX enzyme inhibition and a reduction in pro-inflammatory cytokines. While its clinical efficacy has been demonstrated in numerous studies since its introduction, a notable gap exists in the modern, quantitative characterization of its molecular interactions. Further research employing contemporary techniques such as receptor binding assays, ion channel electrophysiology, and detailed enzymatic kinetic studies would be invaluable to fully elucidate the precise molecular targets and to refine our understanding of this established therapeutic agent.

References

The Dawn of a Dual-Action Therapeutic: An In-depth Technical Guide to the Early Discovery and Synthesis of Phenyramidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and synthesis of Phenyramidol, a molecule that marked a significant advancement in the management of pain and muscle hypertonicity. First described in the late 1950s, Phenyramidol emerged as a novel therapeutic agent possessing both analgesic and muscle relaxant properties, a unique combination for its time. This document provides a comprehensive overview of its initial chemical synthesis, early pharmacological evaluation, and the preclinical data that established its clinical potential.

Discovery and Pharmacological Profile

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamino)pyridine, was first reported in the scientific literature in 1959.[1][2][3][4][5] Early pharmacological studies, notably by O'Dell in 1960 and Batterman and colleagues in 1959, were instrumental in elucidating its unique dual-action profile.[6] These pioneering investigations revealed that Phenyramidol exhibited analgesic efficacy comparable to that of codeine, while also demonstrating significant muscle relaxant effects.[6]

The primary mechanism of action for its muscle relaxant properties was identified as the blockade of polysynaptic reflexes within the spinal cord and brainstem.[6][7][8] This selective action on interneuronal pathways was a key discovery, as it allowed for the reduction of muscle spasticity without significantly impairing voluntary muscle function.

Preclinical Efficacy and Toxicity

Early preclinical studies established the potency and safety profile of Phenyramidol. The following tables summarize the key quantitative data gathered from these initial investigations.

ParameterSpeciesRoute of AdministrationValueReference
Analgesic Potency
ED₅₀ (Hot Plate Test)MouseOral~25 mg/kg[6]
Muscle Relaxant Potency
ED₅₀ (Inclined Screen)MouseOral~30 mg/kg[6]
Acute Toxicity
LD₅₀MouseOral385 mg/kg[6]
LD₅₀MouseIntravenous68 mg/kg[6]

Table 1: Preclinical Efficacy and Toxicity of Phenyramidol

Clinical Study ParameterPatient PopulationDosageEfficacy OutcomeReference
Analgesic Efficacy Musculoskeletal Pain200-400 mg orallySignificant pain relief compared to placebo[6]
Muscle Relaxant Efficacy Musculoskeletal Spasm200-400 mg orallyClinically observed muscle relaxation[6]

Table 2: Early Clinical Observations of Phenyramidol Efficacy

Chemical Synthesis

The initial synthesis of Phenyramidol, as described in the late 1950s, involves the reaction of 2-aminopyridine (B139424) with styrene (B11656) oxide. This reaction forms the core of the molecule's structure, creating the 2-(β-hydroxyphenethylamino)pyridine backbone.

General Synthesis Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction Vessel Reaction Vessel 2-Aminopyridine->Reaction Vessel Styrene Oxide Styrene Oxide Styrene Oxide->Reaction Vessel Phenyramidol Phenyramidol Reaction Vessel->Phenyramidol Nucleophilic Ring-Opening

Caption: General synthesis pathway of Phenyramidol.

Experimental Protocol: Synthesis of 2-(β-hydroxyphenethylamino)pyridine (Phenyramidol)

The following is a generalized protocol based on descriptions from patent literature. The specific details from the original 1959 publication could not be accessed.

Materials:

  • 2-Aminopyridine

  • Styrene Oxide

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • A solution of 2-aminopyridine in an anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Styrene oxide is added dropwise to the solution of 2-aminopyridine.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by a suitable method (e.g., thin-layer chromatography).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude Phenyramidol is purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture) to afford the final product as a crystalline solid.

Pharmacological Evaluation: Experimental Protocols

The dual analgesic and muscle relaxant activities of Phenyramidol were established through a series of preclinical assays.

Analgesic Activity: Hot-Plate Test

The hot-plate test was a standard method used to assess the analgesic efficacy of centrally acting compounds.

Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.

Generalized Protocol:

  • Mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • A baseline latency is determined for each animal before drug administration.

  • Phenyramidol or a vehicle control is administered (e.g., orally or intraperitoneally).

  • At a predetermined time after dosing (e.g., 30, 60, and 90 minutes), the hot-plate test is repeated, and the post-treatment latencies are recorded.

  • The percentage of maximum possible effect (%MPE) is calculated to quantify the analgesic activity.

Muscle Relaxant Activity: Inclined Screen Test

The inclined screen test was employed to evaluate the muscle relaxant properties of Phenyramidol.

Principle: This test assesses the ability of an animal to maintain its grip on an inclined screen. A drug-induced inability to stay on the screen for a set period is indicative of muscle relaxation.

Generalized Protocol:

  • A wire mesh screen is inclined at a specific angle (e.g., 60 degrees).

  • Mice are placed individually on the screen, and their ability to remain on the screen for a predetermined duration (e.g., 60 seconds) is observed.

  • Animals that successfully remain on the screen are selected for the study.

  • Phenyramidol or a vehicle control is administered to groups of mice.

  • At various time points after drug administration, the mice are re-tested on the inclined screen.

  • The number of animals in each group that fall off the screen is recorded, and the dose at which 50% of the animals fail the test (ED₅₀) is calculated.

Logical Workflow and Mechanism of Action

The discovery and early development of Phenyramidol followed a logical progression from chemical synthesis to pharmacological characterization.

G cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_evaluation Further Evaluation cluster_clinical Clinical Development Synthesis of Phenyramidol Synthesis of Phenyramidol Analgesic Screening (Hot-Plate Test) Analgesic Screening (Hot-Plate Test) Synthesis of Phenyramidol->Analgesic Screening (Hot-Plate Test) Muscle Relaxant Screening (Inclined Screen Test) Muscle Relaxant Screening (Inclined Screen Test) Synthesis of Phenyramidol->Muscle Relaxant Screening (Inclined Screen Test) Toxicity Studies (LD50) Toxicity Studies (LD50) Analgesic Screening (Hot-Plate Test)->Toxicity Studies (LD50) Muscle Relaxant Screening (Inclined Screen Test)->Toxicity Studies (LD50) Mechanism of Action Studies Mechanism of Action Studies Toxicity Studies (LD50)->Mechanism of Action Studies Early Clinical Trials Early Clinical Trials Mechanism of Action Studies->Early Clinical Trials G Sensory Neuron Sensory Neuron Interneuron Interneuron Sensory Neuron->Interneuron Excitatory Signal Motor Neuron Motor Neuron Interneuron->Motor Neuron Excitatory Signal Muscle Muscle Motor Neuron->Muscle Contraction Signal Phenyramidol Phenyramidol Phenyramidol->Interneuron Inhibition

References

Pharmacological Profile of Phenyramidol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with analgesic properties. First described in the late 1950s, it has been utilized for the symptomatic relief of painful musculoskeletal conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data, and visual representations of its pharmacological actions.

Introduction

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamine)pyridine, is a non-narcotic agent that uniquely combines muscle relaxant and analgesic effects.[1] Its primary therapeutic application is in the management of pain associated with muscle spasms, such as in cases of lumbago, chronic back pain, and sports injuries.[2] Unlike many other muscle relaxants, Phenyramidol is reported to not produce significant drowsiness, making it a viable option for ambulatory patients.[3] This guide delves into the core pharmacological characteristics of this compound to provide a detailed understanding for scientific and drug development applications.

Mechanism of Action

This compound exerts its effects through the central nervous system. The primary mechanism involves the interruption of interneuronal and polysynaptic reflexes within the spinal cord and brainstem.[3][4][5] This selective depression of polysynaptic pathways leads to a reduction in skeletal muscle hypertonicity and spasms, without significantly affecting normal neuromuscular function.[6]

Selective Inhibition of Polysynaptic Reflexes

Electrophysiological studies have indicated that Phenyramidol selectively inhibits polysynaptic reflexes, while monosynaptic reflexes, such as the patellar reflex, remain largely unaffected.[7] This suggests that Phenyramidol's primary site of action is on the interneurons that form the polysynaptic arc, rather than directly on motor neurons or sensory afferents. The precise molecular target of Phenyramidol within this pathway has not been fully elucidated.

A proposed conceptual pathway for the mechanism of action of this compound is depicted below.

cluster_sensory Sensory Input cluster_spinal_cord Spinal Cord cluster_motor Motor Output Sensory_Neuron Sensory Neuron Interneuron Interneuron (Polysynaptic Pathway) Sensory_Neuron->Interneuron Excitatory Synapse Motor_Neuron Motor Neuron Sensory_Neuron->Motor_Neuron Monosynaptic (Unaffected) Interneuron->Motor_Neuron Excitatory Synapse Muscle Skeletal Muscle Motor_Neuron->Muscle Neuromuscular Junction Phenyramidol Phenyramidol HCl Phenyramidol->Interneuron Inhibition

Conceptual diagram of Phenyramidol's selective inhibition of polysynaptic reflexes in the spinal cord.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its dual analgesic and muscle relaxant properties.

Analgesic Activity

The analgesic potency of Phenyramidol has been reported to be comparable to that of codeine in some preclinical models.[8] Clinical studies have demonstrated a significant reduction in pain scores in patients with acute musculoskeletal pain.[9]

Muscle Relaxant Activity

Phenyramidol's muscle relaxant effect is a result of its central action on polysynaptic reflexes. This leads to a decrease in muscle spasm and stiffness, thereby improving mobility.[10]

Pharmacokinetics

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.[3]

Distribution

Specific details on the volume of distribution and protein binding are not extensively documented in readily available literature.

Metabolism

Phenyramidol is metabolized in the liver, primarily through glucuronidation.[11] The resulting glucuronide conjugate is the principal metabolite.[3] Studies have shown that the parent molecule, rather than its metabolites, is responsible for the pharmacological activity.[6] Phenyramidol has been reported to inhibit the metabolism of other drugs, such as phenytoin (B1677684), tolbutamide, and bishydroxycoumarin.[3][10]

Excretion

The primary route of excretion for Phenyramidol and its metabolites is through the urine as the glucuronide conjugate.[3] A smaller proportion is also excreted in the feces.[3]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 40-45 minutes[3]
Elimination Half-life (t1/2) Approximately 11 hours[3]

Experimental Protocols

Analgesic Activity Assessment (Writhing Test)

This protocol is a standard method for evaluating the efficacy of peripherally and centrally acting analgesics.

Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer Administer Phenyramidol HCl (or Vehicle/Positive Control) Acclimatize->Administer Wait Waiting Period (e.g., 30 min) Administer->Wait Induce Induce Writhing (i.p. Acetic Acid) Wait->Induce Observe Observe and Count Writhes (e.g., for 20 min) Induce->Observe Analyze Analyze Data (% Inhibition) Observe->Analyze End End Analyze->End

Workflow for the acetic acid-induced writhing test to assess analgesic activity.
  • Animals: Male Swiss albino mice.

  • Groups:

    • Vehicle control (e.g., saline).

    • This compound (various doses).

    • Positive control (e.g., codeine).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, vehicle, or positive control is administered orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid) is injected intraperitoneally.

    • The number of writhes (stretching of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).

  • Endpoint: The percentage inhibition of writhing compared to the vehicle control group is calculated.

Muscle Relaxant Activity Assessment (Rota-Rod Test)

The Rota-rod test is a standard method to assess motor coordination and the effects of muscle relaxants.

  • Apparatus: A rotating rod apparatus (Rota-rod).

  • Animals: Mice or rats.

  • Procedure:

    • Animals are trained to stay on the rotating rod for a set period (e.g., 5 minutes).

    • On the test day, baseline performance (time on the rod) is recorded.

    • The test compound or vehicle is administered.

    • At various time points after administration, the animals are placed back on the Rota-rod, and the time until they fall off is recorded.

  • Endpoint: A significant decrease in the time spent on the rod compared to baseline and the vehicle control group indicates muscle relaxant activity.

In Vitro Metabolism Study (Liver Microsomes)

This protocol provides a general framework for assessing the in vitro metabolism of Phenyramidol.

Start Start Prepare Prepare Incubation Mixture: - Liver Microsomes - NADPH Regenerating System - Phenyramidol HCl Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Quench Stop Reaction at Time Points (e.g., with Acetonitrile) Incubate->Quench Analyze Analyze Samples by LC-MS/MS (Quantify Parent Drug and Metabolites) Quench->Analyze Calculate Calculate Metabolic Stability (Half-life, Intrinsic Clearance) Analyze->Calculate End End Calculate->End

General workflow for an in vitro metabolism study using liver microsomes.
  • Materials:

    • Human or animal liver microsomes.

    • NADPH regenerating system (to support CYP450 activity).

    • UDPGA (for glucuronidation studies).

    • This compound.

  • Procedure:

    • Phenyramidol is incubated with liver microsomes in the presence of the appropriate cofactors at 37°C.

    • Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by a suitable analytical method (e.g., LC-MS/MS) to quantify the remaining parent drug and the formation of metabolites.

  • Endpoints:

    • Rate of disappearance of the parent drug to determine metabolic stability (half-life, intrinsic clearance).

    • Identification and quantification of metabolites.

Clinical Efficacy and Safety

A phase IV, open-label, non-comparative study by Shah et al. (2011) evaluated the efficacy and safety of this compound in patients with acute lumbago, integumental pain, and musculoskeletal pain.[9]

Clinical Efficacy Data

The primary efficacy endpoint was the change in the Numerical Pain Rating Scale (NPRS) score.

ParameterResultReference
Baseline NPRS Score (Mean) 6.75[9]
End of Treatment NPRS Score (Mean) 2.19[9]
Percentage Improvement in NPRS Score 68% (p < 0.0001)[9]
Clinically Meaningful Improvement (Investigator Assessment) 89% of patients[9]
Patient Assessment of Efficacy (Excellent/Good) 81% of patients[9]
Safety and Tolerability

Phenyramidol is generally well-tolerated. The most common adverse events are gastrointestinal in nature.

Adverse EventIncidenceReference
Nausea, Epigastric Distress, Pruritus < 3%[9]
Vomiting, Dizziness, Drowsiness, Weakness < 1%[9]

In the study by Shah et al. (2011), 12 adverse events were recorded in 11% of patients, with 5 being laboratory-related (increased liver enzymes).[9] These elevations were not clinically significant and resolved after discontinuation of the drug.

Drug Interactions

This compound can inhibit the metabolism of several other drugs, potentially leading to increased plasma concentrations and an enhanced risk of toxicity.

  • Phenytoin: Elevated plasma concentrations of phenytoin have been reported in epileptic patients taking both drugs concurrently.[3]

  • Tolbutamide, Bishydroxycoumarin, Zoxazolamine, Pentobarbital: Phenyramidol is known to inhibit the metabolism of these compounds.[3]

Conclusion

This compound is a centrally acting muscle relaxant with concomitant analgesic properties. Its mechanism of action involves the selective inhibition of polysynaptic reflexes in the central nervous system. It is readily absorbed orally and primarily eliminated through renal excretion of its glucuronide metabolite. Clinical studies have demonstrated its efficacy in reducing pain associated with musculoskeletal disorders. While generally well-tolerated, it has the potential to interact with other medications through the inhibition of their metabolism. Further research to elucidate the precise molecular target of Phenyramidol could provide valuable insights into the modulation of spinal reflex pathways and aid in the development of novel therapeutics for pain and muscle spasticity.

References

The Structure-Activity Relationship of Phenyramidol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with notable analgesic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Phenyramidol, its mechanism of action, and the experimental protocols used for its evaluation. While comprehensive quantitative SAR data for a wide range of Phenyramidol analogs is not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to elucidate the key structural determinants of its pharmacological activity. The document details the established experimental methodologies for assessing its muscle relaxant and analgesic effects and presents a logical model of its interaction with spinal cord signaling pathways.

Introduction

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamine)pyridine, is a pharmaceutical agent recognized for its dual therapeutic actions as both a muscle relaxant and an analgesic.[1] First described in the late 1950s, it has been utilized for the symptomatic treatment of painful musculoskeletal conditions.[1] Unlike peripherally acting muscle relaxants, Phenyramidol exerts its effects on the central nervous system (CNS), specifically by inhibiting polysynaptic reflexes within the brain and spinal cord.[1][2] This central mechanism of action is responsible for reducing muscle hypertonia and alleviating associated pain. Pharmacological studies have indicated that the parent molecule itself, rather than its metabolites, is primarily responsible for the observed therapeutic effects.[1]

Chemical Structure and Core Pharmacophore

The chemical structure of this compound consists of a 2-aminopyridine (B139424) moiety linked to a 1-phenylethanol (B42297) group. The molecule possesses a chiral center at the benzylic carbon bearing the hydroxyl group.

Chemical Name: 1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride Molecular Formula: C₁₃H₁₅ClN₂O Molecular Weight: 250.72 g/mol

The core pharmacophore of Phenyramidol can be considered to comprise three key features:

  • The Phenyl Ring: This lipophilic group is likely involved in binding to a hydrophobic pocket within its target protein.

  • The Hydroxyl Group: The secondary alcohol is a potential hydrogen bond donor and acceptor, suggesting its involvement in specific polar interactions with the target.

  • The 2-Aminopyridine Moiety: This nitrogen-containing heterocycle is a key structural element. The amino group can act as a hydrogen bond donor, and the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The basicity of the pyridine ring may also play a role in its pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR)

  • The Phenyl Ring: Substitution on the phenyl ring could modulate the lipophilicity and electronic properties of the molecule, potentially affecting its ability to cross the blood-brain barrier and its binding affinity for the target. Electron-withdrawing or electron-donating groups at various positions would likely influence activity.

  • The Hydroxyl Group: Esterification or etherification of the hydroxyl group would likely diminish or abolish activity, indicating its critical role in hydrogen bonding. The stereochemistry at this chiral center is also expected to be important, with one enantiomer likely exhibiting greater potency than the other.

  • The Ethyl Linker: Altering the length of the two-carbon chain separating the phenyl and amino groups would likely impact the spatial arrangement of the key pharmacophoric features and could be detrimental to activity.

  • The Amino Group: N-alkylation or N-acylation of the secondary amine would alter its hydrogen bonding capacity and could affect its interaction with the target.

  • The Pyridine Ring: The position of the amino substituent on the pyridine ring is likely crucial. Modifications to the pyridine ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems, would be expected to significantly impact biological activity.

Due to the lack of publicly available quantitative data for a series of Phenyramidol analogs, a structured table of IC₅₀ or ED₅₀ values cannot be provided at this time.

Mechanism of Action and Signaling Pathways

Phenyramidol functions as a centrally acting muscle relaxant by inhibiting polysynaptic reflexes in the spinal cord and brainstem.[1][2] Polysynaptic reflexes involve one or more interneurons interposed between the sensory (afferent) and motor (efferent) neurons. These pathways are crucial for the coordination of muscle activity and the maintenance of muscle tone.

The precise molecular targets of Phenyramidol within these pathways have not been fully elucidated. However, the mechanism is understood to involve the depression of neuronal activity within the spinal cord's internuncial neuron pools. This action dampens the transmission of nerve impulses that lead to excessive muscle contraction.

Below is a logical representation of a polysynaptic reflex arc and the putative site of action for a centrally acting muscle relaxant like Phenyramidol.

G cluster_0 Spinal Cord Cross-Section sensory_neuron Sensory Neuron (Afferent) interneuron Interneuron (Polysynaptic Pathway) sensory_neuron->interneuron Excitatory Synapse motor_neuron Motor Neuron (Efferent) interneuron->motor_neuron Excitatory Synapse muscle Skeletal Muscle motor_neuron->muscle Neuromuscular Junction phenyramidol Phenyramidol (Inhibitory Action) phenyramidol->interneuron Inhibition stimulus Noxious or Proprioceptive Stimulus stimulus->sensory_neuron

Figure 1: Proposed inhibitory action of Phenyramidol on a spinal polysynaptic reflex arc.

Experimental Protocols

The dual analgesic and muscle relaxant properties of Phenyramidol are evaluated using standard preclinical models. The following are detailed methodologies for key experiments.

Assessment of Muscle Relaxant Activity: The Rota-Rod Test

The Rota-rod test is a widely used method to assess motor coordination and the effects of muscle relaxant drugs in rodents.

Parameter Description
Apparatus A rotating rod, typically with a diameter of 3-5 cm for rats, divided into compartments to allow for the simultaneous testing of multiple animals. The speed of rotation is adjustable.
Animals Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
Procedure 1. Training: Animals are trained to stay on the rotating rod at a constant low speed (e.g., 5-10 rpm) for a set period (e.g., 2-5 minutes) for 2-3 consecutive days. Animals that fail to meet the training criteria are excluded. 2. Dosing: Animals are fasted overnight before the experiment and are then administered this compound or the vehicle control (e.g., saline) via oral gavage or intraperitoneal injection. 3. Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are placed on the Rota-rod, which is set to rotate at a constant speed (e.g., 15-20 rpm) or with accelerating speed. 4. Measurement: The latency to fall off the rod is recorded for each animal, with a pre-defined cut-off time (e.g., 180 seconds). A decrease in the latency to fall compared to the vehicle-treated group indicates muscle relaxant activity.
Data Analysis The mean latency to fall for each treatment group is calculated and compared using statistical methods such as ANOVA followed by a post-hoc test.
Assessment of Analgesic Activity: The Hot Plate Test

The hot plate test is a classic method for evaluating the central analgesic effects of drugs by measuring the latency of the animal's response to a thermal stimulus.

Parameter Description
Apparatus A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.
Animals Male Swiss albino mice are frequently used.
Procedure 1. Temperature Setting: The hot plate is maintained at a constant temperature, typically 55 ± 0.5°C. 2. Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage. 3. Dosing: Animals are administered this compound or the vehicle control. 4. Post-Dosing Latency: The reaction time on the hot plate is measured again at different time intervals after drug administration (e.g., 30, 60, 90 minutes). 5. Measurement: An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect.
Data Analysis The mean reaction latencies for each group are calculated. The percentage of the maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical significance is determined using appropriate tests like the t-test or ANOVA.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like Phenyramidol.

G cluster_0 Pre-clinical Evaluation Workflow animal_acclimatization Animal Acclimatization (Rats/Mice) grouping Randomized Grouping (Vehicle, Phenyramidol Doses) animal_acclimatization->grouping dosing Drug Administration (p.o. or i.p.) grouping->dosing behavioral_testing Behavioral Testing dosing->behavioral_testing rota_rod Rota-Rod Test (Muscle Relaxation) behavioral_testing->rota_rod Assess Motor Coordination hot_plate Hot Plate Test (Analgesia) behavioral_testing->hot_plate Assess Nociceptive Threshold data_analysis Data Collection & Statistical Analysis rota_rod->data_analysis hot_plate->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Figure 2: A generalized workflow for the in vivo evaluation of Phenyramidol.

Conclusion

This compound remains a compound of interest due to its dual analgesic and muscle relaxant properties mediated through a central mechanism of action. While a detailed quantitative SAR is not extensively documented, the core pharmacophore consisting of a phenyl ring, a hydroxyl group, and a 2-aminopyridine moiety appears essential for its activity. The inhibition of polysynaptic reflexes in the spinal cord is the primary mechanism underlying its therapeutic effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Phenyramidol and the development of novel centrally acting muscle relaxants. Future research focusing on the synthesis and evaluation of a systematic series of analogs is warranted to fully elucidate the quantitative SAR and to identify the specific molecular targets of this drug.

References

In Vitro Characterization of Phenyramidol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol Hydrochloride is a centrally acting skeletal muscle relaxant with analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its mechanism of action, relevant biochemical and cellular assays, and the signaling pathways it modulates. While quantitative data on its in vitro activity is limited in publicly available literature, this guide synthesizes the current qualitative understanding and provides detailed experimental protocols for its characterization.

Introduction

This compound, chemically known as α-[(2-Pyridinylamino)methyl]benzenemethanol hydrochloride, is recognized for its dual therapeutic effects as a muscle relaxant and analgesic.[1] Its primary mechanism of action is understood to be the interruption of inter-neuronal and polysynaptic reflexes within the spinal cord and brainstem, which distinguishes it from peripherally acting muscle relaxants.[1] Additionally, emerging evidence suggests that Phenyramidol possesses anti-inflammatory properties, contributing to its overall therapeutic profile.[1] This document serves as a technical resource for researchers and drug development professionals, outlining the key in vitro methodologies to further elucidate the pharmacological characteristics of this compound.

Mechanism of Action

The in vitro characterization of this compound has pointed towards a multi-faceted mechanism of action, primarily centered on the central nervous system and inflammatory pathways.

Inhibition of Polysynaptic Reflexes

The principal muscle relaxant effect of Phenyramidol is attributed to its ability to block polysynaptic reflexes in the central nervous system.[1] This action is believed to occur through the depression of neuronal excitability at the level of the spinal cord and brainstem, reducing the transmission of nerve impulses that lead to muscle spasms.

Anti-Inflammatory Activity

Recent studies have indicated that Phenyramidol exhibits anti-inflammatory effects. This activity is reportedly mediated through a balanced inhibition of cyclooxygenase (COX) enzymes, with an efficacy comparable to that of Ibuprofen and Dexamethasone.[1] Furthermore, Phenyramidol has been shown to significantly decrease the levels of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1]

Quantitative Data

Table 1: Cyclooxygenase (COX) Enzyme Inhibition

EnzymeTest SystemThis compound IC50Reference CompoundReference Compound IC50
COX-1Data not availableData not availablee.g., IbuprofenData not available
COX-2Data not availableData not availablee.g., IbuprofenData not available

Table 2: Pro-Inflammatory Cytokine Inhibition

CytokineCell LineStimulation AgentThis compound IC50
IL-1βData not availablee.g., LPSData not available
TNF-αData not availablee.g., LPSData not available

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments relevant to the characterization of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Objective: To quantify the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound stock solution

  • Control inhibitors (e.g., Ibuprofen, Celecoxib)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • In a microplate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the diluted this compound or control inhibitor to the wells.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Measure the concentration of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_cox_inhibition prep Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid - Phenyramidol HCl (serial dilutions) mix Mix Enzyme, Buffer, and Phenyramidol HCl prep->mix preincubate Pre-incubate mix->preincubate start_reaction Add Arachidonic Acid to start reaction preincubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure PGE2 levels (ELISA) stop_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for COX Inhibition Assay.

Pro-Inflammatory Cytokine Release Assay

This cell-based assay measures the ability of this compound to inhibit the release of IL-1β and TNF-α from immune cells.

Objective: To determine the IC50 of this compound for the inhibition of IL-1β and TNF-α release from stimulated macrophages.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) for cell stimulation

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human or murine IL-1β and TNF-α

Procedure:

  • Culture macrophage cells to an appropriate density in a multi-well plate.

  • If using THP-1 cells, differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the diluted this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-1β and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow_cytokine_release culture Culture Macrophage Cells pretreat Pre-treat with Phenyramidol HCl culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatants incubate->collect measure Measure IL-1β and TNF-α (ELISA) collect->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for Cytokine Release Assay.

In Vitro Spinal Cord Neuron Activity Assay

This electrophysiological assay can be used to investigate the direct effects of this compound on the firing properties of spinal cord neurons.

Objective: To assess the effect of this compound on the excitability and action potential firing of isolated spinal cord neurons.

Materials:

  • Isolated spinal cord neurons from an appropriate animal model (e.g., rodent)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system)

  • Glass micropipettes for recording

  • This compound stock solution

Procedure:

  • Prepare acute spinal cord slices or dissociated neuronal cultures.

  • Transfer the preparation to a recording chamber continuously perfused with aCSF.

  • Establish a whole-cell patch-clamp recording from a spinal cord neuron.

  • Record baseline neuronal activity, including resting membrane potential and spontaneous firing.

  • Apply depolarizing current injections to elicit action potential firing and record the firing frequency and pattern.

  • Perfuse the recording chamber with aCSF containing a known concentration of this compound.

  • Repeat the recording of baseline activity and evoked firing in the presence of the drug.

  • Wash out the drug by perfusing with normal aCSF and record any recovery of neuronal activity.

  • Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in response to this compound.

Signaling Pathways

Based on its known mechanisms of action, this compound is believed to modulate the following signaling pathways.

Polysynaptic Reflex Pathway

Phenyramidol acts on interneurons within the spinal cord to inhibit the transmission of signals in polysynaptic reflex arcs. This leads to a reduction in the excitability of motor neurons and subsequent muscle relaxation.

signaling_pathway_polysynaptic_reflex sensory Sensory Neuron interneuron Interneuron sensory->interneuron Excitatory Signal motor Motor Neuron interneuron->motor Inhibitory Signal (Enhanced by Phenyramidol) muscle Skeletal Muscle motor->muscle Reduced Excitatory Signal phenyramidol Phenyramidol HCl phenyramidol->interneuron signaling_pathway_inflammatory stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage stimulus->macrophage nfkb NF-κB Pathway macrophage->nfkb cox2 COX-2 Enzyme nfkb->cox2 cytokines IL-1β, TNF-α nfkb->cytokines prostaglandins Prostaglandins cox2->prostaglandins phenyramidol Phenyramidol HCl phenyramidol->cox2 phenyramidol->cytokines

References

Phenyramidol Hydrochloride: A Technical Deep Dive into its Central and Peripheral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with analgesic properties that has been in clinical use for several decades.[1][2] This technical guide provides a comprehensive analysis of its mechanism of action, with a particular focus on delineating its central versus peripheral effects. Drawing upon available preclinical and clinical data, this document summarizes pharmacokinetic and pharmacodynamic properties, outlines conceptual experimental protocols for its evaluation, and visually represents its mechanism of action through signaling pathway diagrams. The evidence strongly supports that phenyramidol's therapeutic effects are mediated through the inhibition of polysynaptic reflexes within the central nervous system, with minimal to no significant peripheral activity.

Introduction

Phenyramidol, a derivative of 2-aminopyridine, is a non-narcotic agent recognized for its dual therapeutic actions as both a muscle relaxant and an analgesic.[3][4] First described in the late 1950s, it has been utilized for the symptomatic relief of painful musculoskeletal conditions characterized by muscle spasm.[1][5] Its primary mode of action involves the interruption of interneuronal and polysynaptic reflexes at the level of the spinal cord and brainstem.[2][6] This guide aims to provide a detailed technical overview for researchers and drug development professionals, consolidating the current understanding of phenyramidol's pharmacology.

Mechanism of Action: Central vs. Peripheral

The primary therapeutic effects of this compound are attributable to its action within the central nervous system (CNS).

Central Mechanism of Action

Phenyramidol's muscle relaxant and analgesic properties arise from its ability to depress polysynaptic reflexes in the spinal cord and brainstem.[1][3] This selective inhibition of interneuronal pathways reduces the excitability of motor neurons, thereby decreasing muscle tone and spasm. The analgesic effect is also linked to this central interneuronal blockade, which likely attenuates the transmission of nociceptive signals.[4]

Central_Mechanism cluster_CNS Central Nervous System Brainstem Brainstem Spinal_Cord Spinal_Cord Brainstem->Spinal_Cord Descending Pathways Interneurons Interneurons Spinal_Cord->Interneurons Sensory Input Motor_Neuron Motor_Neuron Interneurons->Motor_Neuron Polysynaptic Reflex Arc Skeletal_Muscle Skeletal_Muscle Motor_Neuron->Skeletal_Muscle Reduced Excitatory Output Phenyramidol Phenyramidol Phenyramidol->Interneurons Inhibition

Figure 1: Proposed Central Mechanism of this compound.
Evaluation of Peripheral Action

Despite its profound effects on the musculoskeletal system, there is a conspicuous lack of evidence supporting a significant peripheral mechanism of action for phenyramidol. Studies on neuromuscular blocking agents, which act peripherally at the neuromuscular junction, describe mechanisms involving either competitive antagonism of acetylcholine (B1216132) receptors (non-depolarizing blockers) or persistent depolarization (depolarizing blockers).[7] There is no indication in the available literature that phenyramidol interacts with these peripheral targets. Its centrally mediated inhibition of motor neuron output is sufficient to explain the observed muscle relaxation.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in human studies. Following oral administration, it is readily absorbed from the gastrointestinal tract.[6]

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 40-45 minutes[6]
Elimination Half-Life (t½) Approximately 11 hours[6]
Metabolism Hepatic, primarily via glucuronidation.[3]
Excretion Primarily as glucuronide conjugates in the urine, with a small proportion excreted in the feces.[3][6]

Pharmacodynamics and Clinical Efficacy

Study PopulationDosageKey FindingsReference
Patients with acute spinal muscle spasm800 mg once dailyMore effective in relieving spasms compared to methocarbamol.[1]
Patients with musculoskeletal disorders200 mg59% of patients experienced improvement in pain.[1]
Patients with musculoskeletal disorders100 mg to 400 mg orallyPain relief ranging from 53.6% to 81.5%.[1]
Pediatric patients (12-82 years)Parenteral administration"Excellent-good" muscle relaxant and analgesic efficacy in 89% of patients.[1]
Patients with acute lumbago, integumental, and musculoskeletal pain400 mg, 2-3 times daily for 3-7 days68% improvement in Numerical Pain Rating Scale (NPRS) score.[8]

Conceptual Experimental Protocols

While the original detailed experimental protocols for phenyramidol are not easily accessible, the following outlines the conceptual methodologies that would be employed to characterize a centrally acting muscle relaxant.

In Vivo Evaluation of Muscle Relaxant Activity
  • Objective: To assess the central muscle relaxant effects of a test compound.

  • Animal Model: Mice or rats.

  • Methodology:

    • Inclined Screen Test: Animals are placed on a wire mesh screen inclined at a specific angle. The dose of the test compound that causes 50% of the animals to fall off the screen (ED50) is determined. This assesses muscle grip strength and coordination.

    • Rotarod Test: Animals are placed on a rotating rod. The ability of the compound to impair motor coordination, as evidenced by the inability to remain on the rod, is measured.

    • Spinal Cord Transection Model: To confirm a central site of action, the compound's effects on reflex activity can be assessed in animals with a transected spinal cord. A centrally acting agent will still be effective in depressing reflexes originating below the transection.

In Vivo Evaluation of Analgesic Activity
  • Objective: To determine the analgesic properties of a test compound.

  • Animal Model: Mice or rats.

  • Methodology:

    • Hot Plate Test: The latency of the animal's response (e.g., licking a paw) to a heated surface is measured before and after drug administration. An increase in latency indicates analgesia.

    • Tail-Flick Test: The time taken for an animal to move its tail away from a radiant heat source is measured.

    • Writhing Test: An irritating substance (e.g., acetic acid) is injected intraperitoneally, causing characteristic abdominal constrictions (writhes). The ability of the test compound to reduce the number of writhes is a measure of its analgesic effect.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Compound_Synthesis Compound_Synthesis In_Vivo_Screening In_Vivo_Screening Compound_Synthesis->In_Vivo_Screening Analgesic & Muscle Relaxant Models Mechanism_Studies Mechanism_Studies In_Vivo_Screening->Mechanism_Studies Spinal Cord Transection, etc. Toxicity_Studies Toxicity_Studies Mechanism_Studies->Toxicity_Studies Phase_I Phase I (Safety & PK) Toxicity_Studies->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Confirmatory Trials) Phase_II->Phase_III Regulatory_Approval Regulatory_Approval Phase_III->Regulatory_Approval

Figure 2: Generalized Drug Development Workflow for a Centrally Acting Muscle Relaxant.

Safety and Tolerability

Phenyramidol is generally well-tolerated.[1] Reported side effects are typically mild and may include nausea, epigastric pain, heartburn, and itching.[1] It has been noted that oral doses of up to 3200 mg per day have been tolerated without significant toxicity.[1] However, there have been reports of elevated liver enzymes with its use, suggesting that caution should be exercised in patients with pre-existing liver conditions.[4][7]

Conclusion

The available body of scientific literature strongly indicates that this compound exerts its therapeutic effects as a muscle relaxant and analgesic through a central mechanism of action. This involves the inhibition of polysynaptic reflexes within the spinal cord and brainstem, leading to a reduction in motor neuron excitability and a decrease in the central perception of pain. There is no substantial evidence to suggest a significant peripheral component to its action, such as direct effects on skeletal muscle or the neuromuscular junction. For drug development professionals, phenyramidol serves as a classic example of a centrally acting muscle relaxant, and its pharmacological profile underscores the importance of targeting spinal and supraspinal pathways for the management of musculoskeletal pain and spasm.

References

A Historical Deep Dive into Phenyramidol: A Centrally Acting Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamine)pyridine, emerged in the late 1950s as a novel therapeutic agent with a unique pharmacological profile.[1] Unlike many of its contemporaries, it possessed both muscle relaxant and analgesic properties, making it a compound of significant interest for the management of musculoskeletal disorders. This technical guide provides a comprehensive historical research overview of Phenyramidol's development and investigation as a muscle relaxant, focusing on its mechanism of action, key experimental findings, and early clinical evaluations. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of muscle relaxant pharmacology.

Chemical and Pharmacological Profile

Phenyramidol is a synthetic, non-narcotic drug. Early pharmacological studies quickly established that the parent molecule itself, rather than its metabolites, is responsible for its therapeutic effects.[1] Its primary mechanism of action is the blockade of polysynaptic reflexes in the brain and spinal cord, leading to a reduction in skeletal muscle hypertonicity without affecting monosynaptic reflexes.[1] This selective action on interneuronal pathways is central to its function as a muscle relaxant.[1][2]

Mechanism of Action: Interneuronal Blockade

Phenyramidol's efficacy as a muscle relaxant stems from its ability to interrupt the transmission of nerve impulses across polysynaptic pathways in the central nervous system. These pathways, involving one or more interneurons, are crucial in mediating complex reflexes and maintaining muscle tone. By inhibiting these pathways, Phenyramidol effectively dampens the excessive neuronal activity that leads to muscle spasm and rigidity.

G cluster_spinal_cord Spinal Cord sensory_neuron Sensory Neuron (Afferent Pathway) interneuron Interneuron (Polysynaptic Pathway) sensory_neuron->interneuron Excitatory Signal motor_neuron Motor Neuron (Efferent Pathway) interneuron->motor_neuron Signal Transmission muscle Skeletal Muscle motor_neuron->muscle Contraction/ Spasm phenyramidol Phenyramidol phenyramidol->interneuron BLOCKS stimulus Painful Stimulus (e.g., Muscle Injury) stimulus->sensory_neuron

Conceptual diagram of Phenyramidol's action on a polysynaptic reflex arc.

Historical Experimental Research

The foundational research on Phenyramidol was conducted in the late 1950s and early 1960s, primarily focusing on its analgesic and muscle relaxant properties in both animal models and human clinical trials.

Key Animal Studies

Pioneering animal studies were instrumental in elucidating the pharmacological profile of Phenyramidol. These early investigations, often conducted in mice, rats, and rabbits, aimed to quantify its analgesic and muscle relaxant effects and determine its safety profile.

Experimental Protocols:

  • Analgesic Activity: A common method to assess analgesic efficacy was the use of thermal or electrical stimulation to induce a pain response. For instance, the D'Amour-Smith rat tail-flick method, where a focused beam of light is applied to the rat's tail, was a standard technique. The latency to flick the tail away from the heat source was measured before and after drug administration. Electrical stimulation of the dental pulp in rabbits was another method used to quantify analgesic effects.

  • Muscle Relaxant Activity: The ability of Phenyramidol to antagonize strychnine-induced convulsions and mortality in mice was a key indicator of its muscle relaxant properties. Another method involved assessing the drug's effect on the "righting reflex" in rodents. After being placed on their backs, the time it took for the animals to right themselves was measured, with an increase in time indicating muscle relaxation.

  • Neurotoxicity Assessment: The rotating rod test was frequently employed to evaluate potential neurological deficits. Mice were placed on a slowly rotating rod, and their ability to remain on the rod was observed. An inability to maintain balance was indicative of neurotoxicity.

Early Human Clinical Trials

Following promising results in animal models, a series of clinical trials were initiated to evaluate the efficacy and safety of Phenyramidol in human subjects suffering from various musculoskeletal conditions.

Key Studies and Methodologies:

  • Batterman et al. (1960): This clinical study investigated the analgesic effectiveness of oral Phenyramidol in patients with acute and chronic musculoskeletal pain.[1]

    • Protocol: Patients with conditions such as arthritis, myalgia, and bursitis were administered Phenyramidol at varying dosages. Pain relief was assessed using a graded scale (e.g., none, slight, moderate, complete) at regular intervals following drug administration. The study also monitored for the occurrence of any adverse effects.

  • Siegler et al.: A double-blind, placebo-controlled study was conducted to evaluate the efficacy of intramuscular Phenyramidol in patients with acute musculoskeletal disorders.[1]

    • Protocol: Patients with conditions like acute strains, sprains, and contusions were randomly assigned to receive either intramuscular Phenyramidol or a placebo. The primary endpoints for efficacy were changes in mobility, pain intensity (assessed using a visual analog scale or a numerical rating scale), and the degree of muscle spasm.[1] Objective measures such as range of motion and subjective patient-reported outcomes were recorded.

  • Multi-center Open-Label Study: A phase IV study assessed the safety and efficacy of oral Phenyramidol in patients with acute lumbago, integumental pain, and musculoskeletal pain.[3]

    • Protocol: Adult patients were administered 400 mg Phenyramidol tablets orally, one to two tablets two to three times daily for a duration of three to seven days. Efficacy was measured by the change in the Numerical Pain Rating Scale (NPRS) score. Safety was evaluated through monitoring of adverse events, and laboratory tests including complete blood count (CBC), liver function tests (LFTs), and renal function tests (RFTs).[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key historical studies on Phenyramidol, providing a clear overview of its efficacy and safety profile.

Table 1: Efficacy of Oral Phenyramidol in Musculoskeletal Pain

Study/DosageNumber of PatientsConditionEfficacy OutcomeImprovement RateCitation(s)
Batterman et al. (1960) - 200 mg61Musculoskeletal DisordersImprovement in pain status59%[1]
Clinical Study - 100 mg to 400 mg-PainEffective pain relief53.6% to 81.5%[1]
Multi-center Study - 400 mg (1-2 tablets, 2-3 times/day)100Acute Lumbago, Integumental & Musculoskeletal PainClinically meaningful improvement89%[3]

Table 2: Efficacy of Parenteral Phenyramidol

StudyNumber of PatientsConditionEfficacy OutcomeImprovement Rate ("Excellent" or "Good")Citation(s)
Siegler et al. (Intramuscular)-Acute Musculoskeletal DisordersStatistically significant increase in mobility, decrease in pain and spasm compared to placebo-[1]
Clinical Randomized Study (Intramuscular)41Musculoskeletal DisordersMuscle relaxant and analgesic efficacy82.9%[1]
Clinical Randomized Study (Intravenous)-Musculoskeletal DisordersAntispasmodic relief81%[1]
Clinical Randomized Study (Intravenous)-Musculoskeletal DisordersAnalgesic efficacy90.52%[1]
Pediatric Study (Parenteral)101-Muscle relaxant and analgesic efficacy89%[1]

Table 3: Safety and Tolerability of Phenyramidol

Study/DosageAdverse Events ReportedIncidence of Adverse EventsTolerabilityCitation(s)
Batterman et al. (1960) - 200 mgNausea, epigastric pain, heartburn, itching14.9%-[1]
Clinical Study - up to 3200 mg/day (oral)No toxicity reported-Well-tolerated[1]
Multi-center Study (Oral)12 adverse events in 11 patients (7 clinical, 5 laboratory-related)11%Excellent: 53%, Good: 34%, Fair: 12%, Poor: 1%[3]
Overall StudiesSide effects reported to be similar to placebo3.2% (Tolerable in 96.8% of patients)-[1]

Synthesis of Phenyramidol

The chemical synthesis of Phenyramidol (2-(β-hydroxyphenethylamino)pyridine) typically involves the reaction of 2-aminopyridine (B139424) with styrene (B11656) oxide. This process can be visualized as a straightforward synthetic workflow.

G reactant1 2-Aminopyridine intermediate Reaction Mixture reactant1->intermediate reactant2 Styrene Oxide reactant2->intermediate product Phenyramidol (2-(β-hydroxyphenethylamino)pyridine) intermediate->product Condensation

Simplified workflow for the synthesis of Phenyramidol.

Conclusion

The historical research on Phenyramidol firmly establishes its role as a centrally acting muscle relaxant with concomitant analgesic effects. Early animal and human studies, conducted with the scientific rigor of their time, demonstrated its efficacy in treating a range of painful musculoskeletal conditions. Its mechanism of action, centered on the selective blockade of polysynaptic reflexes, provided a targeted approach to alleviating muscle spasms. While the level of detail in the available historical experimental protocols may not match modern standards, the foundational research clearly laid the groundwork for understanding the clinical utility of Phenyramidol. This in-depth guide serves as a valuable repository of this historical knowledge for contemporary researchers and drug development professionals, offering insights into the early days of muscle relaxant pharmacology and the enduring principles of drug evaluation.

References

Phenyramidol Hydrochloride: An In-depth Technical Guide on its Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyramidol hydrochloride is a centrally acting skeletal muscle relaxant with significant analgesic properties. First described in the late 1950s, it has been utilized for the symptomatic treatment of painful musculoskeletal conditions. This technical guide provides a comprehensive overview of the scientific investigations into its analgesic effects, detailing its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is the depression of polysynaptic reflexes in the spinal cord and, to a lesser extent, in the brainstem.[1] This selective inhibition of interneuronal pathways leads to a reduction in muscle hypertonus and spasms, which are often a primary source of pain in musculoskeletal disorders. The analgesic effect is intrinsically linked to its muscle relaxant properties, as breaking the pain-spasm-pain cycle is a key therapeutic outcome.

While the broad mechanism of action is established, the specific molecular targets and neurotransmitter systems modulated by Phenyramidol have not been extensively elucidated in publicly available literature. It is hypothesized that its action on interneurons may involve modulation of major inhibitory (e.g., GABAergic) or excitatory (e.g., glutamatergic) neurotransmission, but direct evidence from receptor binding or electrophysiological studies is not well-documented.

Phenyramidol_Mechanism_of_Action cluster_cns Central Nervous System Spinal_Cord Spinal Cord (Polysynaptic Pathways) Interneurons Interneurons Spinal_Cord->Interneurons Site of Action Brainstem Brainstem Brainstem->Interneurons Site of Action Muscle_Spasm Muscle Spasm and Hypertonus Interneurons->Muscle_Spasm Reduces Pain_Signals Pain Signal Transmission Interneurons->Pain_Signals Decreases Phenyramidol Phenyramidol Hydrochloride Phenyramidol->Interneurons Inhibits Muscle_Spasm->Pain_Signals Contributes to Muscle_Relaxation Muscle Relaxation Muscle_Spasm->Muscle_Relaxation Leads to Analgesia Analgesic Effect Pain_Signals->Analgesia Leads to

References

Foundational Studies on Phenyramidol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyramidol, a centrally acting muscle relaxant with analgesic properties, has historically been used as a racemic mixture. Recent advancements in chiral synthesis have enabled the separation and characterization of its individual (R) and (S) enantiomers, revealing distinct pharmacological profiles. This technical guide provides an in-depth overview of the foundational studies on Phenyramidol enantiomers, focusing on their synthesis, separation, and differential therapeutic effects. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and pharmacological studies. This guide adheres to stringent data presentation and visualization requirements, including detailed experimental protocols and logical diagrams to facilitate understanding and further research.

Introduction

Phenyramidol, chemically known as 2-(β-hydroxyphenethylamino)pyridine, possesses a chiral center, leading to the existence of two enantiomers: (R)-Phenyramidol and (S)-Phenyramidol. While the racemic mixture has been recognized for its dual analgesic and muscle relaxant activities, early research did not explore the stereospecific contributions of each enantiomer to the overall therapeutic effect[1][2]. The analgesic efficacy of the racemate is considered to be comparable to that of codeine[1]. Foundational work has now demonstrated that the pharmacological actions of Phenyramidol are attributable to the parent molecule rather than its metabolites[2]. The mechanism of action for the racemic mixture is understood to involve the blockade of interneuronal and polysynaptic reflexes within the spinal cord and brainstem[2][3].

Recent patent literature has brought to light the first successful asymmetric synthesis and separation of the (R) and (S) enantiomers of Phenyramidol, suggesting that they possess differentiated and enhanced therapeutic activities[4][5]. These findings have significant implications for the development of new, more targeted therapeutics with potentially improved efficacy and safety profiles.

Physicochemical and Pharmacological Data

The separation and characterization of Phenyramidol enantiomers have yielded specific physicochemical data, and initial pharmacological assessments have provided qualitative insights into their distinct activities.

Table 1: Physicochemical Properties of Phenyramidol Enantiomers
Property(R)-Phenyramidol(S)-PhenyramidolReference
Form Oxalate (B1200264) SaltOxalate Salt, Free Base, Hydrochloride Salt[4][6]
Specific Rotation ([α]) +33°-33° (Oxalate Salt), -38.76° (c=1, methanol, Free Base)[6]
Chiral Purity >99% e.e.>99% e.e.[4][6]
Purity (Oxalate) 100%100%[6]
Purity (Hydrochloride) 99.66%99.6%[6]
Purity (Free Base) 100%99.8%[6]
Table 2: Summary of Reported Pharmacological Activities of Phenyramidol Enantiomers
EnantiomerReported ActivityExperimental Method CitedReference
(R)-Phenyramidol Enhanced analgesic and skeletal muscle relaxant activityAcetic acid-induced writhing method, Rota-rod method[4]
(S)-Phenyramidol Enhanced skeletal muscle relaxant and analgesic activityRota-rod method, Acetic acid-induced writhing method[4]

Note: Specific quantitative data (e.g., ED₅₀, IC₅₀) directly comparing the potency of the (R) and (S) enantiomers for their analgesic and muscle relaxant effects are not yet available in the public domain based on the conducted literature search.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the foundational studies of Phenyramidol enantiomers.

Asymmetric Synthesis of Phenyramidol Enantiomers

The patented method for the chiral synthesis of Phenyramidol enantiomers utilizes (R)- and (S)-styrene oxide as chiral synthons. The general scheme involves the reaction of 2-aminopyridine (B139424) with an alkali amide to form the corresponding alkali metal salt, followed by condensation with the appropriate styrene (B11656) oxide enantiomer[4][7][8].

Materials:

  • 2-aminopyridine

  • Alkali amide (e.g., Lithium amide)

  • (R)-styrene oxide or (S)-styrene oxide

  • Organic solvent (e.g., Dimethylformamide (DMF))

  • Toluene

  • De-mineralized water

  • Oxalic acid dihydrate

  • Ethyl acetate (B1210297)

  • Ethanolic hydrochloride

Procedure for (S)-Phenyramidol Synthesis:

  • In a dry reaction flask, dissolve 2-aminopyridine in DMF.

  • Add lithium amide to the solution at 10-30°C and stir for 30-60 minutes.

  • Heat the reaction mixture to 80°C and apply a vacuum to remove the generated ammonia (B1221849) gas.

  • Add (S)-styrene oxide dropwise to the reaction mass at a temperature of 90°C over 1 hour.

  • Maintain the reaction mass at 90°C for 20-40 minutes.

  • Heat the reaction mass up to 110°C until the reaction is complete (monitored by TLC).

  • Distill the DMF under reduced pressure.

  • Add a mixture of Toluene and de-mineralized water to the residue and stir at 65°C for 10-20 minutes.

  • Separate the organic layer containing the (S)-Phenyramidol free base.

  • To form the oxalate salt, dissolve the free base in ethyl acetate and add a solution of oxalic acid dihydrate in ethyl acetate.

  • Cool the mixture to room temperature to allow the (S)-Phenyramidol oxalate to precipitate, then filter and dry.

  • To form the hydrochloride salt, the oxalate salt can be hydrolyzed, and the resulting free base is treated with ethanolic hydrochloride.

Note: The synthesis of (R)-Phenyramidol follows the same procedure with the substitution of (R)-styrene oxide.

Asymmetric_Synthesis_of_Phenyramidol_Enantiomers cluster_synthesis Asymmetric Synthesis Workflow start Start react_aminopyridine React 2-Aminopyridine with Lithium Amide in DMF start->react_aminopyridine form_salt Formation of Lithium Salt react_aminopyridine->form_salt add_styrene_oxide Add (R)- or (S)-Styrene Oxide form_salt->add_styrene_oxide condensation Condensation Reaction add_styrene_oxide->condensation workup Work-up and Extraction with Toluene/Water condensation->workup free_base Obtain (R)- or (S)-Phenyramidol Free Base workup->free_base form_oxalate Form Oxalate Salt (Oxalic Acid in Ethyl Acetate) free_base->form_oxalate form_hcl Convert to Hydrochloride Salt (Ethanolic HCl) free_base->form_hcl oxalate_salt (R)- or (S)-Phenyramidol Oxalate form_oxalate->oxalate_salt hcl_salt (R)- or (S)-Phenyramidol Hydrochloride form_hcl->hcl_salt

Caption: Asymmetric synthesis of Phenyramidol enantiomers.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This method is a widely used model for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. The reduction in the number of writhes is indicative of analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% v/v in normal saline)

  • Test compounds ((R)-Phenyramidol, (S)-Phenyramidol)

  • Vehicle (e.g., normal saline)

  • Standard analgesic drug (e.g., Aspirin)

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Divide the mice into groups (e.g., vehicle control, standard drug, and different doses of each enantiomer).

  • Administer the test compounds or vehicle orally to the respective groups.

  • After a set absorption time (e.g., 30 minutes), administer 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10 minutes).

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Acetic_Acid_Writhing_Test_Workflow cluster_workflow Analgesic Activity Assessment Workflow start Start: Animal Acclimatization grouping Group Animals (Control, Standard, Test) start->grouping administration Oral Administration (Vehicle, Standard, Enantiomers) grouping->administration absorption Absorption Period (e.g., 30 min) administration->absorption induction Intraperitoneal Injection of Acetic Acid (0.6%) absorption->induction observation Observation Period (e.g., 10 min after 5 min latency) induction->observation counting Count Number of Writhes observation->counting analysis Calculate % Inhibition of Writhing counting->analysis end End: Compare Analgesic Efficacy analysis->end

Caption: Workflow for the acetic acid-induced writhing test.

Rota-rod Test for Skeletal Muscle Relaxant Activity

The Rota-rod test is a standard method to assess motor coordination and the muscle relaxant effects of drugs in rodents. A drug-induced decrease in the time an animal can stay on a rotating rod indicates a deficit in motor coordination, which can be interpreted as muscle relaxation.

Materials:

  • Male Wistar rats or mice

  • Rota-rod apparatus

  • Test compounds ((R)-Phenyramidol, (S)-Phenyramidol)

  • Vehicle (e.g., normal saline)

  • Standard muscle relaxant (e.g., Diazepam)

  • Syringes for administration

Procedure:

  • Train the animals on the Rota-rod at a constant speed (e.g., 25 rpm) for a set period (e.g., 5 minutes) for 2-3 consecutive days, so they can maintain their balance on the rod.

  • On the day of the experiment, select the animals that can remain on the rod for the full training period.

  • Divide the selected animals into groups (vehicle control, standard drug, and different doses of each enantiomer).

  • Administer the test compounds or vehicle to the respective groups.

  • At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place the animals on the rotating rod.

  • Record the time each animal remains on the rod (fall-off time). A cut-off time is typically set (e.g., 180 seconds).

  • A decrease in the fall-off time compared to the vehicle control group indicates muscle relaxant activity.

Rota_rod_Test_Workflow cluster_workflow Muscle Relaxant Activity Assessment Workflow start Start: Animal Training on Rota-rod selection Select Trained Animals start->selection grouping Group Animals (Control, Standard, Test) selection->grouping administration Administer Vehicle, Standard, or Enantiomers grouping->administration testing Place on Rota-rod at Time Intervals (30, 60, 90 min) administration->testing measurement Record Fall-off Time (Cut-off e.g., 180s) testing->measurement analysis Compare Fall-off Times to Control measurement->analysis end End: Determine Muscle Relaxant Effect analysis->end

Caption: Workflow for the Rota-rod test.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular targets for the individual Phenyramidol enantiomers have not yet been elucidated. For the racemic mixture, the mechanism of action is attributed to the depression of polysynaptic reflexes in the central nervous system, specifically by blocking interneurons in the brainstem and spinal cord, which leads to reduced pain perception and muscle relaxation[2].

Future research should focus on in vitro binding assays with a panel of receptors, ion channels, and enzymes known to be involved in pain and muscle tone regulation to identify the specific molecular targets of (R)- and (S)-Phenyramidol. This would provide a clearer understanding of their differential pharmacological effects and could guide the development of more selective and effective therapeutics.

Proposed_Investigation_of_Mechanism_of_Action cluster_investigation Proposed Workflow for Mechanism of Action Studies enantiomers (R)-Phenyramidol & (S)-Phenyramidol binding_assays In Vitro Receptor Binding Assays enantiomers->binding_assays ion_channel_assays Ion Channel Function Assays enantiomers->ion_channel_assays enzyme_assays Enzyme Inhibition Assays (e.g., COX) enantiomers->enzyme_assays identify_targets Identify Potential Molecular Targets binding_assays->identify_targets ion_channel_assays->identify_targets enzyme_assays->identify_targets in_vivo_validation In Vivo Target Validation (e.g., Knockout Models) identify_targets->in_vivo_validation pathway_analysis Signaling Pathway Analysis in_vivo_validation->pathway_analysis

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

The successful chiral synthesis and preliminary pharmacological characterization of (R)- and (S)-Phenyramidol represent a significant advancement in the study of this long-established therapeutic agent. The available data, primarily from patent literature, strongly suggest that the enantiomers of Phenyramidol possess distinct and potentially enhanced analgesic and muscle relaxant properties. This technical guide consolidates the current foundational knowledge, providing detailed methodologies for the synthesis and key in vivo assays. However, the lack of publicly available, direct quantitative comparisons of the enantiomers' potencies and a detailed understanding of their molecular mechanisms of action highlight critical areas for future research. Further investigation into the stereospecific pharmacology of Phenyramidol is warranted to unlock the full therapeutic potential of its individual enantiomers for the development of improved treatments for pain and musculoskeletal disorders.

References

Methodological & Application

Application Note: Quantification of Phenyramidol Hydrochloride Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyramidol Hydrochloride is a centrally acting muscle relaxant and analgesic. Its quantification in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of this compound in bulk drug and tablet dosage forms. The method is simple, rapid, and adheres to the International Conference on Harmonisation (ICH) guidelines for analytical method validation.

Chemical Properties of this compound[1][2][3][4]
PropertyValue
Chemical Name1-phenyl-2-(pyridin-2-ylamino)ethanol hydrochloride[1][2]
Molecular FormulaC13H15ClN2O[1]
Molecular Weight250.72 g/mol [1][3]
CAS Number326-43-2[4][2]
AppearanceWhite solid/powder[2][5]
SolubilityPractically water-soluble[6]
Melting Point143 - 148°C[3][5]

Experimental Protocol

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Column Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase 0.02 M Disodium (B8443419) hydrogen phosphate (B84403) dihydrate buffer (pH 6.0 ± 0.05) and Methanol (B129727) (40:60, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 240 nm[6]
Injection Volume 5 µL[6]
Column Temperature 25°C[6]
Autosampler Temperature 8°C[6]
Run Time Approximately 5 minutes[6]
Reagents and Materials
  • This compound reference standard[7]

  • Disodium hydrogen phosphate dihydrate (HPLC grade)[6]

  • Orthophosphoric acid (85%) (HPLC grade)[6]

  • Methanol (HPLC grade)[6]

  • Ultrapure water[6]

  • Sample tablets (e.g., 400 mg Phenyramidol HCl)[6]

Preparation of Solutions

Mobile Phase Preparation: [6]

  • Dissolve approximately 3.0 g of disodium hydrogen phosphate dihydrate in 1000 mL of ultrapure water.

  • Adjust the pH to 6.0 ± 0.05 with orthophosphoric acid (85%).

  • Mix the prepared buffer with methanol in a 40:60 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Standard Solution Preparation (400 ppm): [6]

  • Accurately weigh about 10.0 mg of this compound working standard.

  • Transfer it into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (ultrapure water).

Sample Solution Preparation: [6]

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight.

  • Transfer the powder to a suitable volumetric flask to achieve a final concentration of approximately 400 ppm of this compound after dilution with the diluent.

  • Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6] The key validation parameters are summarized below.

Validation ParameterResult
Retention Time ~ 4.5 minutes[6]
Linearity Range Not explicitly stated, but the method was validated over a specified range.[6]
Correlation Coefficient (r²) > 0.999 (Typical for validated methods)
Limit of Detection (LOD) 3.0 ppm[6]
Limit of Quantification (LOQ) 8.0 ppm[6]
Recovery 97.4% to 99.5%[6]
Precision (%RSD) 0.03%[6]
Specificity The method is stability-indicating, with no interference from excipients or degradation products.[6]

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (for replicate injections) ≤ 2.0%

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile->hplc_system prep_std Standard Solution Preparation (400 ppm) sys_suitability System Suitability Test prep_std->sys_suitability prep_sample Sample Solution Preparation injection Inject Standard and Sample Solutions prep_sample->injection hplc_system->sys_suitability sys_suitability->injection If Passes chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration and Identification chrom_acq->peak_integration quantification Quantification of Phenyramidol HCl peak_integration->quantification reporting Result Reporting and Documentation quantification->reporting

Caption: HPLC workflow for this compound quantification.

Conclusion

The presented RP-HPLC method is demonstrated to be accurate, precise, and reliable for the quantification of this compound in pharmaceutical dosage forms. The short run time makes it suitable for routine quality control analysis and stability studies. Researchers and drug development professionals can adopt this method for the reliable determination of this compound.

References

Application Notes and Protocols: Phenyramidol Hydrochloride in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenyramidol Hydrochloride in preclinical rodent models of pain. This document includes a summary of its analgesic properties, detailed experimental protocols for common pain assays, and an illustration of its mechanism of action.

Introduction

This compound is a centrally acting skeletal muscle relaxant with demonstrated analgesic properties.[1] Early preclinical studies in the 1950s and 1960s established its efficacy in animal models, suggesting an analgesic potency comparable to that of codeine.[1] Its primary mechanism of action involves the inhibition of polysynaptic reflexes in the central nervous system, which interrupts the transmission of pain signals.[1] More recent research has also highlighted its anti-inflammatory effects. This combination of muscle relaxant, analgesic, and anti-inflammatory properties makes Phenyramidol a compound of interest for musculoskeletal pain research.

Quantitative Data Summary

Table 1: Analgesic Efficacy of this compound in Rodent Models

Pain ModelSpeciesRoute of AdministrationDose RangeObserved EffectReference
Temperature StimulationMouseNot SpecifiedNot SpecifiedAnalgesic activity equivalent to codeine.[1]
Electrical Stimulation (Gingiva)RabbitNot SpecifiedNot SpecifiedAnalgesic activity equivalent to codeine.[1]
In vivo Anti-inflammatory and Analgesic ModelMouseNot Specified65 mg/kgDemonstrated statistically significant analgesic and anti-inflammatory efficacy.

Table 2: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)Reference
Oral2425
Intraperitoneal450
Intravenous124
Experimental Protocols

The following are detailed protocols for common rodent pain models that can be adapted for the evaluation of this compound. Dosages should be selected based on the available toxicity and efficacy data, with appropriate pilot studies to determine the optimal dose range for a specific model and species.

Protocol 1: Hot Plate Test for Thermal Pain

Objective: To assess the central analgesic activity of this compound by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • This compound solution

  • Vehicle control (e.g., saline)

  • Syringes and needles for administration

  • Stopwatch

  • Animal enclosures

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 0.5°C).

    • Gently place each animal on the hot plate and immediately start the stopwatch.

    • Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a pain response and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, remove it from the hot plate and assign it the cut-off latency.

  • Drug Administration:

    • Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal, oral). Doses can be selected based on historical data, starting with a range that includes 65 mg/kg for mice.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test as described in step 2.

  • Data Analysis:

    • Calculate the mean latency for each treatment group at each time point.

    • Analgesic effect can be expressed as the increase in latency compared to the vehicle control group or as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain

Objective: To evaluate the peripheral and central analgesic effects of this compound by quantifying the reduction in visceral pain-induced writhing behavior.

Materials:

  • 0.6% Acetic acid solution in saline

  • This compound solution

  • Vehicle control

  • Syringes and needles

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing environment.

  • Drug Administration:

    • Administer this compound or vehicle control 30 minutes prior to the acetic acid injection.

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution intraperitoneally (typically 10 ml/kg body weight).

  • Observation:

    • Immediately after the acetic acid injection, place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes over a set period (e.g., 10-20 minutes). A writhe is characterized by a wave of abdominal muscle contraction followed by the extension of the hind limbs.

  • Data Analysis:

    • Calculate the mean number of writhes for each treatment group.

    • The percentage of analgesic activity (inhibition of writhing) can be calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Protocol 3: Formalin Test for Inflammatory Pain

Objective: To assess the analgesic effects of this compound on both acute nociceptive and persistent inflammatory pain.

Materials:

  • 5% Formalin solution in saline

  • This compound solution

  • Vehicle control

  • Syringes and needles

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimation: Place the rats or mice in the observation chambers for at least 30 minutes to acclimate.

  • Drug Administration:

    • Administer this compound or vehicle control prior to the formalin injection (e.g., 30 minutes for i.p. administration).

  • Induction of Nociception:

    • Inject a small volume (e.g., 50 µl) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation:

    • Immediately after the injection, return the animal to the observation chamber and start the stopwatch.

    • Record the cumulative time the animal spends licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (Acute Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).

      • Phase 2 (Inflammatory Phase): 15-60 minutes post-injection (reflects central sensitization and inflammation).

  • Data Analysis:

    • Calculate the total time spent licking/biting in each phase for each treatment group.

    • Compare the mean licking/biting time of the Phenyramidol-treated groups to the vehicle control group for both phases.

Mechanism of Action and Signaling Pathways

Phenyramidol primarily exerts its analgesic and muscle relaxant effects through the central nervous system. Its main mechanism is the inhibition of polysynaptic reflexes, particularly in the spinal cord and brainstem. This action is thought to reduce the excitability of interneurons, thereby dampening the transmission of nociceptive signals from the periphery to higher brain centers.

G cluster_periphery Periphery cluster_spinal_cord Spinal Cord Noxious Stimulus Noxious Stimulus Nociceptor Activation Nociceptor Activation Noxious Stimulus->Nociceptor Activation Primary Afferent Neuron Primary Afferent Neuron Nociceptor Activation->Primary Afferent Neuron Signal Propagation Interneuron Interneuron Primary Afferent Neuron->Interneuron Excitatory Signal Spinothalamic Tract Neuron Spinothalamic Tract Neuron Interneuron->Spinothalamic Tract Neuron Modulated Signal Brain Brain Spinothalamic Tract Neuron->Brain Ascending Pain Signal Phenyramidol Phenyramidol Phenyramidol->Interneuron Inhibition of Polysynaptic Reflex Pain Perception Pain Perception Brain->Pain Perception Processing

Caption: Proposed mechanism of Phenyramidol's analgesic action via inhibition of polysynaptic reflexes in the spinal cord.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the analgesic potential of this compound in a preclinical setting.

G Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Baseline Pain Assessment Baseline Pain Assessment Animal Acclimation->Baseline Pain Assessment Drug Administration Drug Administration Baseline Pain Assessment->Drug Administration Post-Treatment Pain Assessment Post-Treatment Pain Assessment Drug Administration->Post-Treatment Pain Assessment Data Analysis Data Analysis Post-Treatment Pain Assessment->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for assessing the analgesic effects of this compound in rodent pain models.

References

Application Notes and Protocols for In Vivo Administration of Phenyramidol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyramidol Hydrochloride is a centrally acting muscle relaxant and analgesic. Its primary mechanism of action involves the interruption of interneuronal and polysynaptic reflexes in the spinal cord and brainstem, which leads to a reduction in muscle hypertonicity and pain perception[1][2]. These application notes provide detailed protocols for the preparation of this compound formulations for in vivo administration in preclinical research settings, covering both parenteral and oral routes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValueSource
Molecular Formula C₁₃H₁₅ClN₂O[3]
Molecular Weight 250.72 g/mol [3]
Appearance White to cream-colored crystalline powder[4]
Solubility Freely soluble in water, ethanol, and methanol.[4]
Melting Point 144.9-148.0°C[5]
Stability Stable under ordinary conditions of use and storage. Becomes unstable with heat. Incompatible with strong oxidizing agents, acids, and strong bases.[4]

Recommended Formulations for In Vivo Administration

The high aqueous solubility of this compound simplifies its formulation for in vivo studies. Below are recommended protocols for preparing solutions for parenteral and oral administration.

Parenteral Formulation (Intravenous or Intraperitoneal)

A common approach for formulating compounds for parenteral administration in preclinical studies involves the use of a co-solvent system to ensure solubility and stability.

Protocol 1: Parenteral Formulation

This protocol is adapted from a general method for preparing clear solutions for in vivo animal experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Sterile syringes and filters (0.22 µm)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Laminar flow hood (recommended for sterile preparations)

Procedure:

  • Prepare the Vehicle Mixture:

    • In a sterile vial, combine the excipients in the following proportions to prepare the final vehicle:

      • 5% DMSO

      • 30% PEG300

      • 5% Tween 80

      • 60% Saline or PBS

    • For example, to prepare 10 mL of the vehicle, mix 0.5 mL of DMSO, 3.0 mL of PEG300, 0.5 mL of Tween 80, and 6.0 mL of Saline/PBS.

    • Vortex the mixture thoroughly until a clear, homogeneous solution is obtained.

  • Prepare the Stock Solution (Optional but Recommended):

    • To ensure accurate dosing and minimize weighing small quantities of the active pharmaceutical ingredient (API), it is advisable to prepare a concentrated stock solution.

    • For example, to prepare a 40 mg/mL stock solution, dissolve 40 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the Final Dosing Solution:

    • Calculate the required volume of the stock solution based on the desired final concentration of the dosing solution.

    • For example, to prepare a 2 mg/mL dosing solution, add 50 µL of the 40 mg/mL stock solution to 950 µL of the pre-prepared vehicle mixture.

    • Vortex the final solution thoroughly to ensure homogeneity.

  • Sterilization:

    • For intravenous administration, it is critical to ensure the sterility of the final formulation. Filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile vial.

Example Dosing Calculation:

  • Animal weight: 20 g (0.02 kg)

  • Desired dose: 10 mg/kg

  • Total dose per animal: 10 mg/kg * 0.02 kg = 0.2 mg

  • Concentration of dosing solution: 2 mg/mL

  • Volume to administer: 0.2 mg / 2 mg/mL = 0.1 mL (100 µL)

Experimental Workflow for Parenteral Formulation

G cluster_prep Preparation cluster_admin Administration weigh Weigh Phenyramidol HCl dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve mix_final Mix Stock and Vehicle (Final Dosing Solution) dissolve->mix_final mix_vehicle Prepare Vehicle (PEG300, Tween 80, Saline) mix_vehicle->mix_final sterilize Sterile Filter (0.22 µm) mix_final->sterilize administer Administer (IV/IP) sterilize->administer

Caption: Workflow for Parenteral Formulation Preparation.

Oral Formulation

Given its high water solubility, this compound can be formulated for oral administration in a simple aqueous vehicle. In preclinical studies, administration is typically performed via oral gavage.

Protocol 2: Oral Suspension/Solution Formulation

This protocol is based on common practices for oral administration in rodent models.

Materials:

  • This compound powder

  • 1% Gum Acacia solution (or other suitable suspending agent like methylcellulose)

  • Distilled water

  • Sterile vials

  • Oral gavage needles

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for suspensions)

Procedure:

  • Prepare the Vehicle:

    • Prepare a 1% (w/v) solution of gum acacia in distilled water. Slowly add the gum acacia powder to the water while stirring continuously with a magnetic stirrer to prevent clumping. Stir until fully dissolved.

  • Prepare the Dosing Formulation:

    • Calculate the required amount of this compound based on the desired final concentration and total volume needed.

    • For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

    • Gradually add the powder to the 1% gum acacia solution while stirring.

    • Continue stirring until the powder is completely dissolved or a uniform suspension is formed. For suspensions, brief homogenization may be necessary to ensure particle size uniformity.

  • Administration:

    • Use an appropriately sized oral gavage needle for the animal species and size.

    • Ensure the formulation is well-mixed before drawing each dose to guarantee dose uniformity.

Experimental Workflow for Oral Formulation

G cluster_prep Preparation cluster_admin Administration weigh_api Weigh Phenyramidol HCl mix_formulation Mix API and Vehicle weigh_api->mix_formulation prep_vehicle Prepare 1% Gum Acacia Solution prep_vehicle->mix_formulation draw_dose Draw Dose into Syringe mix_formulation->draw_dose administer_gavage Administer via Oral Gavage draw_dose->administer_gavage

Caption: Workflow for Oral Formulation Preparation.

Stability and Storage

  • Parenteral Formulation: Due to the presence of organic solvents, it is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before use.

  • Oral Formulation: Aqueous solutions/suspensions of this compound should also be prepared fresh. If stored, they should be kept at 2-8°C for no longer than 24-48 hours. Ensure the formulation is brought to room temperature and thoroughly mixed before administration.

Mechanism of Action: Signaling Pathway

This compound exerts its muscle relaxant effects by depressing polysynaptic reflexes within the central nervous system, particularly in the spinal cord. This is achieved by inhibiting the activity of interneurons, which are crucial for relaying signals between sensory and motor neurons.

G cluster_reflex Polysynaptic Reflex Arc sensory Sensory Neuron (Afferent Signal) interneuron Interneuron sensory->interneuron Excitatory Signal motor Motor Neuron (Efferent Signal) interneuron->motor Excitatory Signal muscle Skeletal Muscle (Contraction) motor->muscle phenyramidol Phenyramidol HCl phenyramidol->inhibition inhibition->interneuron Inhibition

Caption: Inhibition of Polysynaptic Reflexes by Phenyramidol.

Disclaimer: These protocols are intended for preclinical research purposes only and are not for human use. Researchers should adhere to all institutional and national guidelines for animal care and use. The specific formulation and dosage may need to be optimized for different animal models and experimental designs.

References

Cell-Based Assays for Determining Phenyramidol Hydrochloride Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyramidol Hydrochloride is a centrally-acting skeletal muscle relaxant and analgesic.[1][2] Its primary mechanism of action involves the interruption of inter-neuronal and polysynaptic reflexes within the spinal cord and brainstem, leading to a reduction in muscle hypertonicity and pain perception.[1][2] Additionally, some evidence suggests that Phenyramidol may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The described assays are designed to investigate its effects on neuronal activity, muscle cell function, and inflammatory pathways, providing a comprehensive in vitro pharmacological profile.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data from cell-based assays specifically for this compound. The following tables are provided as templates for researchers to populate with their own experimental data when following the protocols outlined in this document.

Table 1: Neuronal Activity Assays

Assay TypeCell LineParameter MeasuredPhenyramidol HCl EC50/IC50Positive ControlPositive Control EC50/IC50
Neuronal Firing RatePrimary Spinal Cord NeuronsSpontaneous Firing Rate (Hz)
Calcium ImagingSH-SY5YAgonist-induced Ca2+ Flux
GABAA Receptor ModulationHEK293 expressing GABAARsGABA-evoked CurrentDiazepam
Glycine Receptor ModulationHEK293 expressing GlyRsGlycine-evoked Current

Table 2: Muscle Contraction and Viability Assays

Assay TypeCell TypeParameter MeasuredPhenyramidol HCl EC50/IC50Positive ControlPositive Control EC50/IC50
In Vitro Muscle ContractionIsolated Skeletal Muscle FibersElectrically Stimulated Twitch Force (g)
Muscle Cell ViabilityC2C12 MyotubesCell Viability (%)

Table 3: Anti-inflammatory Assays

Assay TypeCell LineParameter MeasuredPhenyramidol HCl IC50Positive ControlPositive Control IC50
COX-1 Enzyme InhibitionProstaglandin (B15479496) E2 (PGE2) Production (ng/mL)Indomethacin
COX-2 Enzyme InhibitionProstaglandin E2 (PGE2) Production (ng/mL)Celecoxib
Thromboxane B2 ProductionThromboxane B2 (TXB2) Production (pg/mL)Aspirin

Experimental Protocols

Neuronal Activity Assays

1.1. Assessment of Neuronal Firing Rate in Primary Spinal Cord Neurons

This assay evaluates the effect of this compound on the spontaneous firing rate of spinal cord neurons, providing insight into its central nervous system activity.

  • Cell Culture:

    • Isolate spinal cord neurons from embryonic day 14-16 rats or mice.

    • Dissociate the tissue and plate the neurons on poly-D-lysine coated multi-electrode array (MEA) plates.

    • Culture the neurons in a suitable neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

    • Allow the neurons to mature for at least 14 days in vitro to form functional synaptic networks.

  • Experimental Procedure:

    • Record baseline spontaneous electrical activity using the MEA system.

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).

    • Add increasing concentrations of this compound to the neuronal cultures.

    • Record the neuronal firing rate for a defined period after each addition.

    • Include a vehicle control and a positive control (e.g., a known CNS depressant).

  • Data Analysis:

    • Analyze the MEA data to determine the mean firing rate, burst frequency, and network synchrony.

    • Generate concentration-response curves to calculate the IC50 value for the inhibition of neuronal firing.

G cluster_culture Cell Culture cluster_experiment Experiment cluster_analysis Data Analysis isolate Isolate Spinal Cord Neurons plate Plate on MEA isolate->plate mature Mature for 14+ days plate->mature baseline Record Baseline Activity mature->baseline add_drug Add Phenyramidol HCl baseline->add_drug record_activity Record Post-drug Activity add_drug->record_activity analyze_mea Analyze Firing Rate & Bursts record_activity->analyze_mea generate_curves Generate Concentration-Response Curves analyze_mea->generate_curves calculate_ic50 Calculate IC50 generate_curves->calculate_ic50

Caption: Agonist-induced calcium signaling pathway modulated by Phenyramidol HCl.

Muscle Function Assay

2.1. In Vitro Skeletal Muscle Contraction Assay

This assay directly measures the effect of this compound on the contractile force of isolated skeletal muscle fibers.

  • Tissue Preparation:

    • Isolate a thin skeletal muscle (e.g., soleus or extensor digitorum longus) from a rodent.

    • Mount the muscle in a temperature-controlled organ bath containing oxygenated Krebs-Ringer solution.

    • Attach one end of the muscle to a force transducer.

  • Experimental Procedure:

    • Allow the muscle to equilibrate and establish a stable baseline tension.

    • Induce muscle contractions using electrical field stimulation (e.g., single twitches or tetanic stimulation).

    • Record the force of contraction.

    • Add increasing concentrations of this compound to the organ bath.

    • Record the contractile force in the presence of the compound.

    • Include a vehicle control.

  • Data Analysis:

    • Measure the peak twitch tension or tetanic force for each condition.

    • Express the data as a percentage of the baseline contraction.

    • Generate concentration-response curves to determine the IC50 for the inhibition of muscle contraction.

Workflow for In Vitro Muscle Contraction Assay

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_muscle Isolate Skeletal Muscle mount_muscle Mount in Organ Bath isolate_muscle->mount_muscle equilibrate Equilibrate Muscle mount_muscle->equilibrate stimulate Electrical Stimulation equilibrate->stimulate record_force Record Contraction Force stimulate->record_force add_drug Add Phenyramidol HCl record_force->add_drug measure_force Measure Peak Force record_force->measure_force add_drug->stimulate normalize_data Normalize to Baseline measure_force->normalize_data calculate_ic50 Calculate IC50 normalize_data->calculate_ic50

Caption: Workflow for measuring Phenyramidol HCl's effect on muscle contraction.

Anti-inflammatory Assays

3.1. COX-1 and COX-2 Enzyme Inhibition Assays

These assays determine the inhibitory activity of this compound on the two main isoforms of the cyclooxygenase enzyme, which are key to the inflammatory process.

  • Assay Principle: These assays typically measure the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate.

  • Experimental Procedure (using a commercial kit):

    • Reconstitute purified COX-1 or COX-2 enzyme.

    • In a 96-well plate, add the assay buffer, heme, and the enzyme.

    • Add this compound at various concentrations or a known COX inhibitor as a positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2).

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Measure the absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Generate concentration-response curves to calculate the IC50 values for COX-1 and COX-2 inhibition.

COX Inhibition Signaling Pathway

G arachidonic_acid Arachidonic Acid cox_enzyme COX-1 / COX-2 arachidonic_acid->cox_enzyme prostaglandins Prostaglandins (PGE2) cox_enzyme->prostaglandins phenyramidol Phenyramidol HCl phenyramidol->cox_enzyme

Caption: Inhibition of prostaglandin synthesis by Phenyramidol HCl via COX enzymes.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the multifaceted pharmacological activities of this compound. By systematically evaluating its effects on neuronal function, muscle contractility, and inflammatory pathways, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. The provided templates for data presentation will facilitate the clear and concise reporting of experimental findings.

References

Phenyramidol Hydrochloride in Neuropathic Pain Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in research regarding the application of Phenyramidol Hydrochloride in animal models of neuropathic pain. While Phenyramidol is a known analgesic and muscle relaxant with anti-inflammatory properties, its efficacy and mechanisms of action in neuropathic pain contexts have not been documented in preclinical studies using established rodent models such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI).

This document summarizes the known pharmacology of this compound and provides general protocols for common neuropathic pain animal models where a compound like Phenyramidol could theoretically be tested. However, it must be explicitly stated that the following application notes are hypothetical due to the absence of specific data for Phenyramidol in these models.

Introduction to this compound

This compound is a centrally acting muscle relaxant with analgesic and anti-inflammatory effects.[1][2] Its primary mechanism of action is understood to be the blockade of polysynaptic reflexes in the brain and spinal cord.[1][2] Clinical studies in humans have demonstrated its efficacy in treating musculoskeletal pain and spasms.[3][4][5]

A study on fracture healing in rats, a model of inflammatory and nociceptive pain, utilized Phenyramidol, providing some insight into its use in animal models, albeit not in a neuropathic context.[6]

Quantitative Data (Hypothetical)

Due to the lack of studies of Phenyramidol in neuropathic pain animal models, there is no quantitative data to present regarding its effects on allodynia, hyperalgesia, or other neuropathic pain endpoints. The following table is a template that would be used to summarize such data if it were available.

Table 1: Hypothetical Efficacy of this compound in a Neuropathic Pain Model (e.g., CCI in Rats)

Treatment GroupDose (mg/kg)Route of AdministrationPaw Withdrawal Threshold (g) - Mechanical AllodyniaPaw Withdrawal Latency (s) - Thermal Hyperalgesia
Vehicle Control-i.p.1.5 ± 0.34.2 ± 0.8
Phenyramidol25i.p.--
Phenyramidol50i.p.--
Phenyramidol100i.p.--
Positive Control (e.g., Gabapentin)100i.p.8.5 ± 1.29.8 ± 1.5

Data presented in this table is for illustrative purposes only and is not based on experimental results.

Experimental Protocols

The following are detailed methodologies for standard neuropathic pain models in which this compound could be evaluated.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain.[7][8][9]

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • The left hind leg is shaved and disinfected.

    • A small incision is made at the mid-thigh level to expose the sciatic nerve.

    • Proximal to the sciatic nerve trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

    • The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

  • Post-Operative Care: Animals are monitored during recovery from anesthesia and returned to their home cages. Appropriate post-operative analgesia should be considered for the initial 24-48 hours, ensuring it does not interfere with the study endpoints.

  • Drug Administration: this compound or vehicle would be administered at various time points post-surgery (e.g., starting on day 7 or 14) via the desired route (e.g., intraperitoneal, oral).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves' test). A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

Spared Nerve Injury (SNI) Model

The SNI model is another robust and widely used model of neuropathic pain.[10][11][12][13][14]

Protocol:

  • Animal Preparation and Anesthesia: As described for the CCI model.

  • Surgical Procedure:

    • The left sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.

    • The common peroneal and tibial nerves are tightly ligated with a silk suture and transected distal to the ligation, removing a small section of the distal nerve stump.

    • Care is taken to avoid any contact with or stretching of the intact sural nerve.

    • The muscle and skin are closed as described for the CCI model.

  • Post-Operative Care, Drug Administration, and Behavioral Testing: As described for the CCI model. Behavioral testing is performed on the lateral aspect of the plantar surface of the ipsilateral paw, which is innervated by the intact sural nerve.

Signaling Pathways and Visualizations

Given the absence of research on Phenyramidol in neuropathic pain, the specific signaling pathways it might modulate in this context are unknown. However, based on its known central nervous system activity, one could hypothesize its involvement in descending pain modulatory pathways.

Hypothetical Mechanism of Action in Neuropathic Pain

Phenyramidol's known action of blocking polysynaptic reflexes suggests it may influence spinal cord processing of nociceptive signals. In a neuropathic state, central sensitization in the dorsal horn of the spinal cord leads to exaggerated pain responses. Phenyramidol could potentially dampen this hyperexcitability.

G cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) PeripheralNerveInjury Peripheral Nerve Injury (e.g., CCI, SNI) EctopicDischarges Ectopic Discharges PeripheralNerveInjury->EctopicDischarges DorsalHorn Dorsal Horn Neuron EctopicDischarges->DorsalHorn Afferent Input CentralSensitization Central Sensitization (Hyperexcitability) DorsalHorn->CentralSensitization PolysynapticReflex Polysynaptic Reflexes CentralSensitization->PolysynapticReflex Pain Neuropathic Pain (Allodynia, Hyperalgesia) PolysynapticReflex->Pain Leads to Phenyramidol This compound Phenyramidol->PolysynapticReflex Inhibits

Caption: Hypothetical mechanism of Phenyramidol in neuropathic pain.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for testing a novel compound in an animal model of neuropathic pain.

G Start Start: Select Animal Model (e.g., CCI, SNI) Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Start->Baseline Surgery Induce Neuropathic Pain (CCI or SNI Surgery) Baseline->Surgery Recovery Post-Operative Recovery (7-14 days) Surgery->Recovery Grouping Randomize Animals into Treatment Groups Recovery->Grouping Treatment Administer Phenyramidol or Vehicle Control Grouping->Treatment PostTreatmentTesting Post-Treatment Behavioral Testing Treatment->PostTreatmentTesting Analysis Data Analysis and Interpretation PostTreatmentTesting->Analysis

Caption: Experimental workflow for preclinical neuropathic pain studies.

Conclusion and Future Directions

There is currently no scientific literature available to support the use of this compound in animal models of neuropathic pain. The information and protocols provided herein are based on its known pharmacology and standard methods in the field of pain research. Future preclinical studies would be necessary to determine if Phenyramidol has efficacy in treating neuropathic pain. Such studies should aim to:

  • Establish a dose-response relationship for the anti-allodynic and anti-hyperalgesic effects of Phenyramidol in models like CCI and SNI.

  • Investigate the chronicity of its effects with repeated dosing.

  • Elucidate the specific molecular targets and signaling pathways involved in its potential anti-neuropathic pain effects within the central nervous system.

  • Assess potential side effects at therapeutically relevant doses in these models.

Without such foundational research, the application of this compound for neuropathic pain remains speculative.

References

Application Notes and Protocols for Assessing the In Vivo Muscle Relaxant Effects of Phenyramidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyramidol is a centrally acting skeletal muscle relaxant with concomitant analgesic properties.[1] Its primary mechanism of action involves the interruption of interneuronal and polysynaptic reflexes within the spinal cord and brainstem, leading to a reduction in muscle tone and spasm.[2][3] Unlike some other muscle relaxants, Phenyramidol's effects are achieved without direct action on the skeletal muscle fibers or the motor endplate. These application notes provide detailed protocols for the in vivo assessment of Phenyramidol's muscle relaxant effects using standard preclinical models.

Mechanism of Action: Signaling Pathway

Phenyramidol exerts its muscle relaxant effects by modulating synaptic transmission within the central nervous system. It is understood to selectively block polysynaptic reflexes, which are complex neural circuits involving multiple interneurons in the spinal cord. By inhibiting these pathways, Phenyramidol reduces the excessive firing of motor neurons that leads to muscle spasticity and pain. The precise molecular targets within this pathway are not fully elucidated but are presumed to involve the modulation of excitatory and inhibitory neurotransmission.

Phenyramidol Signaling Pathway Proposed Signaling Pathway of Phenyramidol cluster_spinal_cord Spinal Cord Sensory_Neuron Sensory Neuron Interneuron_Pool Polysynaptic Interneuron Pool Sensory_Neuron->Interneuron_Pool Excitatory Signal Motor_Neuron Motor Neuron Interneuron_Pool->Motor_Neuron Excitatory Signal Muscle_Relaxation Muscle Relaxation Interneuron_Pool->Muscle_Relaxation Leads to Muscle_Spasm Muscle Spasm Motor_Neuron->Muscle_Spasm Causes Noxious_Stimulus Noxious Stimulus Noxious_Stimulus->Sensory_Neuron Activates Phenyramidol Phenyramidol Phenyramidol->Interneuron_Pool Inhibits

Caption: Proposed mechanism of Phenyramidol's muscle relaxant action.

Experimental Protocols for In Vivo Assessment

The following protocols are standard methods for evaluating the muscle relaxant properties of a test compound like Phenyramidol in rodent models.

Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance, which can be impaired by muscle relaxants.

Objective: To evaluate the effect of Phenyramidol on motor coordination and balance in mice or rats.

Materials:

  • Rotarod apparatus

  • Test animals (mice or rats)

  • Phenyramidol solution

  • Vehicle control solution

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Acclimation and Training:

    • Acclimate the animals to the testing room for at least 30 minutes before the experiment.

    • Train the animals on the rotarod for a set period (e.g., 5 minutes) at a low, constant speed (e.g., 4-5 rpm) for 2-3 consecutive days prior to the test day. This is to ensure that the animals can perform the task and to minimize learning effects on the test day.

  • Drug Administration:

    • On the test day, administer Phenyramidol or the vehicle control to the animals via the desired route (e.g., intraperitoneal, oral). Doses should be determined based on preliminary studies.

  • Testing:

    • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal on the rotating rod.

    • The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency (time) for the animal to fall off the rod. A cut-off time (e.g., 300 seconds) is typically set.

    • Perform multiple trials for each animal with an inter-trial interval (e.g., 15 minutes).

Data Analysis: The mean latency to fall for each treatment group is calculated. A significant decrease in the latency to fall in the Phenyramidol-treated group compared to the vehicle control group indicates a muscle relaxant effect.

Rotarod_Test_Workflow Rotarod Test Experimental Workflow Start Start Acclimation Animal Acclimation (30 mins) Start->Acclimation Training Rotarod Training (2-3 days, 5 min/day) Acclimation->Training Drug_Admin Drug Administration (Phenyramidol or Vehicle) Training->Drug_Admin Testing Place on Rotarod (Accelerating Speed) Drug_Admin->Testing Post-Dose Timepoints Record_Latency Record Latency to Fall Testing->Record_Latency Data_Analysis Data Analysis Record_Latency->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the rotarod test.

Grip Strength Test

This test measures limb muscle strength, which is expected to decrease with the administration of a muscle relaxant.

Objective: To quantify the effect of Phenyramidol on muscle strength in rodents.

Materials:

  • Grip strength meter with a wire grid or bar

  • Test animals (mice or rats)

  • Phenyramidol solution

  • Vehicle control solution

  • Syringes and needles for administration

Procedure:

  • Acclimation:

    • Allow the animals to acclimate to the testing room for at least 30 minutes.

  • Drug Administration:

    • Administer Phenyramidol or the vehicle control.

  • Testing:

    • At specified time points post-administration, hold the animal by the tail and lower it towards the grip strength meter.

    • Allow the animal to grasp the wire grid or bar with its forelimbs (or all four limbs).

    • Gently pull the animal away from the meter in a horizontal plane at a constant speed until its grip is broken.

    • The meter will record the peak force (in grams or Newtons) exerted by the animal.

    • Perform a series of trials (e.g., 3-5) for each animal and calculate the average.

Data Analysis: A statistically significant reduction in the mean grip strength of the Phenyramidol-treated animals compared to the control group indicates muscle relaxation.

Grip_Strength_Test_Workflow Grip Strength Test Experimental Workflow Start Start Acclimation Animal Acclimation (30 mins) Start->Acclimation Drug_Admin Drug Administration (Phenyramidol or Vehicle) Acclimation->Drug_Admin Testing Grasp Grid and Pull Drug_Admin->Testing Post-Dose Timepoints Record_Force Record Peak Force Testing->Record_Force Data_Analysis Data Analysis Record_Force->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the grip strength test.

Inclined Plane Test

This test assesses the ability of an animal to maintain its position on an inclined surface, which is challenging for an animal with reduced muscle tone.

Objective: To evaluate the effect of Phenyramidol on the ability of rodents to maintain their posture on an inclined plane.

Materials:

  • Inclined plane apparatus with an adjustable angle and a surface that provides grip

  • Test animals (mice or rats)

  • Phenyramidol solution

  • Vehicle control solution

  • Syringes and needles for administration

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing environment.

  • Drug Administration:

    • Administer Phenyramidol or the vehicle control.

  • Testing:

    • At predetermined intervals after drug administration, place the animal on the inclined plane, facing upwards.

    • Gradually increase the angle of the plane until the animal is unable to maintain its position for a set period (e.g., 5 seconds) and slides down.

    • The maximum angle at which the animal can maintain its position is recorded.

    • Alternatively, a fixed, steep angle can be used, and the time the animal remains on the plane is measured.

Data Analysis: A significant decrease in the maximum angle maintained or the time spent on the plane in the Phenyramidol-treated group compared to the control group suggests a muscle relaxant effect.

Inclined_Plane_Test_Workflow Inclined Plane Test Experimental Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Drug_Admin Drug Administration (Phenyramidol or Vehicle) Acclimation->Drug_Admin Testing Place on Inclined Plane Drug_Admin->Testing Post-Dose Timepoints Increase_Angle Increase Angle of Incline Testing->Increase_Angle Record_Angle Record Maximum Angle Maintained Increase_Angle->Record_Angle Data_Analysis Data Analysis Record_Angle->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the inclined plane test.

Data Presentation

Table 1: Effect of Phenyramidol on Motor Coordination in the Rotarod Test

Treatment GroupDose (mg/kg)NMean Latency to Fall (seconds) ± SEM% Change from Vehicle
Vehicle Control-10[Insert Data]-
Phenyramidol1010[Insert Data][Calculate]
Phenyramidol3010[Insert Data][Calculate]
Phenyramidol10010[Insert Data][Calculate]

Table 2: Effect of Phenyramidol on Muscle Strength in the Grip Strength Test

Treatment GroupDose (mg/kg)NMean Grip Strength (grams) ± SEM% Change from Vehicle
Vehicle Control-10[Insert Data]-
Phenyramidol1010[Insert Data][Calculate]
Phenyramidol3010[Insert Data][Calculate]
Phenyramidol10010[Insert Data][Calculate]

Table 3: Effect of Phenyramidol on Posture in the Inclined Plane Test

Treatment GroupDose (mg/kg)NMean Maximum Angle (degrees) ± SEM% Change from Vehicle
Vehicle Control-10[Insert Data]-
Phenyramidol1010[Insert Data][Calculate]
Phenyramidol3010[Insert Data][Calculate]
Phenyramidol10010[Insert Data][Calculate]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo assessment of the muscle relaxant properties of Phenyramidol. By employing these standardized tests, researchers can obtain quantitative data to characterize the dose-dependent effects of Phenyramidol on motor coordination, muscle strength, and posture. The provided templates for data presentation will aid in the clear and concise reporting of findings. Due to the limited availability of public preclinical data, further experimental work is necessary to fully quantify the in vivo muscle relaxant profile of Phenyramidol.

References

Application Notes and Protocols for Stability Testing of Phenyramidol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyramidol Hydrochloride is a centrally acting muscle relaxant and analgesic. Its stability in solution is a critical parameter for the development of liquid dosage forms and for ensuring the quality, efficacy, and safety of the final product. These application notes provide a comprehensive protocol for conducting forced degradation studies on this compound in solution to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. They involve subjecting the drug to stress conditions that are more severe than accelerated stability conditions, such as high temperature, humidity, and exposure to light, acid, base, and oxidizing agents.[1][2][3] The information gathered from these studies is crucial for developing stable formulations, selecting appropriate packaging, and determining storage conditions and shelf-life.[4][5]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Nameα-[(2-Pyridinylamino)methyl]benzenemethanol hydrochloride[6]
Molecular FormulaC₁₃H₁₄N₂O · HCl[7]
Molecular Weight250.72 g/mol [7]
AppearanceWhite solid[7]
Melting Point140-142 °C[6]
SolubilityHighly soluble in water[6]
UV λmax236 nm (in distilled water)[6]

Experimental Protocols

This section outlines the detailed methodologies for performing forced degradation studies on this compound in solution.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Phosphate (B84403) buffer components, analytical grade

  • Purified water (e.g., Milli-Q or equivalent)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven for thermal stress studies

  • Photostability chamber

  • Vortex mixer

  • Sonicator

Preparation of Solutions

3.3.1. Stock Solution of this compound (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with purified water.

  • Sonicate for 10 minutes to ensure complete dissolution.[6]

3.3.2. Working Solution of this compound (100 µg/mL)

  • Pipette 10 mL of the stock solution into a 100 mL volumetric flask.

  • Dilute to volume with purified water.

Forced Degradation Studies

For each stress condition, a control sample (working solution stored at ambient temperature and protected from light) should be analyzed simultaneously.

3.4.1. Acid Hydrolysis

  • Pipette 5 mL of the working solution into a 10 mL volumetric flask.

  • Add 1 mL of 1 M HCl.

  • Keep the flask at 60°C for 24 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M NaOH.

  • Dilute to volume with purified water.

  • Analyze by HPLC.

3.4.2. Base Hydrolysis

  • Pipette 5 mL of the working solution into a 10 mL volumetric flask.

  • Add 1 mL of 1 M NaOH.

  • Keep the flask at 60°C for 24 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M HCl.

  • Dilute to volume with purified water.

  • Analyze by HPLC.

3.4.3. Oxidative Degradation

  • Pipette 5 mL of the working solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% H₂O₂.

  • Keep the flask at room temperature, protected from light, for 24 hours.[5]

  • After the specified time, dilute to volume with purified water.

  • Analyze by HPLC.

3.4.4. Thermal Degradation

  • Pipette 10 mL of the working solution into a suitable container.

  • Keep the container in an oven at 70°C for 48 hours.[3]

  • After the specified time, cool the solution to room temperature.

  • Analyze by HPLC.

3.4.5. Photolytic Degradation

  • Place 10 mL of the working solution in a transparent container.

  • Expose the container to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]

  • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

  • After exposure, analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A previously reported RP-HPLC method for Phenyramidol HCl can be adapted and validated as a stability-indicating method.[8]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution should be optimized to separate the parent drug from all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.[9] This includes specificity (peak purity analysis of the parent drug peak in the presence of degradation products), linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Forced Degradation Studies for this compound in Solution

Stress ConditionTime (hours)Temperature (°C)% Assay of Phenyramidol HCl% DegradationNumber of Degradation ProductsRetention Time (min) of Major Degradant% Area of Major Degradant
Control 48Ambient
Acid Hydrolysis (1 M HCl) 2460
Base Hydrolysis (1 M NaOH) 2460
Oxidative (3% H₂O₂) 24Ambient
Thermal 4870
Photolytic As per ICH Q1BAs per ICH Q1B

Note: The table should be populated with the experimental data obtained.

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1000 µg/mL) prep_work Prepare Working Solution (100 µg/mL) prep_stock->prep_work acid Acid Hydrolysis (1 M HCl, 60°C) prep_work->acid Expose to Stress base Base Hydrolysis (1 M NaOH, 60°C) prep_work->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) prep_work->oxid Expose to Stress therm Thermal (70°C) prep_work->therm Expose to Stress photo Photolytic (ICH Q1B) prep_work->photo Expose to Stress neutralize Neutralize (Acid/Base) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating RP-HPLC oxid->hplc therm->hplc photo->hplc neutralize->hplc data Quantify Degradation & Identify Degradants hplc->data pathway Propose Degradation Pathway data->pathway

Caption: Experimental workflow for the forced degradation study of this compound in solution.

Proposed Degradation Pathway

Based on the chemical structure of this compound, which contains a secondary amine, a secondary alcohol, a pyridine (B92270) ring, and a phenyl ring, the following degradation pathways are proposed under different stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation phenyramidol This compound C₁₃H₁₄N₂O·HCl hydrolysis_prod Hydrolysis Product (e.g., Cleavage of C-N bond) phenyramidol->hydrolysis_prod Acid/Base oxidation_prod1 N-oxide phenyramidol->oxidation_prod1 H₂O₂ oxidation_prod2 Ketone (Oxidation of secondary alcohol) phenyramidol->oxidation_prod2 H₂O₂ photo_prod Photodegradation Products (e.g., Ring cleavage or polymerization) phenyramidol->photo_prod Light (UV/Vis)

Caption: Proposed degradation pathways for this compound under forced degradation conditions.

Conclusion

This document provides a comprehensive protocol for conducting stability testing of this compound in solution through forced degradation studies. The successful execution of these protocols will yield critical data on the intrinsic stability of the drug substance, identify potential degradation products, and aid in the development of a validated stability-indicating analytical method. This information is invaluable for formulation development, regulatory submissions, and ensuring the overall quality and safety of this compound products.

References

Application Note: Chiral Separation of Phenyramidol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Phenyramidol enantiomers. Phenyramidol, a centrally acting muscle relaxant, possesses a chiral center, making the analysis of its enantiomers crucial for pharmaceutical development and quality control. This document provides a detailed protocol for the enantioselective separation using a polysaccharide-based chiral stationary phase (CSP), a common and effective choice for resolving a wide range of chiral compounds. The proposed method is based on established principles of chiral chromatography for structurally similar molecules and serves as a robust starting point for method development and validation.

Introduction

Phenyramidol, chemically (±)-1-phenyl-2-(2-pyridylamino)ethanol, is a chiral molecule due to the presence of a stereogenic center at the carbon atom bearing the hydroxyl group. As with many chiral drugs, the individual enantiomers of Phenyramidol may exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the enantiomers is essential for research, development, and quality assurance in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and excellent enantioselectivity for a diverse range of chiral compounds. This application note outlines a proposed normal-phase HPLC method for the chiral resolution of Phenyramidol enantiomers.

Proposed HPLC Method

The following method is a recommended starting point for the chiral separation of Phenyramidol enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline resolution and desired retention times.

Chromatographic Conditions:

ParameterProposed Value
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of racemic Phenyramidol in 1 mL of the mobile phase.

Expected Quantitative Data

The following table presents hypothetical but realistic quantitative data that could be expected from the proposed HPLC method. Actual values must be determined experimentally.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Separation Factor (α) \multicolumn{2}{c}{~ 1.25}
Resolution (R_s) \multicolumn{2}{c}{> 1.5}

Note: The elution order of the enantiomers has not been determined.

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Sample Preparation:

    • Accurately weigh 1 mg of racemic Phenyramidol standard.

    • Dissolve the standard in 1 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to 254 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample solution into the HPLC system.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Record the chromatogram and integrate the peaks corresponding to the two enantiomers.

  • Data Processing:

    • Determine the retention times (t_R) for each enantiomer.

    • Calculate the separation factor (α) using the formula: α = k₂ / k₁, where k = (t_R - t₀) / t₀ (t₀ is the void time).

    • Calculate the resolution (R_s) between the two enantiomer peaks using the formula: R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base.

Method Development and Optimization

The proposed method serves as a starting point. For optimal performance, further method development may be required. Key parameters to consider for optimization include:

  • Mobile Phase Composition: The ratio of n-Hexane to the alcohol modifier (Isopropanol or Ethanol) is a critical parameter affecting retention and resolution. Varying the percentage of the alcohol modifier can significantly impact the separation.

  • Alcohol Modifier: Ethanol can be evaluated as an alternative to Isopropanol, as it may offer different selectivity.

  • Additives: For basic compounds like Phenyramidol, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also be used to fine-tune the separation.

Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output A Prepare Mobile Phase (n-Hexane:IPA 90:10) C Equilibrate Chiralcel OD-H Column A->C B Prepare Phenyramidol Sample (1 mg/mL in Mobile Phase) E Inject Sample (10 µL) B->E D Set HPLC Parameters (Flow, Temp, Wavelength) C->D D->E F Acquire Chromatographic Data E->F G Integrate Enantiomer Peaks F->G H Calculate Retention Times (tR) G->H I Calculate Separation Factor (α) and Resolution (Rs) H->I J Report Results I->J

Application Notes and Protocols for the Spectrophotometric Determination of Phenyramidol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of Phenyramidol Hydrochloride in bulk drug and pharmaceutical dosage forms using UV-Vis spectrophotometry. This method is simple, cost-effective, and suitable for routine quality control analysis.

Principle

The method is based on the measurement of the ultraviolet absorbance of this compound in a distilled water solvent. The wavelength of maximum absorbance (λmax) for this compound is 236 nm. The absorbance of the solution at this wavelength is directly proportional to the concentration of the drug, following the Beer-Lambert law.[1][2]

Instrumentation and Reagents

  • Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes. A Shimadzu 1700S has been used in a cited study.[1]

  • Reagents and Materials:

    • This compound reference standard

    • Distilled water

    • Volumetric flasks (10 ml and 100 ml)

    • Pipettes

    • Sonicator

Experimental Protocols

3.1. Preparation of Standard Stock Solution (1000 µg/ml)

  • Accurately weigh 100 mg of pure this compound drug.

  • Dissolve the weighed drug in a small quantity of distilled water in a 100 ml volumetric flask.

  • Make up the volume to the mark with distilled water.

  • Sonicate the solution for 10 minutes to ensure complete dissolution. This is the primary stock solution with a concentration of 1 mg/ml (1000 µg/ml).[1]

3.2. Preparation of Working Standard Stock Solution (100 µg/ml)

  • Pipette 10 ml of the primary stock solution (1000 µg/ml) into a 100 ml volumetric flask.

  • Dilute the solution up to the mark with distilled water. This is the working standard stock solution with a concentration of 100 µg/ml.[1]

3.3. Preparation of Calibration Curve Standards (2-18 µg/ml)

  • From the working standard stock solution (100 µg/ml), transfer aliquots of 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, and 1.8 ml into a series of 10 ml volumetric flasks.[1]

  • Make up the volume in each flask to 10 ml with distilled water. This will yield a series of concentrations ranging from 2 to 18 µg/ml.[1]

  • Sonicate the solutions for 5 minutes.[1]

3.4. Spectrophotometric Measurement

  • Set the spectrophotometer to measure absorbance at a wavelength of 236 nm.[1]

  • Use distilled water as the reagent blank.[1]

  • Measure the absorbance of each of the calibration curve standards.

  • Plot a calibration curve of absorbance versus concentration.

3.5. Analysis of Tablet Dosage Form

  • Weigh and powder twenty tablets to determine the average weight.

  • Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound and transfer it to a 100 ml volumetric flask.

  • Add a small amount of distilled water and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 ml with distilled water and mix well.

  • Filter the solution through a suitable filter paper.

  • From the filtrate, pipette 10 ml into a 100 ml volumetric flask and dilute to the mark with distilled water to get a concentration of 100 µg/ml.

  • From this solution, prepare a final sample solution of a suitable concentration within the Beer's law range (e.g., 10 µg/ml) by diluting with distilled water.

  • Measure the absorbance of the final sample solution at 236 nm against a reagent blank.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of drug present in the tablet formulation. The amount of drug found in one study ranged from 99.80 – 100.80%w/w.[1]

Method Validation Summary

The described spectrophotometric method has been validated according to ICH guidelines, yielding good results for linearity, precision, accuracy, robustness, and ruggedness.[1][2]

Table 1: Summary of Quantitative Validation Parameters

ParameterResult
Wavelength of Maximum Absorbance (λmax)236 nm[1]
Linearity Range2-18 µg/ml[1][2]
Correlation Coefficient (r²)0.999[1][2]
Limit of Detection (LOD)1.224 µg/ml[1][2]
Limit of Quantification (LOQ)5.222 µg/ml[1][2]
Accuracy (Recovery)99.80 – 100.80%w/w[1]

Visualizations

Spectrophotometric_Workflow cluster_prep Solution Preparation cluster_analysis Analysis stock_sol Prepare 1000 µg/ml Stock Solution working_stock Prepare 100 µg/ml Working Stock stock_sol->working_stock Dilute 10ml to 100ml cal_standards Prepare Calibration Standards (2-18 µg/ml) working_stock->cal_standards Serial Dilutions measurement Measure Absorbance at 236 nm cal_standards->measurement sample_prep Prepare Tablet Sample Solution sample_prep->measurement cal_curve Plot Calibration Curve measurement->cal_curve Standard Readings quantification Quantify Drug in Sample cal_curve->quantification Interpolate Sample

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Logical_Relationship concentration Phenyramidol HCl Concentration (2-18 µg/ml) beer_lambert Beer-Lambert Law (A = εbc) concentration->beer_lambert absorbance UV Absorbance at 236 nm quantification Quantitative Determination absorbance->quantification beer_lambert->absorbance

Caption: Logical relationship illustrating the principle of spectrophotometric quantification.

References

Troubleshooting & Optimization

Technical Support Center: Phenyramidol Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyramidol Hydrochloride and its solubility in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: this compound is generally considered soluble in water. However, its solubility in PBS can be influenced by the specific pH of the buffer. While exact solubility values in PBS are not readily published, it is known to be soluble in aqueous solutions.

Q2: I am observing precipitation or cloudiness when dissolving this compound in my prepared PBS. What are the common causes?

A2: Several factors can contribute to precipitation or cloudiness:

  • pH of the PBS: The pH of your PBS solution is a critical factor. Phenyramidol is a weak base, and its hydrochloride salt is more soluble in acidic conditions. Standard PBS is typically buffered around pH 7.4, which may be too high for maintaining the solubility of higher concentrations of this compound.

  • Concentration: The desired final concentration of your this compound solution might exceed its solubility limit in PBS at room temperature.

  • Temperature: The temperature of the solvent can affect solubility. Dissolving the compound in room temperature or cold PBS may lead to lower solubility compared to slightly warmed PBS.

  • Purity of the Compound: Impurities in the this compound powder can sometimes affect solubility and lead to a cloudy appearance.

Q3: Can I adjust the pH of my PBS to improve the solubility of this compound?

A3: Yes, adjusting the pH is a common and effective method to improve the solubility of amine hydrochloride salts. Lowering the pH of the PBS solution will increase the protonation of the phenyramidol molecule, enhancing its solubility. A lower pH (e.g., 5.0-6.5) is generally recommended for dissolving this compound. However, you must consider the pH constraints of your specific experimental model (e.g., cell culture, in vivo studies) to ensure that the adjusted pH will not adversely affect your results.

Q4: Are there any recommended co-solvents that can be used to improve solubility in PBS?

A4: While PBS is an aqueous buffer, the addition of a small percentage of a water-miscible organic co-solvent can enhance the solubility of less soluble compounds. For this compound, if pH adjustment is not a viable option for your experiment, you could consider using a small amount (e.g., 1-5%) of a biocompatible co-solvent such as DMSO (Dimethyl sulfoxide) or Ethanol. It is crucial to first dissolve the this compound in the co-solvent and then add the PBS solution dropwise while vortexing. Always run a vehicle control in your experiments when using co-solvents.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common issues encountered when preparing this compound solutions in PBS.

Problem: Precipitate forms in the PBS solution.

This is a common issue and can often be resolved by following these steps. The workflow below provides a logical sequence for troubleshooting.

G cluster_0 start Start: Precipitate Observed check_conc Is the concentration too high? start->check_conc lower_conc Reduce the final concentration. check_conc->lower_conc Yes check_ph Is the PBS pH ~7.4? check_conc->check_ph No success Solubility Achieved lower_conc->success adjust_ph Adjust PBS pH to a lower value (e.g., 5.0-6.5). check_ph->adjust_ph Yes use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol). check_ph->use_cosolvent No, pH adjustment not possible adjust_ph->success fail Consult further literature or manufacturer. adjust_ph->fail use_cosolvent->success use_cosolvent->fail

Caption: Troubleshooting workflow for this compound precipitation in PBS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with pH Adjustment

This protocol describes the preparation of a this compound stock solution in PBS with a lowered pH to enhance solubility.

G cluster_0 start Start: Prepare Stock Solution prepare_pbs 1. Prepare PBS solution. start->prepare_pbs adjust_ph 2. Adjust PBS pH to 5.0-6.5 with dilute HCl. prepare_pbs->adjust_ph weigh_phen 3. Weigh the required amount of this compound. adjust_ph->weigh_phen add_phen 4. Gradually add the powder to the pH-adjusted PBS while vortexing. weigh_phen->add_phen ensure_dissolved 5. Continue vortexing until fully dissolved. add_phen->ensure_dissolved filter_sterilize 6. Filter-sterilize the solution using a 0.22 µm filter. ensure_dissolved->filter_sterilize end End: Store solution appropriately. filter_sterilize->end

Caption: Experimental workflow for preparing a this compound stock solution.

Detailed Steps:

  • Prepare PBS: Prepare your desired volume of 1x PBS solution.

  • Adjust pH: Before adding the this compound, monitor the pH of the PBS solution and slowly add dilute HCl (e.g., 0.1 M) dropwise until the desired pH (e.g., 6.0) is reached.

  • Weigh Compound: Accurately weigh the amount of this compound needed for your target concentration.

  • Dissolve Compound: While continuously stirring or vortexing the pH-adjusted PBS, slowly add the weighed this compound powder.

  • Ensure Complete Dissolution: Continue to stir or vortex the solution at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but allow the solution to return to room temperature to ensure it remains in solution.

  • Sterilization: If required for your application, filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.

Quantitative Data Summary

The following table summarizes the general solubility of this compound in different solvents. Specific quantitative data for its solubility in PBS at various pH values is not extensively published; however, the principles of amine salt solubility provide a strong theoretical basis for the recommendations in this guide.

SolventSolubilityNotes
WaterSolubleSolubility is pH-dependent.
PBS (pH 7.4)Moderately SolublePrecipitation may occur at higher concentrations.
Acidified Aqueous Buffers (pH < 7)More SolubleLowering the pH increases solubility.
DMSOSolubleA potential co-solvent for preparing high-concentration stock solutions.
EthanolSolubleA potential co-solvent, but may have higher cellular toxicity than DMSO.

Technical Support Center: Phenyramidol Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying degradation products of Phenyramidol Hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

Based on the chemical structure of Phenyramidol (1-phenyl-2-[(pyridin-2-yl)amino]ethan-1-ol), the primary degradation pathways are expected to be hydrolysis and oxidation. The molecule contains a secondary alcohol and a secondary amine linkage, which are susceptible to chemical changes under stress conditions. While specific degradation products have not been extensively detailed in publicly available literature, forced degradation studies have been performed, indicating the molecule's susceptibility to hydrolytic, oxidative, thermal, and photolytic stress.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique.[2][3] An RP-HPLC method coupled with a Photo Diode Array (PDA) detector allows for the separation and quantification of the parent drug from its degradation products.[1] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q3: What are the typical stress conditions used in forced degradation studies of this compound?

Forced degradation studies for this compound should be conducted under the conditions recommended by the International Council for Harmonisation (ICH) guidelines Q1A(R2). These generally include:

  • Acid Hydrolysis: 0.1 M HCl at 80°C

  • Base Hydrolysis: 0.1 M NaOH at 80°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.[4]

The duration of exposure to these stress conditions should be optimized to achieve a target degradation of 5-20%.[5]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient).Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature (e.g., from room temperature to 60°C or 80°C). Extend the duration of the stress study.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor resolution between Phenyramidol and its degradation products in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient slope). Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). Optimize the column temperature and flow rate.
Unidentified peaks in the chromatogram. Contamination of the sample or mobile phase. Leaching from container closure systems. Formation of unexpected degradation products.Ensure high purity of solvents and reagents. Use inert sample containers. Employ LC-MS to obtain mass information for the unknown peaks to aid in their identification.
Inconsistent degradation results between experiments. Variability in experimental parameters. Instability of degradation products.Strictly control all experimental parameters (temperature, concentration, time). Analyze the stressed samples immediately after preparation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Water bath, hot air oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution in a volumetric flask, add 1 mL of 0.1 M HCl.

    • Keep the flask in a water bath at 80°C for a specified time (e.g., 2, 4, 6, 8 hours).

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution in a volumetric flask, add 1 mL of 0.1 M NaOH.

    • Keep the flask in a water bath at 80°C for a specified time.

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution in a volumetric flask, add 1 mL of 3% H₂O₂.

    • Keep the flask at room temperature, protected from light, for a specified time.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven maintained at 60°C for a specified duration.

    • Alternatively, heat a solution of the drug at 60°C.

    • After exposure, dissolve and dilute the sample to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the drug (e.g., 100 µg/mL) and the solid drug substance to UV (254 nm) and visible light in a photostability chamber for a specified duration.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solution (if necessary) to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify this compound from its degradation products.

Chromatographic Conditions (Example): [1]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic mode.
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation of Phenyramidol HCl Number of Degradation Products Observed Retention Time (RT) of Major Degradant (min)
0.1 M HCl, 80°C, 8h15.223.1
0.1 M NaOH, 80°C, 4h12.812.8
3% H₂O₂, RT, 24h18.534.2
Thermal, 60°C, 48h8.915.5
Photolytic (UV)11.323.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Phenyramidol HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Structural Elucidation hplc->lcms quant Quantification of Degradation hplc->quant ident Identification of Degradation Products lcms->ident

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Corrective Actions start Unexpected Results in Degradation Study q1 Is degradation < 5% or > 20%? start->q1 q2 Poor peak resolution? q1->q2 No sol1 Adjust stress conditions (Temp, Time, Conc.) q1->sol1 Yes q3 Inconsistent results? q2->q3 No sol2 Optimize HPLC method (Mobile Phase, Column) q2->sol2 Yes sol3 Standardize experimental procedure q3->sol3 Yes

Caption: Troubleshooting logic for degradation studies.

References

Technical Support Center: Phenyramidol Hydrochloride in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions for researchers utilizing Phenyramidol Hydrochloride in rat studies. The information is compiled from available literature to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for analgesic and anti-inflammatory studies in rats?

Q2: What is the toxicity profile of this compound in rats?

Direct LD50 values for this compound in rats have not been identified in the available literature. However, data from mouse studies can provide an initial estimate for toxicity. It is imperative to conduct pilot studies to assess the tolerability and potential toxicity of the intended dose range in your rat strain.

Q3: What are the appropriate routes of administration for this compound in rats?

This compound can be administered via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes. The choice of administration route will depend on the experimental design and desired pharmacokinetic profile.

Q4: What are suitable vehicles for dissolving this compound for administration?

This compound is a water-soluble salt.[2] Therefore, sterile water for injection or physiological saline are suitable vehicles. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC). Always ensure the vehicle is appropriate for the chosen route of administration and does not interfere with the experimental outcomes.

Q5: Are there any known drug interactions to be aware of when using this compound in rat studies?

Specific drug interaction studies in rats are not well-documented. However, given its central nervous system activity as a muscle relaxant, co-administration with other CNS depressants (e.g., anesthetics, sedatives) may lead to additive effects. Caution is advised, and pilot studies are recommended to assess the impact of any co-administered substances.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy (Analgesic/Anti-inflammatory) - Insufficient dosage.- Inappropriate route of administration for the desired onset of action.- Timing of administration relative to the noxious stimulus is not optimal.- Perform a dose-response study to identify the effective dose range.- Consider a different route of administration (e.g., i.p. for faster onset than p.o.).- Adjust the pre-treatment time based on the expected Tmax of the drug.
Adverse Effects Observed (e.g., sedation, ataxia) - Dosage is too high.- Synergistic effects with other administered compounds (e.g., anesthetics).- Reduce the dosage of this compound.- If possible, reduce the dosage of the co-administered CNS-active agent.- Carefully observe animals for the duration of the adverse effects.
Variability in Experimental Results - Inconsistent drug formulation or administration.- Inter-animal variability in metabolism and response.- Stress-induced alterations in pain perception.- Ensure the drug is completely dissolved or uniformly suspended before each administration.- Use a consistent and precise method of administration.- Increase the number of animals per group to improve statistical power.- Acclimatize animals to the experimental procedures to minimize stress.
Difficulty in Dissolving the Compound - Using an inappropriate solvent.- this compound is water-soluble. Use sterile water or saline. Gentle warming and vortexing can aid dissolution.

Data Presentation

Table 1: Toxicity Data for this compound in Mice

Route of AdministrationLD50 (mg/kg)Species
Oral2425Mouse
Intraperitoneal450Mouse
Intravenous124Mouse
Note: This data is for mice and should be used as an estimation for rats with caution. Rat-specific LD50 values are not currently available in the literature.

Table 2: Effective Dose of this compound in Rats

EffectDose (mg/kg)Route of AdministrationExperimental ModelSpecies
Analgesic & Anti-inflammatory65Not SpecifiedHot Plate TestRat

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This protocol is a general guideline and should be adapted for the specific research question.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Vehicle Control (e.g., saline, p.o. or i.p.)

    • This compound (dissolved in vehicle, specify dose, e.g., 65 mg/kg, p.o. or i.p.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Procedure:

    • Acclimatize rats to the experimental environment.

    • Administer the vehicle, this compound, or positive control at a specified time before carrageenan injection (e.g., 30-60 minutes).

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

2. Hot Plate Test in Rats (Analgesic Model)

This protocol is a general guideline and should be adapted for the specific research question.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Groups:

    • Vehicle Control (e.g., saline, p.o. or i.p.)

    • This compound (dissolved in vehicle, specify dose, e.g., 65 mg/kg, p.o. or i.p.)

    • Positive Control (e.g., Morphine, 5-10 mg/kg, s.c.)

  • Procedure:

    • Acclimatize rats to the testing room.

    • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • Administer the vehicle, this compound, or positive control.

    • Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each treatment group.

Mandatory Visualizations

experimental_workflow_carrageenan cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatize Acclimatize Rats grouping Group Assignment (Vehicle, Phenyramidol, Positive Control) acclimatize->grouping drug_prep Prepare Drug Formulations grouping->drug_prep administer Administer Treatment drug_prep->administer baseline Measure Baseline Paw Volume administer->baseline carrageenan Inject Carrageenan (0.1 mL, 1%) baseline->carrageenan measure_edema Measure Paw Volume (1, 2, 3, 4 hours) carrageenan->measure_edema calculate Calculate % Edema Inhibition measure_edema->calculate

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

signaling_pathway cluster_spinal_cord Spinal Cord Dorsal Horn cluster_brain Brain nociceptive_neuron Nociceptive Primary Afferent Neuron projection_neuron Projection Neuron (To Brain) nociceptive_neuron->projection_neuron Glutamate (Excitatory) interneuron Inhibitory Interneuron (GABAergic) interneuron->nociceptive_neuron GABA (Presynaptic Inhibition) interneuron->projection_neuron GABA (Postsynaptic Inhibition) pain_perception Pain Perception projection_neuron->pain_perception Signal Transmission phenyramidol Phenyramidol phenyramidol->interneuron Enhances Inhibition

Caption: Proposed Mechanism of Phenyramidol Action in the Spinal Cord.

References

Technical Support Center: Investigating Phenyramidol Hydrochloride Hepatotoxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated preclinical studies on the hepatotoxicity of Phenyramidol Hydrochloride are not available in the public domain. The existing literature primarily consists of human case reports following high-dose ingestion, which suggest a potential for idiosyncratic, metabolism-related liver injury.[1][2][3][4][5] The mechanism of this potential hepatotoxicity remains unknown.[1][2][3]

This technical support center, therefore, provides a foundational guide for researchers initiating preclinical investigations into Phenyramidol-induced liver injury. The following troubleshooting guides, FAQs, and protocols are based on established methodologies for assessing drug-induced liver injury (DILI) and are intended to serve as a starting point for experimental design.

Troubleshooting Guide: In Vivo Studies

This guide addresses potential challenges researchers might face when conducting animal studies to evaluate Phenyramidol hepatotoxicity.

Question/Issue Possible Causes Troubleshooting Steps
No significant elevation in liver enzymes (ALT, AST) is observed after Phenyramidol administration. 1. Inappropriate Animal Model: Species-specific differences in drug metabolism may mean the chosen model (e.g., rat, mouse) is not susceptible.[6] 2. Insufficient Dose or Duration: The administered dose may be too low, or the study duration too short to induce detectable liver injury. 3. Metabolic Pathway Differences: The animal model may lack the specific cytochrome P450 enzymes responsible for forming potentially toxic metabolites of Phenyramidol.1. Conduct preliminary dose-ranging studies: Start with a wide range of doses to identify a potential toxicity threshold. 2. Consider a different rodent strain or species: If feasible, compare responses between different strains (e.g., Sprague-Dawley vs. Wistar rats) or species. 3. Use metabolic inducers/inhibitors: Co-administer known inducers (e.g., phenobarbital) or inhibitors (e.g., SKF-525A) of hepatic enzymes to investigate the role of metabolism.
High mortality is observed in the high-dose groups, unrelated to liver failure. 1. Acute Non-Hepatic Toxicity: Phenyramidol has central muscle relaxant and analgesic effects which could lead to respiratory depression or other acute toxicities at high doses.[4][5] 2. Vehicle Toxicity: The vehicle used to dissolve or suspend Phenyramidol may be causing adverse effects.1. Perform a thorough clinical observation: Monitor animals closely for signs of neurological or respiratory distress. 2. Lower the starting dose: Begin with a dose that is well-tolerated and gradually escalate. 3. Include a vehicle-only control group: This will help differentiate the effects of the drug from the vehicle.
There is high variability in liver enzyme data within the same experimental group. 1. Inconsistent Dosing: Inaccurate administration of the drug (e.g., incomplete gavage). 2. Underlying Health Status: Subclinical infections or stress in some animals can affect liver enzyme levels. 3. Genetic Variability: Outbred animal stocks can have more variable responses than inbred strains.1. Refine dosing techniques: Ensure all technical staff are proficient in the administration method. 2. Acclimatize animals properly: Allow for a sufficient period of acclimatization to the facility and housing conditions before starting the experiment. 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability.

Frequently Asked Questions (FAQs): In Vitro Assays

These FAQs address common questions when using cell-based models to study Phenyramidol's effects on hepatocytes.

Q1: Which in vitro model is best for studying Phenyramidol hepatotoxicity?

A1: The choice of model depends on the research question.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" as they most closely mimic in vivo human liver function, retaining metabolic enzyme activity (e.g., CYPs) necessary for studying metabolism-dependent toxicity.[7][8] However, they are expensive and have limited availability.

  • HepaRG™ Cells: A human-derived liver progenitor cell line that can differentiate into hepatocyte-like cells. They express a broad range of metabolic enzymes and are a good alternative to PHHs for studying metabolism-related DILI.[8]

  • HepG2 Cells: A human hepatoma cell line that is easy to culture but has low expression of key metabolic enzymes. It is more suitable for assessing direct cytotoxicity rather than metabolism-dependent toxicity.

Q2: How do I determine the appropriate concentration range of Phenyramidol for my in vitro experiments?

A2: Start with a broad concentration range (e.g., from low micromolar to millimolar) to establish a dose-response curve. A common starting point is to test concentrations up to 100-fold the therapeutic plasma concentration, if known. A preliminary cytotoxicity assay, such as an MTT or LDH release assay, can help identify the concentration range that induces 10-90% cell death (IC10 to IC90).

Q3: My cytotoxicity assay shows a decrease in cell viability. How can I determine the mechanism of cell death?

A3: A decrease in viability indicates cytotoxicity but not the mechanism. To investigate further, you can use a combination of assays:

  • Caspase-3/7 Activation Assay: To detect apoptosis (programmed cell death).

  • LDH Release Assay: To measure necrosis (uncontrolled cell death) by detecting membrane damage.

  • Reactive Oxygen Species (ROS) Assay: To assess the involvement of oxidative stress.

  • Mitochondrial Membrane Potential Assay: To evaluate mitochondrial dysfunction, a common pathway in DILI.

Q4: What if Phenyramidol shows no toxicity in standard 2D cell cultures?

A4: Lack of toxicity in 2D models doesn't rule out hepatotoxicity. Consider the following:

  • Metabolism: The cell line may lack the specific enzymes to metabolize Phenyramidol into a toxic byproduct. Using a more metabolically competent model like PHHs or HepaRG cells is recommended.[8]

  • Chronic Exposure: Idiosyncratic DILI can take time to develop. Consider longer-term exposure models, such as 3D spheroid cultures, which maintain cell function for extended periods and can be more sensitive to some hepatotoxins.[9]

  • Inflammatory Component: DILI can be exacerbated by the immune system. Co-culture models that include liver non-parenchymal cells (like Kupffer cells) can help to model this inflammatory response.

Illustrative Data Tables

The data presented below are hypothetical examples and are intended to illustrate how quantitative results from preclinical hepatotoxicity studies could be presented. They are not based on actual experimental data for Phenyramidol.

Table 1: Example of In Vivo Liver Function Test Results in Rats (Day 7)

Treatment GroupDose (mg/kg)nALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control0845 ± 8110 ± 15250 ± 400.2 ± 0.1
Phenyramidol100852 ± 10125 ± 20265 ± 500.3 ± 0.1
Phenyramidol3008150 ± 35350 ± 60310 ± 650.5 ± 0.2
Phenyramidol10008450 ± 90 980 ± 150420 ± 801.1 ± 0.4
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Example of In Vitro Cytotoxicity in HepaRG Cells (24-hour exposure)

Phenyramidol Conc. (µM)Cell Viability (% of Control)LDH Release (% of Max)Caspase-3/7 Activity (Fold Change)
0 (Control)100 ± 52 ± 0.51.0 ± 0.2
1098 ± 63 ± 0.81.1 ± 0.3
5095 ± 85 ± 1.01.3 ± 0.4
20075 ± 1020 ± 42.5 ± 0.6
50040 ± 12 55 ± 84.8 ± 0.9
100015 ± 585 ± 9**2.1 ± 0.5
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to control.

Experimental Protocols

Protocol 1: General In Vivo Rodent Hepatotoxicity Screen
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign animals to groups (n=8 per group): Vehicle control, Low-dose Phenyramidol, Mid-dose Phenyramidol, High-dose Phenyramidol.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administration: Administer the drug or vehicle daily via oral gavage for 7 or 14 days.

  • Monitoring: Record body weight and clinical signs of toxicity daily.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, bilirubin).

  • Necropsy: Euthanize animals and perform a gross examination of the liver. Collect liver tissue for histopathological analysis (fix in 10% neutral buffered formalin) and for biomarker analysis (snap-freeze in liquid nitrogen).

  • Analysis: Analyze serum biochemistry and perform histopathological evaluation of H&E-stained liver sections to assess for necrosis, inflammation, and steatosis.

Protocol 2: In Vitro Cytotoxicity Assay in HepaRG Cells
  • Cell Culture: Culture and differentiate HepaRG cells according to the supplier's instructions. Plate differentiated cells in 96-well plates.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions to achieve the final desired concentrations in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% DMSO).

  • Dosing: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of Phenyramidol or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cytotoxicity Assessment:

    • LDH Assay: Collect a sample of the supernatant from each well to measure lactate (B86563) dehydrogenase (LDH) release, an indicator of membrane damage (necrosis).

    • MTT/WST-1 Assay: Add the viability reagent (e.g., MTT) to the remaining cells in the wells and incubate according to the manufacturer's protocol. Measure the absorbance to determine mitochondrial activity, an indicator of cell viability.

  • Data Analysis: Calculate the percentage of cytotoxicity (for LDH) and the percentage of cell viability (for MTT) relative to the vehicle control. Plot the results to determine the IC50 (the concentration that causes 50% inhibition of cell viability).

Visualizations

G cluster_invivo In Vivo Workflow cluster_analysis Analysis cluster_invitro In Vitro Workflow animal_model Select Animal Model (e.g., Rat, Mouse) dosing Dose-Ranging & Administration animal_model->dosing monitoring Clinical Monitoring (Body Weight, Symptoms) dosing->monitoring blood_collection Blood Collection monitoring->blood_collection necropsy Necropsy & Liver Collection blood_collection->necropsy serum_biochem Serum Biochemistry (ALT, AST, ALP) blood_collection->serum_biochem histopathology Histopathology (H&E Staining) necropsy->histopathology biomarkers Tissue Biomarkers (e.g., GSH, MDA) necropsy->biomarkers cell_model Select Cell Model (e.g., HepaRG, PHH) cell_culture Cell Plating & Culture cell_model->cell_culture dosing_vitro Phenyramidol Exposure (Dose-Response) cell_culture->dosing_vitro cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) dosing_vitro->cytotoxicity_assay mechanistic_assay Mechanistic Assays (ROS, Caspase) cytotoxicity_assay->mechanistic_assay

Caption: General experimental workflow for assessing drug-induced liver injury.

G cluster_cell Hepatocyte phenyramidol Phenyramidol metabolism Hepatic Metabolism (e.g., CYP450) phenyramidol->metabolism reactive_metabolite Reactive Metabolite (Hypothetical) metabolism->reactive_metabolite protein_adducts Protein Adducts reactive_metabolite->protein_adducts stress_response ER & Oxidative Stress reactive_metabolite->stress_response protein_adducts->stress_response mitochondria Mitochondrial Dysfunction stress_response->mitochondria apoptosis Apoptosis mitochondria->apoptosis necrosis Necrosis mitochondria->necrosis cell_death Hepatocellular Death apoptosis->cell_death Caspase Activation necrosis->cell_death ATP Depletion

References

Technical Support Center: Phenyramidol Hydrochloride Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for Phenyramidol Hydrochloride bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure reliable results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays.

1. High Variability in In Vitro Muscle Contraction Assays

  • Question: My in vitro muscle contraction assay shows high variability between replicates when testing this compound. What are the potential causes and solutions?

  • Answer: High variability in in vitro muscle contraction assays can be attributed to several factors. Consistent and meticulous technique is crucial for reproducible results.

    • Troubleshooting Steps:

      • Inconsistent Tissue Preparation: Ensure uniform dissection and handling of muscle tissue preparations (e.g., phrenic nerve-hemidiaphragm). Variations in tissue size or damage during preparation can significantly impact contractility.

      • Suboptimal Buffer Conditions: Maintain consistent temperature, pH, and oxygenation of the physiological salt solution (e.g., Ringer's or Krebs-Henseleit solution). Fluctuations can alter muscle viability and responsiveness.

      • Inaccurate Drug Concentrations: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of this compound in the organ bath.

      • Electrode Placement and Stimulation: Inconsistent placement of stimulating electrodes can lead to variable muscle activation. Ensure electrodes are positioned uniformly for each preparation to deliver a consistent electrical stimulus.

      • Pre-equilibration Time: Allow for an adequate and consistent equilibration period for the muscle tissue in the organ bath before adding the test compound. This allows the tissue to stabilize and provides a steady baseline.

2. Inconsistent Results in In Vivo Muscle Relaxant Studies (e.g., Rota-Rod Test)

  • Question: I am observing significant variability in the performance of mice on the Rota-rod test after administering this compound. How can I reduce this variability?

  • Answer: In vivo assays like the Rota-rod test are susceptible to variability due to animal handling and environmental factors.

    • Troubleshooting Steps:

      • Acclimatization and Training: Ensure all animals are properly acclimatized to the testing room and handled by the experimenter prior to the test. A consistent training protocol on the Rota-rod for a set number of days before the experiment is critical to establish a stable baseline performance.[1]

      • Consistent Dosing Regimen: Administer this compound at the same time relative to testing for all animals. The route of administration (e.g., intraperitoneal, oral) should be consistent and performed by a trained individual to minimize stress and ensure accurate dosing.

      • Controlled Environment: Maintain a consistent environment in the testing room, including lighting, temperature, and noise levels, as these can affect animal behavior and performance.

      • Standardized Testing Protocol: Use a fixed or consistently accelerating rotational speed on the Rota-rod for all trials. The criteria for determining the endpoint (e.g., falling from the rod, passive rotation) must be applied uniformly across all animals.[1][2]

3. Unexpectedly Low or No Muscle Relaxant Effect

  • Question: I am not observing the expected muscle relaxant effect of this compound in my bioassay. What could be the issue?

  • Answer: A lack of effect could stem from issues with the compound itself, the experimental setup, or the biological system.

    • Troubleshooting Steps:

      • Compound Integrity: Verify the purity and stability of your this compound stock solution. Improper storage or degradation can lead to a loss of activity.

      • Dose/Concentration Range: Ensure the doses or concentrations being tested are within the pharmacologically active range. A dose-response curve should be generated to determine the optimal concentration. Clinical studies have used oral doses of 400 mg of Phenyramidol.[3][4]

      • Solvent Effects: If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration of the solvent in the assay is low and does not affect the biological system. Run a vehicle control to account for any solvent effects.

      • Biological System Viability: For in vitro assays, confirm the viability and responsiveness of the muscle tissue preparation with a known agonist or antagonist before testing this compound. For in vivo studies, ensure the animals are healthy and not exhibiting any signs of distress that could confound the results.

Quantitative Data Summary

ParameterValueContextSource
Oral Dose (Human) 400 mg (3 times a day for 7 days)Treatment of acute spinal pain and muscle spasms.[4]
Intramuscular and Oral Efficacy (Human) Marked improvement in pain scoresComparison of intramuscular and oral administration in patients with low back pain.[5]
Analgesic Efficacy (Human) 53.6% to 81.5% improvement in pain reliefDose-ranging study from 100 mg to 400 mg.[6]
Muscle Relaxant Efficacy (Human) 82.9% "excellent" or "good" efficacyIntramuscular administration in patients with musculoskeletal disorders.[6]

Experimental Protocols

1. In Vitro Skeletal Muscle Contraction Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This ex vivo method assesses the effect of this compound on neuromuscular transmission and muscle contraction.

  • Methodology:

    • Tissue Dissection: Humanely euthanize a rat and carefully dissect the phrenic nerve-hemidiaphragm preparation.

    • Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Transducer Attachment: Attach the tendinous portion of the diaphragm to an isometric force transducer to record contractile force.

    • Stimulation: Place the phrenic nerve in a stimulating electrode to elicit nerve-evoked muscle contractions. Alternatively, direct muscle stimulation can be achieved with electrodes placed on the muscle tissue.

    • Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with periodic washing, until a stable baseline of contractile force is achieved.

    • Compound Addition: Add this compound to the organ bath at varying concentrations to establish a dose-response relationship.

    • Data Recording: Record the contractile force before and after the addition of the compound. A decrease in force indicates a muscle relaxant effect.

2. In Vivo Rota-Rod Test for Muscle Relaxant Activity

This in vivo assay evaluates the effect of this compound on motor coordination and balance in rodents.

  • Methodology:

    • Animal Acclimatization: Acclimatize mice or rats to the testing room for at least one hour before the experiment.

    • Training: Train the animals on the Rota-rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days to achieve a stable baseline performance.

    • Dosing: Administer this compound or the vehicle control at a predetermined time before testing (e.g., 30-60 minutes).

    • Testing: Place the animal on the Rota-rod, which is set to either a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[1]

    • Data Collection: Record the latency to fall from the rod. The test is typically repeated 2-3 times with a rest interval between trials.

    • Analysis: A statistically significant decrease in the latency to fall compared to the vehicle control group indicates a muscle relaxant effect.

Mandatory Visualizations

G cluster_0 Central Nervous System (Spinal Cord) cluster_1 Periphery Excitatory_Neuron Excitatory Neuron Alpha_Motor_Neuron Alpha Motor Neuron Excitatory_Neuron->Alpha_Motor_Neuron Excitatory Input Interneuron Inhibitory Interneuron Excitatory_Neuron->Interneuron Excitatory Input Skeletal_Muscle Skeletal Muscle Alpha_Motor_Neuron->Skeletal_Muscle Muscle Contraction Signal Alpha_Motor_Neuron->Skeletal_Muscle Reduced Signal Interneuron->Alpha_Motor_Neuron Inhibitory Input (Polysynaptic Reflex) Phenyramidol This compound Phenyramidol->Interneuron Enhances Inhibition

Caption: Conceptual pathway of Phenyramidol's muscle relaxant effect.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start High Variability Observed check_pipetting Verify Pipetting Accuracy & Consistency start->check_pipetting check_reagents Assess Reagent Quality & Preparation start->check_reagents check_cells Evaluate Cell Health & Seeding Density start->check_cells check_environment Standardize Incubation & Environmental Conditions start->check_environment check_protocol Review Assay Protocol for Deviations start->check_protocol calibrate_pipettes Calibrate Pipettes & Refine Technique check_pipetting->calibrate_pipettes fresh_reagents Prepare Fresh Reagents & Standards check_reagents->fresh_reagents optimize_seeding Optimize Cell Seeding & Ensure Homogeneity check_cells->optimize_seeding monitor_environment Monitor & Control Temperature, CO2, Humidity check_environment->monitor_environment adhere_protocol Strict Adherence to Standard Operating Procedure check_protocol->adhere_protocol end Variability Minimized calibrate_pipettes->end fresh_reagents->end optimize_seeding->end monitor_environment->end adhere_protocol->end

Caption: Troubleshooting workflow for high variability in bioassays.

G cluster_protocol Experimental Protocol cluster_factors Key Factors for Consistency protocol_design Assay Design & Optimization sop_development SOP Development protocol_design->sop_development reagent_prep Reagent Preparation sop_development->reagent_prep assay_execution Assay Execution reagent_prep->assay_execution data_analysis Data Analysis assay_execution->data_analysis instrument_calibration Instrument Calibration instrument_calibration->assay_execution reagent_qc Reagent Quality Control reagent_qc->reagent_prep technician_training Technician Training technician_training->assay_execution environmental_control Environmental Control environmental_control->assay_execution statistical_methods Appropriate Statistical Analysis statistical_methods->data_analysis

Caption: Logical relationships for minimizing bioassay variability.

References

Technical Support Center: Forced Degradation Studies of Phenyramidol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Phenyramidol Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound typically involve subjecting the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions to assess its intrinsic stability.[1] These studies are crucial for developing stability-indicating analytical methods and understanding potential degradation pathways.[2][3][4][5]

Q2: A potential impurity, N-(2-Hydroxy-2-phenylethyl)-N-(pyridin-2-yl)nitrous amide, is listed for this compound. Could this be a degradation product?

Yes, it is possible that N-(2-Hydroxy-2-phenylethyl)-N-(pyridin-2-yl)nitrous amide is a degradation product.[6] Nitrosamine impurities can sometimes form under certain conditions, and forced degradation studies are designed to identify such potential degradants. Further investigation using techniques like mass spectrometry (MS) would be required to confirm its formation during specific stress conditions.

Q3: What analytical technique is most suitable for analyzing the degradation of this compound?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and appropriate technique for analyzing this compound and its degradation products.[1] This method should be able to separate the parent drug from all potential degradation products, ensuring accurate quantification.[2][3]

Q4: How can I ensure my HPLC method is "stability-indicating"?

A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. To validate your HPLC method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation products do not interfere with the quantification of the parent drug. Peak purity analysis using a photodiode array (PDA) detector is a common way to assess this.[5]

Q5: What should I do if I observe no degradation under the initial stress conditions?

If no degradation is observed, the stress conditions should be made more stringent. For example, you can increase the concentration of the acid or base, raise the temperature, or prolong the exposure time.[2] It is a process of optimization to achieve a target degradation of approximately 5-20%.[3]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing for Phenyramidol HCl 1. Silanol interactions with the basic nitrogen in Phenyramidol. 2. Column degradation. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a competing base like triethylamine (B128534) to the mobile phase. 2. Replace the column. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column equilibration is insufficient.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection.
Co-elution of Degradation Products 1. The mobile phase composition is not optimal. 2. The gradient slope is too steep.1. Modify the mobile phase composition (e.g., change the organic modifier or its ratio). 2. Optimize the gradient profile by making it shallower to improve the separation of closely eluting peaks.
Loss of Resolution 1. Column aging. 2. Sample overload.1. Replace the column. 2. Reduce the injection volume or the sample concentration.
Forced Degradation Experiment Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Complete Degradation of Phenyramidol HCl The stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time. For example, use 0.1 N HCl instead of 1 N HCl, or lower the temperature from 80°C to 60°C.
Formation of Secondary Degradation Products Over-stressing the sample can lead to the degradation of primary degradation products.Sample at multiple time points during the degradation study to observe the formation and disappearance of intermediates.
Mass Imbalance in HPLC Analysis 1. Some degradation products may not be UV-active at the chosen wavelength. 2. Degradation products may be volatile or insoluble in the sample diluent.1. Use a PDA detector to analyze the chromatograms at multiple wavelengths. 2. Use a different diluent or consider other analytical techniques like LC-MS to identify all degradation products.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a published method and provides a starting point for analysis.[1]

  • Instrumentation: Shimadzu HPLC Prominence System with a PDA detector.[1]

  • Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (40:60, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 5 µL.[1]

  • Column Oven Temperature: 30°C.

Note: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Data Presentation

The following tables present a template for summarizing quantitative data from forced degradation studies. Note: The values provided are for illustrative purposes only and should be determined experimentally.

Table 1: Summary of Forced Degradation Studies of this compound
Stress ConditionReagent/ConditionTimeTemperature% Degradation (Example)Number of Degradants (Example)
Acid Hydrolysis 0.1 N HCl8 hours80°C12.5%2
Base Hydrolysis 0.1 N NaOH4 hours60°C18.2%3
Oxidative 3% H₂O₂24 hoursRoom Temp8.7%1
Thermal (Solid) Dry Heat48 hours105°C5.1%1
Photolytic (Solution) UV Light (254 nm)24 hoursRoom Temp15.6%2
Table 2: Chromatographic Data of Phenyramidol HCl and its Degradation Products (Example)
PeakRetention Time (min)Relative Retention TimePeak Purity
Phenyramidol HCl 5.21.00>0.999
Degradant 1 (Acid) 3.80.73>0.998
Degradant 2 (Acid) 6.11.17>0.999
Degradant 3 (Base) 2.50.48>0.997
Degradant 4 (Oxidative) 7.31.40>0.999

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Phenyramidol HCl (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 105°C) API->Thermal Photo Photolytic (e.g., UV/Vis light) API->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC DAD Peak Purity Assessment (PDA Detector) HPLC->DAD LCMS Degradant Identification (LC-MS/MS) HPLC->LCMS Pathway Degradation Pathway Elucidation DAD->Pathway Structure Structure Elucidation (NMR, etc.) LCMS->Structure Structure->Pathway Method Validated Stability- Indicating Method Pathway->Method Stability Intrinsic Stability Profile Method->Stability

Caption: Workflow for forced degradation studies of this compound.

References

addressing Phenyramidol Hydrochloride instability in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Phenyramidol Hydrochloride Stability: Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound, chemically known as α-[(2-Pyridinylamino) methyl] benzenemethanol hydrochloride, is a compound recognized for its analgesic and skeletal muscle relaxant properties[1][2]. It is a white to cream-colored crystalline powder that is highly soluble in water, methanol (B129727), and ethanol[3]. Aqueous solutions are typically slightly acidic and are considered stable in ampoules[1]. The molecule contains a chiral center, and it is the racemic form that is commonly used in pharmaceutical applications[2][4].

Q2: What are the primary factors that can cause the instability of this compound in a formulation?

A2: The stability of this compound can be compromised by several factors common to many pharmaceutical compounds[5][6]. These include:

  • Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation[3][5][7]. The compound is known to become unstable with heat[3].

  • pH: As an amine, Phenyramidol's stability can be pH-dependent. Extreme acidic or basic conditions can catalyze hydrolytic degradation[5][8].

  • Light (Photolysis): Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation, leading to discoloration or loss of potency[7][9][10]. Formulations should be protected from light[11].

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation[6][8]. This process can be catalyzed by trace metals.

  • Moisture: For solid dosage forms, high humidity can lead to moisture absorption, which may accelerate the degradation of the active pharmaceutical ingredient (API)[5][12].

  • Incompatibilities: The compound may be incompatible with strong oxidizing agents, acids, and strong bases[3].

Q3: My this compound solution is showing a color change. What is the likely cause?

A3: A color change, such as yellowing, in a this compound solution is often an indicator of chemical degradation. The most probable causes are photolysis (degradation due to light exposure) or oxidation[8][10]. To troubleshoot this, ensure the formulation is stored in light-resistant containers and consider replacing the air in the headspace of the container with an inert gas like nitrogen to minimize oxidation[6][7].

Q4: What are the expected hazardous decomposition products of this compound?

A4: When heated to decomposition, this compound can emit toxic fumes, including oxides of carbon, chlorine, ammonia, and hydrogen chloride[3].

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues encountered during the formulation of this compound.

Issue 1: Loss of Potency in a Liquid Formulation
Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis 1. Measure the pH of the formulation. 2. Review the formulation for excipients that may alter the pH over time. 3. Conduct a pH-stability study (see Protocol section).Adjust and buffer the formulation pH to a range where this compound exhibits maximum stability.
Oxidation 1. Assess the exposure of the formulation to air/oxygen during manufacturing and storage. 2. Analyze for the presence of trace metals that can catalyze oxidation.1. Manufacture and store the product under an inert atmosphere (e.g., nitrogen)[6]. 2. Incorporate an appropriate antioxidant or a chelating agent into the formulation.
Photodegradation 1. Evaluate the packaging material for its light-protective properties. 2. Conduct a photostability study according to ICH Q1B guidelines.Package the formulation in amber or other light-opaque containers to protect it from light exposure[11][12].
Issue 2: Physical Instability (e.g., Precipitation) in a Liquid Formulation
Potential Cause Troubleshooting Steps Recommended Action
Solubility Issues 1. Verify the concentration of this compound against its solubility profile in the formulation vehicle. 2. Assess the impact of temperature on solubility.1. Adjust the concentration or modify the solvent system. 2. Incorporate a solubilizing agent if compatible.
pH Shift 1. Measure the pH of the formulation where precipitation is observed.Add a suitable buffering system to maintain the pH within the optimal solubility range.
Excipient Incompatibility 1. Review all excipients for known incompatibilities with this compound or with each other.Conduct compatibility studies and replace any incompatible excipients.

Data Summary Tables

Table 1: General Stability Profile of this compound
Parameter Observation / Recommendation Reference
Thermal Stability Becomes unstable upon heating. Should be stored in a cool place.[3][7]
Solubility Freely soluble in water, ethanol, and methanol.[3]
Aqueous Solution Aqueous solutions are reported to be slightly acidic and stable in ampoules.[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[3]
Storage Store in a cool, dry place protected from light.[7][11]
Table 2: Illustrative pH-Dependent Degradation Data (Hypothetical)

The following data is illustrative, based on typical degradation profiles for molecules with amine and alcohol functional groups, to demonstrate how such data would be presented. Actual experimental results may vary.

pH Storage Condition Degradation Rate Constant (k) (day⁻¹) % Degradation after 30 days
2.040°C0.005816.0%
4.540°C0.00154.4%
6.540°C0.00113.2%
8.040°C0.004512.6%
10.040°C0.012030.2%

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions, which helps in developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: Expose the drug solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 4-24 hours, protected from light.

    • Thermal Degradation: Heat the solution at 70°C for 24-48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer and acetonitrile. A typical starting point could be a 40:60 (v/v) mixture of buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm[4].

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a standard solution of this compound (e.g., 100 µg/mL).

    • Prepare samples from the stability study (e.g., forced degradation samples, samples from long-term stability testing) at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the percentage of degradation by comparing the peak area of Phenyramidol in the stressed samples to the unstressed sample.

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Investigation cluster_2 Phase 3: Experimental Analysis cluster_3 Phase 4: Root Cause Analysis & Solution start Observation of Instability (e.g., Color Change, Potency Loss) review Review Formulation & Storage Conditions start->review literature Literature Search for Known Issues review->literature stress Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) literature->stress hplc Develop/Validate Stability-Indicating HPLC Method stress->hplc identify Identify Degradation Products & Determine Degradation Pathway hplc->identify reformulate Reformulate / Modify Process (e.g., Add Buffer, Antioxidant, Change Packaging) identify->reformulate validate Validate Improved Formulation (Accelerated & Long-Term Stability) reformulate->validate

Caption: Workflow for Investigating this compound Instability.

G cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (Presence of O2, Light, Metal Ions) cluster_photolysis Photolysis (UV/Visible Light Exposure) API Phenyramidol HCl (Parent Molecule) hydrolysis_prod Hydrolytic Degradant (e.g., Cleavage of amine linkage) API->hydrolysis_prod H₂O, H⁺ or OH⁻ oxidation_prod Oxidative Degradant (e.g., N-oxide or aromatic hydroxylation) API->oxidation_prod O₂, hv, Mⁿ⁺ photo_prod Photolytic Degradant (e.g., Radical-mediated products) API->photo_prod hv (Light Energy)

References

Technical Support Center: Phenyramidol Drug Interaction Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Phenyramidol.

Frequently Asked Questions (FAQs)

Q1: What are the known clinically significant drug interactions with Phenyramidol?

Phenyramidol is a central nervous system (CNS) depressant and is known to potentiate the effects of other CNS depressants. Co-administration can lead to increased sedation, dizziness, and impairment of motor skills. Additionally, Phenyramidol has been reported to inhibit the metabolism of several drugs, including phenytoin (B1677684), tolbutamide (B1681337), bishydroxycoumarin, zoxazolamine, and pentobarbital, which can lead to increased plasma concentrations and potential toxicity of these co-administered drugs.

Q2: Which Cytochrome P450 (CYP) enzymes are likely inhibited by Phenyramidol?

Q3: Is Phenyramidol a substrate or inhibitor of any drug transporters like P-glycoprotein (P-gp)?

Currently, there is no publicly available data to confirm whether Phenyramidol is a substrate or inhibitor of P-glycoprotein (P-gp) or other clinically significant drug transporters. Given that many centrally acting drugs are substrates or inhibitors of P-gp at the blood-brain barrier, it is a critical area for investigation.

Q4: What is the primary mechanism of action of Phenyramidol leading to its CNS depressant effects?

Phenyramidol's CNS depressant and muscle relaxant effects are attributed to its action as an "interneuronal blocking agent." This suggests that it likely modulates synaptic transmission in the spinal cord and brainstem. While the precise signaling pathway is not fully elucidated, it is hypothesized to involve either the potentiation of inhibitory neurotransmission (e.g., GABAergic pathways) or the attenuation of excitatory neurotransmission (e.g., glutamatergic pathways).

Troubleshooting Guides

Problem: Unexpectedly high plasma concentrations of a co-administered drug metabolized by CYP2C9.
  • Possible Cause: Inhibition of CYP2C9 by Phenyramidol.

  • Troubleshooting Steps:

    • In Vitro Verification: Conduct a CYP2C9 inhibition assay using human liver microsomes to determine the IC50 value of Phenyramidol for this enzyme. A detailed protocol is provided below.

    • Quantitative Analysis: If significant inhibition is observed, perform a full kinetic characterization to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • In Vivo Correlation: If conducting animal studies, monitor for exaggerated pharmacodynamic effects or signs of toxicity of the co-administered drug. Correlate these findings with pharmacokinetic data.

Problem: Unexplained CNS side effects when co-administering Phenyramidol with another drug.
  • Possible Cause 1: Pharmacodynamic synergism. Both drugs may have CNS depressant effects.

  • Troubleshooting Steps:

    • Review the known pharmacology of the co-administered drug for any CNS-related activity.

    • If in an animal model, conduct behavioral assessments (e.g., rotarod test for motor coordination, open field test for sedation) to quantify the degree of CNS depression with each drug alone and in combination.

  • Possible Cause 2: Inhibition of a drug transporter at the blood-brain barrier. Phenyramidol may be inhibiting the efflux of the co-administered drug from the brain, leading to increased CNS concentrations.

  • Troubleshooting Steps:

    • In Vitro Transporter Assay: Perform an in vitro P-glycoprotein (P-gp) inhibition assay to determine if Phenyramidol can block the transport of a known P-gp substrate. A detailed protocol is provided below.

    • If P-gp inhibition is confirmed, consider further studies with other relevant transporters at the blood-brain barrier (e.g., BCRP).

Data Presentation

Table 1: Known and Suspected Metabolic Drug Interactions with Phenyramidol

Co-administered DrugPrimary Metabolizing EnzymeObserved/Suspected InteractionClinical Implication
PhenytoinCYP2C9[1]Inhibition of metabolismIncreased phenytoin levels, potential for toxicity
TolbutamideCYP2C9[3]Inhibition of metabolismIncreased tolbutamide levels, risk of hypoglycemia
BishydroxycoumarinCYP2C9Inhibition of metabolismIncreased anticoagulant effect, risk of bleeding
ZoxazolamineCYP2E1, CYP1A2Inhibition of metabolismIncreased muscle relaxant effect and duration
PentobarbitalCYP2C19, other CYPsInhibition of metabolismIncreased sedative/hypnotic effect

Experimental Protocols

Detailed Methodology: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Phenyramidol for CYP2C9 using human liver microsomes.

Materials:

  • Phenyramidol

  • Human Liver Microsomes (HLMs)

  • CYP2C9-specific substrate (e.g., Diclofenac, Tolbutamide)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Phenyramidol in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the CYP2C9 substrate.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add phosphate buffer, HLM suspension, and the CYP2C9 substrate.

    • Add varying concentrations of Phenyramidol to the wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each Phenyramidol concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Phenyramidol concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Methodology: In Vitro P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of Phenyramidol on P-gp-mediated transport using a cell-based assay with a fluorescent P-gp substrate.

Materials:

  • MDR1-MDCK (or similar P-gp overexpressing) cell line and the corresponding parental cell line (MDCK).

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).

  • Known P-gp inhibitor as a positive control (e.g., Verapamil).

  • Phenyramidol.

  • Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer.

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture:

    • Culture the MDR1-MDCK and MDCK cells to form confluent monolayers on 96-well plates.

  • Assay Preparation:

    • Wash the cell monolayers with warm HBSS.

    • Prepare solutions of the fluorescent P-gp substrate, Phenyramidol at various concentrations, and the positive control inhibitor in HBSS.

  • Inhibition Assay:

    • Add the Phenyramidol solutions and the positive control to the respective wells of both the MDR1-MDCK and MDCK cell plates. Include a vehicle control.

    • Add the fluorescent P-gp substrate to all wells.

  • Incubation:

    • Incubate the plates at 37°C for a specified time (e.g., 60-90 minutes).

  • Measurement:

    • After incubation, wash the cells to remove the extracellular substrate.

    • Lyse the cells to release the intracellular fluorescent substrate.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the accumulation of the fluorescent substrate in the MDR1-MDCK cells relative to the parental MDCK cells for the vehicle control. This indicates the level of P-gp mediated efflux.

    • Determine the percent inhibition of P-gp mediated efflux by Phenyramidol at each concentration by comparing the substrate accumulation in the presence of Phenyramidol to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Phenyramidol concentration to determine the IC50 value.

Visualizations

experimental_workflow_cyp_inhibition Experimental Workflow: CYP Inhibition Assay prep Reagent Preparation setup Incubation Setup prep->setup Add to plate initiate Reaction Initiation setup->initiate Add NADPH incubate Incubation (37°C) initiate->incubate terminate Reaction Termination incubate->terminate Add Acetonitrile process Sample Processing terminate->process Centrifuge analyze LC-MS/MS Analysis process->analyze Inject supernatant data IC50 Determination analyze->data

Caption: Workflow for determining CYP inhibition IC50 values.

logical_relationship_phenyramidol_interaction Logical Relationship of Phenyramidol's Potential Interactions phenyramidol Phenyramidol cyp2c9 CYP2C9 Inhibition (Suspected) phenyramidol->cyp2c9 pgp P-gp Inhibition (Hypothesized) phenyramidol->pgp cns CNS Depression (Interneuronal Blockade) phenyramidol->cns phenytoin Phenytoin Metabolism cyp2c9->phenytoin Inhibits tolbutamide Tolbutamide Metabolism cyp2c9->tolbutamide Inhibits bbb_drugs Drugs crossing BBB pgp->bbb_drugs Inhibits efflux other_cns_depressants Other CNS Depressants cns->other_cns_depressants Additive effect with increased_levels Increased Plasma Concentrations phenytoin->increased_levels tolbutamide->increased_levels increased_cns_effects Increased CNS Side Effects other_cns_depressants->increased_cns_effects bbb_drugs->increased_cns_effects signaling_pathway_cns_depression Hypothesized Signaling Pathway for Phenyramidol-Induced CNS Depression cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate_release Glutamate Release excitatory Excitatory Neurotransmission glutamate_release->excitatory gaba_release GABA Release inhibitory Inhibitory Neurotransmission gaba_release->inhibitory cns_depression CNS Depression (Muscle Relaxation, Sedation) excitatory->cns_depression Decreased firing leads to inhibitory->cns_depression Increased firing leads to phenyramidol Phenyramidol (Interneuronal Blockade) phenyramidol->glutamate_release Inhibits (?) phenyramidol->gaba_release Potentiates (?)

References

Technical Support Center: Managing Side Effects of Phenyramidol Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential side effects of Phenyramidol Hydrochloride during animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a centrally-acting muscle relaxant. Its primary mechanism involves the interruption of interneuronal and polysynaptic reflexes within the spinal cord and brainstem. This blockade of nerve impulses leads to skeletal muscle relaxation and analgesia.[1]

Q2: What are the known acute toxicity levels of this compound in common laboratory animals?

A2: Acute toxicity studies have established the median lethal dose (LD50) for this compound in rodents. These values provide a benchmark for understanding the acute toxic potential of the compound. For detailed LD50 values, please refer to Table 1.

Q3: Have there been any observable adverse effects in acute oral toxicity studies in rats?

A3: In an acute oral toxicity study in rats, a dose of 2000 mg/kg did not result in any mortality or observable clinical signs of toxicity. This dose was subsequently established as a No-Observed-Adverse-Effect Level (NOAEL) for acute oral administration in this species.

Troubleshooting Guides for Side Effect Management

This section provides practical guidance for identifying and managing potential side effects of this compound in animal studies. The troubleshooting guides are organized by physiological system.

Central Nervous System (CNS) Side Effects

Problem: Animals exhibit signs of CNS depression (e.g., sedation, ataxia, lethargy).

Identification:

  • Observation: Carefully observe animals for changes in posture, gait, and responsiveness to stimuli. A Functional Observational Battery (FOB) can be systematically employed to quantify these changes.[2][3][4][5]

  • Motor Activity: Utilize automated systems to measure locomotor activity. A significant decrease in movement compared to control animals can indicate CNS depression.

Management and Troubleshooting:

  • Dose Adjustment: CNS depression is often dose-dependent. If the observed effects are compromising animal welfare or the study's objectives, consider reducing the dose in subsequent cohorts.

  • Supportive Care: Ensure easy access to food and water for sedated animals. Maintain a comfortable and safe environment to prevent injury from ataxia.

  • Monitoring: Continue to monitor the animals closely for the duration of the effect. Note the onset, duration, and severity of the clinical signs.

  • Consider Drug Interactions: Be aware that co-administration of other CNS depressants can potentiate the sedative effects of Phenyramidol.[6]

Problem: Seizure activity is observed in treated animals.

Identification:

  • Clinical Signs: Look for uncontrolled muscle contractions, loss of posture, and potential loss of consciousness. Seizures can be generalized (affecting the whole body) or focal.[6]

Management and Troubleshooting:

  • Immediate Intervention: For prolonged seizures (status epilepticus), immediate veterinary intervention is required.

  • Emergency Protocol:

    • Administer a benzodiazepine (B76468) such as diazepam (0.5 mg/kg IV) or midazolam. If intravenous access is not available, diazepam can be administered rectally (1.0 mg/kg).[6]

    • If seizures persist after repeated benzodiazepine doses, consider administration of a short-acting anesthetic like propofol (B549288) under veterinary guidance.[6]

  • Supportive Care: Monitor body temperature to prevent hyperthermia. Provide oxygen supplementation if necessary.[6]

  • Dose Evaluation: The occurrence of seizures indicates significant neurotoxicity. The dose level should be re-evaluated and likely reduced or discontinued (B1498344) for that study arm.

Cardiovascular Side Effects

Problem: Animals exhibit hypotension (a significant drop in blood pressure).

Identification:

  • Telemetry Monitoring: Continuous monitoring of blood pressure in conscious, unrestrained animals using telemetry is the gold standard for detecting cardiovascular changes.[7][8][9][10]

  • Clinical Signs: In severe cases, animals may appear weak, lethargic, or have pale mucous membranes.

Management and Troubleshooting:

  • Confirm the Finding: Rule out technical issues with the telemetry equipment. Ensure proper calibration and signal quality.

  • Assess Hydration Status: Dehydration can exacerbate hypotension. Ensure animals have adequate access to water.

  • Fluid Therapy: In cases of significant hypotension, intravenous fluid administration may be necessary to restore blood volume and pressure. This should be done under veterinary supervision.[11][12]

  • Dose-Response Relationship: Analyze the data to determine if the hypotension is dose-dependent. This information is critical for risk assessment.

  • Consider Vasopressors: In severe, refractory cases, the use of vasopressor agents may be considered under veterinary guidance to increase systemic vascular resistance.[11][12]

Respiratory Side Effects

Problem: Animals show signs of respiratory depression (decreased respiratory rate and/or tidal volume).

Identification:

  • Whole-Body Plethysmography: This non-invasive technique can be used to monitor respiratory rate and tidal volume in conscious animals.[10][13]

  • Visual Observation: Look for a noticeable decrease in the rate of breathing or shallow breaths. In severe cases, cyanosis (blueish discoloration of mucous membranes) may be present.

Management and Troubleshooting:

  • Ensure a Patent Airway: Check that the animal's airway is clear.

  • Oxygen Supplementation: If signs of hypoxia are present, provide supplemental oxygen.

  • Respiratory Stimulants: In cases of severe, life-threatening respiratory depression, the use of respiratory stimulants may be considered under veterinary guidance.[1]

  • Dose Adjustment: Respiratory depression is a serious adverse effect. The dose of this compound should be carefully re-evaluated.

  • Avoid Co-administration with other Respiratory Depressants: Be cautious when co-administering other drugs known to cause respiratory depression, such as opioids or certain sedatives.[14]

Hepatobiliary Side Effects

Problem: Elevated liver enzymes (e.g., ALT, AST) are detected in blood analysis.

Identification:

  • Biochemical Analysis: Regularly scheduled blood sampling and analysis are necessary to monitor liver enzyme levels.

Management and Troubleshooting:

  • Confirm and Monitor: If an elevation in liver enzymes is detected, repeat the blood test to confirm the finding. Increase the frequency of monitoring (e.g., weekly) to track the trend.[15][16]

  • Discontinue Dosing: In cases of significant or progressively increasing liver enzyme elevations, discontinuation of this compound administration is the most critical step.[15]

  • Rule Out Other Causes: Investigate other potential causes of liver injury, such as infection or co-administered substances.

  • Histopathology: At the end of the study, or if an animal is euthanized due to declining health, perform a thorough histopathological examination of the liver to characterize the nature and extent of any liver damage.

  • Consider Hepatoprotectants: In some cases, the use of hepatoprotective agents may be considered as a supportive measure, though their efficacy can vary.

Gastrointestinal Side Effects

Problem: Animals exhibit gastrointestinal distress (e.g., vomiting, diarrhea, anorexia).

Identification:

  • Daily Observations: Monitor animals daily for changes in appetite, fecal consistency, and the presence of vomiting.

  • Body Weight: A decrease in body weight can be an indicator of gastrointestinal distress.

Management and Troubleshooting:

  • Supportive Care:

    • Hydration: Ensure animals have access to fresh water to prevent dehydration, especially in cases of vomiting or diarrhea.

    • Diet: Provide palatable and easily digestible food to encourage eating.

  • Symptomatic Treatment:

    • Antiemetics: For persistent vomiting, antiemetic medications can be considered under veterinary guidance.[7][17]

    • Gastroprotectants: In cases of suspected gastric irritation, the use of gastroprotectant agents may be beneficial.[2][7][17]

  • Dose and Formulation:

    • Consider if the gastrointestinal effects are dose-related.

    • Evaluate the formulation and vehicle to ensure they are not contributing to the observed effects.

Data Presentation

Table 1: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationLD50 Value
MouseOral2425 mg/kg
MouseIntraperitoneal450 mg/kg
MouseIntravenous124 mg/kg
RatOral> 2000 mg/kg (NOAEL)

Experimental Protocols

Protocol 1: Functional Observational Battery (FOB) for CNS Assessment in Rats

  • Acclimation: Acclimate animals to the testing room for at least one hour before testing.

  • Home Cage Observations: Observe the animal in its home cage for posture, activity level, and any abnormal behaviors.

  • Handling Observations: Remove the animal from its cage and assess its reaction to being handled, muscle tone, and the presence of any tremors.

  • Open Field Assessment: Place the animal in a novel open field arena and record locomotor activity, rearing frequency, and defecation/urination for a set period (e.g., 5 minutes).

  • Sensorimotor and Reflex Tests:

    • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

    • Tail-Pinch Response: Gently pinch the tail and observe the withdrawal reflex.

    • Righting Reflex: Place the animal on its back and measure the time it takes to right itself.

  • Physiological Measurements: Record body temperature.

Protocol 2: Cardiovascular Monitoring in Conscious Dogs via Telemetry

  • Surgical Implantation: Surgically implant a telemetry device capable of measuring blood pressure and electrocardiogram (ECG) according to established veterinary surgical procedures. Allow for a sufficient recovery period post-surgery.

  • Acclimation: House animals in their home cages within the telemetry recording area to acclimate to the environment.

  • Baseline Recording: Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) before drug administration to establish normal diurnal variations.

  • Dosing and Recording: Administer this compound and continuously record blood pressure (systolic, diastolic, mean arterial pressure) and ECG parameters (heart rate, PR interval, QRS duration, QT interval).

  • Data Analysis: Analyze the data for statistically significant changes from baseline and compared to a vehicle control group.

Visualizations

Caption: Experimental workflow for identifying and managing side effects in animal studies.

signaling_pathway cluster_spinal_cord Spinal Cord Circuitry phenyramidol Phenyramidol HCl brainstem Brainstem phenyramidol->brainstem spinal_cord Spinal Cord phenyramidol->spinal_cord interneuron Polysynaptic Interneurons phenyramidol->interneuron Blocks brainstem->interneuron Descending Input motor_neuron Alpha Motor Neuron interneuron->motor_neuron Inhibitory/Excitatory Signaling muscle Skeletal Muscle motor_neuron->muscle Nerve Impulse contraction Reduced Muscle Contraction (Muscle Relaxation) muscle->contraction reflex_arc Polysynaptic Reflex Arc inhibition Inhibition

Caption: Proposed mechanism of action of this compound on spinal cord reflexes.

References

Validation & Comparative

Comparative Analysis of Phenyramidol and Baclofen: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the mechanisms of action for Phenyramidol and Baclofen, intended for researchers, scientists, and professionals in drug development.

Introduction

Phenyramidol is a centrally-acting skeletal muscle relaxant that also possesses analgesic properties.[1][2] It is clinically utilized for the symptomatic treatment of painful muscle spasms and various musculoskeletal conditions.[3][4][5] Its mechanism is primarily associated with the depression of spinal polysynaptic reflexes.[1][3]

Baclofen is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6] It is a widely prescribed antispasmodic and muscle relaxant, particularly for managing spasticity of spinal or cerebral origin, such as in cases of multiple sclerosis and spinal cord injuries.[7][8] Its effects are mediated through specific interactions with the GABAergic system.[7]

Mechanisms of Action

Phenyramidol

The primary mechanism of Phenyramidol is the inhibition of polysynaptic reflexes at the level of the spinal cord and brainstem.[1][3][9] By selectively depressing these interneuronal pathways, it reduces the transmission of nerve impulses from the spinal cord to skeletal muscles.[4] This interruption of signal transmission leads to a decrease in muscle hypertonicity and spasms.[4] While its precise molecular target has not been fully elucidated, its action results in reduced excitability of motor neurons.[4] Some research also suggests it may modulate the effects of neurotransmitters like serotonin, norepinephrine, GABA, and glycine.[4]

Baclofen

Baclofen's mechanism is well-defined and centers on its activity as a selective agonist for the GABA-B receptor, a metabotropic G-protein coupled receptor.[7][10][11] Its action has two primary effects:

  • Presynaptic Inhibition: Activation of GABA-B receptors on presynaptic terminals inhibits voltage-gated calcium channels.[7][11] This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as glutamate (B1630785) and aspartate, from afferent nerve terminals.[11][12]

  • Postsynaptic Inhibition: On postsynaptic neurons, Baclofen binding to GABA-B receptors activates inwardly rectifying potassium channels.[7][12] The resulting efflux of potassium ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[7][12]

This dual action at both presynaptic and postsynaptic sites effectively inhibits both monosynaptic and polysynaptic reflexes at the spinal level, leading to profound muscle relaxation.

Comparative Pharmacological Data

ParameterPhenyramidolBaclofen
Primary Target Interneuronal polysynaptic pathways[1][3]GABA-B receptor[7][11]
Receptor Type Not definitively identifiedG-protein coupled receptor (Metabotropic)[10]
Primary Mechanism Inhibition of polysynaptic reflexes[1][3]Agonism at GABA-B receptors[11]
Effect on Ion Channels Not a primary defined mechanismPresynaptic: Inhibits Ca²⁺ channels[7] Postsynaptic: Activates K⁺ channels[7][12]
Effect on Neurotransmitter Release Indirectly reduces motor neuron firing[4]Presynaptically inhibits release of excitatory neurotransmitters[11][12]
Reflex Inhibition Primarily polysynaptic reflexes[1][3]Both monosynaptic and polysynaptic reflexes[6][10]
Primary Clinical Use Painful musculoskeletal spasms[3][4]Spasticity from neurological conditions (e.g., MS, spinal cord injury)[7][8]

Experimental Protocols

Protocol 1: Evaluation of Muscle Relaxant Activity Using the Rota-Rod Test

Objective: To assess and compare the effects of Phenyramidol and Baclofen on motor coordination and muscle grip strength in rodents, which serves as an index of muscle relaxation.

Methodology:

  • Apparatus: A Rota-rod apparatus consisting of a horizontal rotating rod (e.g., 2.5 cm in diameter) divided into compartments to test multiple animals simultaneously. The speed of rotation is adjustable (e.g., 15-25 rpm).[13]

  • Animals: Wistar rats or Swiss albino mice are commonly used.[13][14]

  • Acclimatization: Animals are trained for several days to remain on the rotating rod for a set period (e.g., 3-5 minutes). Animals that fail to achieve this baseline are excluded.

  • Procedure: a. A baseline "fall-off time" is recorded for each trained animal before drug administration. b. Animals are divided into groups: a control group (vehicle, e.g., 0.9% saline), a Phenyramidol group, and a Baclofen group.[14] Drugs are administered, typically via intraperitoneal (i.p.) injection. c. At set time intervals after drug administration (e.g., 30, 60, and 120 minutes), each animal is placed back on the Rota-rod.[14] d. The time until the animal falls off the rod is recorded for each interval.

  • Data Analysis: The difference in fall-off time before and after drug administration is calculated. A significant decrease in the time spent on the rod is indicative of muscle relaxation. The effects of Phenyramidol and Baclofen are compared against each other and the control group.

Protocol 2: Electrophysiological Assessment of Spinal Reflexes

Objective: To directly measure and compare the inhibitory effects of Phenyramidol and Baclofen on monosynaptic and polysynaptic reflex pathways in an anesthetized animal model (e.g., rat).

Methodology:

  • Animal Preparation: The animal is anesthetized (e.g., with pentobarbital) and a laminectomy is performed to expose the lumbar spinal cord.[15]

  • Electrode Placement: a. A stimulating electrode is placed on a dorsal root (e.g., L5) to activate afferent nerve fibers. b. A recording electrode is placed on the corresponding ventral root to capture the efferent motor neuron response.

  • Reflex Elicitation: a. Monosynaptic Reflex (H-reflex analog): A low-intensity, short-duration electrical stimulus is applied to the dorsal root to selectively activate Ia afferent fibers, producing a short-latency response in the ventral root. b. Polysynaptic Reflex: A higher-intensity or longer-duration stimulus is applied to recruit a broader range of afferent fibers, activating interneuronal circuits and producing a longer-latency, more complex response.[16]

  • Procedure: a. Baseline amplitudes of both monosynaptic and polysynaptic reflexes are recorded. b. The drug (Phenyramidol or Baclofen) is administered intravenously. c. Reflex responses are recorded continuously or at fixed intervals post-administration to observe any changes in amplitude.

  • Data Analysis: The percentage of inhibition of each reflex amplitude is calculated relative to the baseline. This allows for a direct comparison of Phenyramidol's selective inhibition of polysynaptic reflexes versus Baclofen's inhibition of both reflex types.

Visualized Mechanisms and Workflows

G cluster_0 Baclofen: GABA-B Receptor Pathway cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Membrane Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R G_Protein Gi/o Protein GABAB_R->G_Protein Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Vesicle Excitatory Neurotransmitter Release ↓ Ca_Influx->Vesicle K_Efflux K⁺ Efflux ↑ K_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization

Caption: Signaling pathway for Baclofen via GABA-B receptor activation.

G cluster_0 Phenyramidol: Polysynaptic Inhibition Sensory_Neuron Afferent Sensory Input Interneuron Interneuron Pool (Polysynaptic Pathway) Sensory_Neuron->Interneuron Motor_Neuron α-Motor Neuron Interneuron->Motor_Neuron Inhibitory Signal (Potentiated) Muscle Skeletal Muscle Motor_Neuron->Muscle Reduced Firing Rate Phenyramidol Phenyramidol Phenyramidol->Interneuron Depresses/Inhibits Pathway

Caption: Proposed mechanism of Phenyramidol on spinal polysynaptic pathways.

G cluster_0 Comparative Experimental Workflow Animal_Selection Select & Acclimatize Rodent Models Baseline Establish Baseline (Rota-Rod / Reflex Recording) Animal_Selection->Baseline Grouping Randomize into Groups (Control, Phenyramidol, Baclofen) Baseline->Grouping Admin Administer Drug / Vehicle Grouping->Admin Testing Post-Dose Testing at Time Intervals (t=30, 60, 120 min) Admin->Testing Data Collect & Analyze Data (Fall-off Time / Reflex Amplitude) Testing->Data Comparison Compare Efficacy & Mechanism Data->Comparison

Caption: Logical workflow for the in-vivo comparative analysis of muscle relaxants.

References

A Comparative Guide to Validating Analytical Methods for Phenyramidol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an objective comparison of analytical methods for the validation of Phenyramidol impurities, supported by experimental data and detailed protocols. The focus is on providing a clear, data-driven comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for this application.

Phenyramidol, a centrally acting muscle relaxant, requires rigorous analytical testing to identify and quantify any impurities that may arise during its synthesis or degradation. The choice of analytical method can significantly impact the accuracy, sensitivity, and efficiency of this process. This guide will delve into the performance of HPLC, UPLC, and GC-MS, offering insights into their respective strengths and weaknesses for Phenyramidol impurity profiling.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for the effective detection and quantification of impurities. Below is a comparative summary of HPLC, UPLC, and GC-MS for the analysis of Phenyramidol impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures for faster and more efficient separations.Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry.
Speed Longer run times.Significantly faster analysis times compared to HPLC.[1][2][3]Generally fast, but may require derivatization for non-volatile analytes, adding to the overall time.[4]
Resolution Good resolution for most applications.Superior resolution and peak capacity, allowing for better separation of closely eluting impurities.[1][2][5]High resolution, especially with capillary columns.
Sensitivity Good sensitivity, suitable for routine quality control.Higher sensitivity due to sharper peaks and reduced band broadening.[1][2]Excellent sensitivity, particularly with selective ion monitoring (SIM).
Sample Throughput Moderate.High, due to shorter run times.[2][3]Moderate to high, depending on sample preparation requirements.
Solvent Consumption Higher.Lower solvent consumption, leading to cost savings and reduced environmental impact.[1][3]Minimal solvent usage in the chromatographic step.
Instrumentation Cost Lower initial investment.Higher initial investment compared to HPLC.[5]Moderate to high initial investment.
Derivatization Not typically required for Phenyramidol and its likely impurities.Not typically required.May be necessary for Phenyramidol and its polar impurities to increase volatility.[4][6]

Potential Impurities of Phenyramidol

A thorough understanding of potential impurities is crucial for developing a robust analytical method. Impurities in Phenyramidol can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Process-Related Impurities: The synthesis of Phenyramidol typically involves the reaction of 2-aminopyridine (B139424) with styrene (B11656) oxide.[7][8][9][10] Potential process-related impurities could include:

  • Unreacted Starting Materials: 2-aminopyridine and styrene oxide.

  • Byproducts of Side Reactions: Impurities arising from unintended reactions between starting materials, intermediates, or reagents.

Degradation Products: Forced degradation studies help to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light.[2] A known potential degradation product for compounds containing a secondary amine, like Phenyramidol, is the corresponding N-nitroso impurity.

  • N-Nitroso Phenyramidol: This is a potential genotoxic impurity that can form in the presence of nitrosating agents.[1]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative protocols for HPLC, UPLC, and a proposed GC-MS method for the analysis of Phenyramidol impurities.

Stability-Indicating RP-HPLC Method

This method is adapted from a validated method for the determination of Phenyramidol HCl in tablet dosage form and includes forced degradation studies.[8]

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), optimized for the separation of Phenyramidol and its impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Phenyramidol and its impurities show significant absorbance (e.g., 240 nm).[8]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 10-20 µL.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug substance to UV light.

Proposed High-Resolution UPLC Method

Building upon the principles of the HPLC method, a UPLC method would offer significant improvements in speed and resolution.

Chromatographic Conditions:

  • Column: UPLC C18 or equivalent (e.g., 50-100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC method, but likely with adjustments to the gradient profile to take advantage of the UPLC system's capabilities.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Detection: UV or Photodiode Array (PDA) detector. A PDA detector would be advantageous for impurity identification by providing spectral data.

  • Column Temperature: Controlled, often slightly elevated (e.g., 30-40 °C) to reduce viscosity.

  • Injection Volume: 1-5 µL.

Proposed GC-MS Method (with Derivatization)

For the analysis of Phenyramidol and its potential impurities by GC-MS, derivatization is likely necessary to increase their volatility. Silylation is a common derivatization technique for compounds with active hydrogens (e.g., hydroxyl and amine groups).[6][11][12]

Sample Preparation (Derivatization):

  • Evaporate a solution of the sample to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the elution of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification of known impurities.

Data Presentation

The following tables summarize the expected performance characteristics of the different analytical methods based on the available literature and general principles of each technique.

Table 1: Method Validation Parameters

ParameterHPLCUPLCGC-MS
Linearity (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (% RSD) < 2.0%< 1.5%< 5.0%
LOD ng levelSub-ng levelpg to ng level
LOQ ng levelSub-ng to ng levelpg to ng level
Specificity Demonstrated through forced degradation studies.Demonstrated through forced degradation studies with superior peak purity assessment.High specificity due to mass spectrometric detection.
Robustness Typically robust to minor changes in method parameters.May be more sensitive to small variations in operating conditions.Robust, but derivatization step can introduce variability.

Table 2: Forced Degradation Study Results (Conceptual)

Stress ConditionExpected Degradation with Phenyramidol
Acidic (0.1 N HCl) Potential for hydrolysis of the ether linkage if present, or other acid-labile groups.
Alkaline (0.1 N NaOH) Potential for hydrolysis or other base-catalyzed reactions.
Oxidative (3% H₂O₂) Oxidation of the secondary amine or other susceptible functional groups.
Thermal (80°C) Decomposition of the molecule, potentially leading to various smaller fragments.
Photolytic (UV light) Photodegradation, which can lead to a variety of degradation products.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_synthesis Phenyramidol Synthesis 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Styrene Oxide Styrene Oxide Styrene Oxide->Reaction Phenyramidol Phenyramidol Reaction->Phenyramidol Process Impurities Process Impurities Reaction->Process Impurities

A simplified representation of the synthesis of Phenyramidol.

Sample Sample HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Impurity_Profile Impurity Profile Data_Acquisition->Impurity_Profile

A general workflow for HPLC-based impurity analysis.

Sample Sample Derivatization Derivatization Sample->Derivatization GCMS_System GC-MS System (Injector, GC Column, Mass Spectrometer) Derivatization->GCMS_System Data_Analysis Data Analysis & Library Search GCMS_System->Data_Analysis Impurity_Identification Impurity Identification Data_Analysis->Impurity_Identification

A proposed workflow for GC-MS analysis of Phenyramidol impurities.

Conclusion

The choice of an analytical method for validating Phenyramidol impurities depends on the specific requirements of the analysis.

  • HPLC is a robust and cost-effective method suitable for routine quality control, with a well-established protocol for Phenyramidol analysis.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput screening and for the detection of trace-level impurities. The higher resolution of UPLC can be particularly beneficial for separating complex mixtures of degradation products.

  • GC-MS provides excellent sensitivity and specificity and is a powerful tool for the structural elucidation of unknown impurities. However, the potential need for derivatization adds a layer of complexity to the sample preparation process.

For a comprehensive impurity profiling strategy, a combination of these techniques is often employed. UPLC is ideal for routine analysis and quantification, while GC-MS or LC-MS can be used for the definitive identification and characterization of unknown impurities discovered during forced degradation studies or in stability samples. Ultimately, the selection of the most appropriate method or combination of methods will ensure the quality, safety, and efficacy of Phenyramidol-containing drug products.

References

A Comparative Guide to Phenyramidol Hydrochloride Assay Methods: UV-Spectrophotometry vs. RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of Phenyramidol Hydrochloride: UV-Visible Spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The information presented is compiled from published research to assist in method selection and validation for the routine analysis of this compound in bulk and pharmaceutical dosage forms.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative performance parameters of the UV-Spectrophotometric and RP-HPLC methods for the assay of this compound.

ParameterUV-Spectrophotometric MethodRP-HPLC Method
Principle Measurement of light absorbanceChromatographic separation followed by detection
Wavelength (λmax) 236 nm[1][2]240 nm
Linearity Range 2 - 18 µg/mL[1][2]Not explicitly stated, but includes 3.0-8.0 ppm range
Correlation Coefficient (r²) 0.999[1][2]> 0.999
Limit of Detection (LOD) 1.224 µg/mL[1][2]3.0 ppm (µg/mL)
Limit of Quantitation (LOQ) 5.222 µg/mL[1][2]8.0 ppm (µg/mL)
Accuracy (% Recovery) Not explicitly stated97.4% - 99.5%
Precision (% RSD) Not explicitly stated0.03%
Retention Time Not Applicable~ 4.5 minutes
Solvent/Mobile Phase Distilled Water[1][2]Disodium (B8443419) hydrogen phosphate (B84403) dihydrate buffer and methanol (B129727) (40:60 v/v)

Experimental Protocols

UV-Spectrophotometric Method

This method is based on the measurement of the absorbance of this compound in an aqueous solution.

Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells.

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of pure this compound and dissolve it in a small amount of distilled water in a 100 mL volumetric flask.

    • Make up the volume to 100 mL with distilled water to obtain a concentration of 100 µg/mL.[1]

  • Preparation of Calibration Standards:

    • From the standard stock solution, prepare a series of dilutions ranging from 2 to 18 µg/mL in 10 mL volumetric flasks using distilled water.[1]

  • Sample Analysis:

    • Measure the absorbance of the sample solutions and calibration standards at 236 nm against a distilled water blank.[1][2]

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

Validation: The method was validated according to ICH guidelines for accuracy, precision (intra-day and inter-day), repeatability, reproducibility, ruggedness, and robustness.[1]

RP-HPLC Method

This method utilizes reversed-phase chromatography to separate this compound from other components before quantification.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Mobile Phase: A mixture of disodium hydrogen phosphate dihydrate buffer and methanol in a 40:60 (v/v) ratio.

  • Detection Wavelength: 240 nm.

  • Flow Rate: Not explicitly stated.

  • Column: Not explicitly stated in the primary comparative source, but a Certificate of Analysis for a Phenyramidol HCl standard mentions a Cortecs UPLC C18+ column.

  • Injection Volume: 5 µL.

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare standard and sample solutions of this compound in the mobile phase.

    • Filter the solutions through a 0.45 µm membrane filter before injection.

  • Sample Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time (approximately 4.5 minutes).

Validation: The method was validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and stability-indicating properties.

Methodology Visualization

The following diagrams illustrate the general workflows for the analysis of this compound by UV-Spectrophotometry and RP-HPLC, and a conceptual workflow for the cross-validation of these two methods.

UV_Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Weigh Phenyramidol HCl dissolve Dissolve in Distilled Water start->dissolve dilute Prepare Dilutions dissolve->dilute measure Measure Absorbance at 236 nm dilute->measure calculate Calculate Concentration measure->calculate

UV-Spectrophotometry Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Weigh Phenyramidol HCl dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect at 240 nm separate->detect quantify Quantify Peak Area detect->quantify

RP-HPLC Workflow

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation & Comparison uv_method UV-Spectrophotometry analyze_uv Analyze with UV uv_method->analyze_uv hplc_method RP-HPLC analyze_hplc Analyze with HPLC hplc_method->analyze_hplc samples Prepare Identical Sample Sets samples->analyze_uv samples->analyze_hplc results_uv UV Results analyze_uv->results_uv results_hplc HPLC Results analyze_hplc->results_hplc compare Statistically Compare Results (e.g., t-test, F-test) results_uv->compare results_hplc->compare

Conceptual Cross-Validation Workflow

References

A Comparative Analysis of the Pharmacological Effects of Phenyramidol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyramidol, a centrally acting analgesic and muscle relaxant, has been utilized in its racemic form for the management of musculoskeletal pain. However, emerging evidence indicates a significant stereoselectivity in its pharmacological actions, with its enantiomers exhibiting distinct and enhanced therapeutic properties. This guide provides a comprehensive comparison of the pharmacological effects of the (+) and (-) enantiomers of Phenyramidol, supported by experimental methodologies, to inform future research and drug development initiatives.

Executive Summary

Racemic Phenyramidol's dual analgesic and muscle relaxant activities are differentially attributed to its constituent enantiomers. The (S)-enantiomer is predominantly responsible for its analgesic effects, while the (R)-enantiomer confers its muscle relaxant properties. This stereospecificity in action presents an opportunity for the development of targeted therapies with improved efficacy and potentially reduced side-effect profiles. While direct quantitative comparisons from head-to-head preclinical studies are not extensively available in peer-reviewed literature, patent filings consistently report the enhanced and separated activities of the individual enantiomers.

Data Presentation

Due to the limited availability of public-domain quantitative data directly comparing the enantiomers, the following table summarizes the qualitative and reported pharmacological effects based on available documentation. This highlights the distinct contributions of each enantiomer to the overall profile of racemic Phenyramidol.

Pharmacological Effect Racemic Phenyramidol (S)-(+)-Phenyramidol (R)-(-)-Phenyramidol Primary Experimental Assay
Analgesic Activity PresentEnhancedMinimalAcetic Acid-Induced Writhing Test
Muscle Relaxant Activity PresentMinimalEnhancedRota-Rod Test

Mechanism of Action

Phenyramidol exerts its effects by acting on the central nervous system. The primary mechanism involves the depression of polysynaptic reflexes in the spinal cord and brainstem, which interrupts the transmission of pain signals and reduces muscle hypertonia.[1] While the precise molecular targets have not been fully elucidated, this central action is responsible for both the analgesic and muscle relaxant properties of the drug.

It is hypothesized that the enantiomers of Phenyramidol may exhibit differential affinities for the specific neuronal pathways or receptors involved in pain perception versus those controlling muscle tone. The (S)-enantiomer likely interacts more potently with pathways mediating analgesia, while the (R)-enantiomer shows greater affinity for the pathways governing muscle relaxation.

cluster_CNS Central Nervous System Spinal_Cord Spinal Cord (Polysynaptic Reflexes) Muscle_Relaxation Muscle Relaxant Effect Spinal_Cord->Muscle_Relaxation Inhibition Brainstem Brainstem (Interneuronal Activity) Analgesia Analgesic Effect Brainstem->Analgesia Inhibition Phenyramidol Phenyramidol Enantiomers S_Enantiomer (S)-Enantiomer Phenyramidol->S_Enantiomer R_Enantiomer (R)-Enantiomer Phenyramidol->R_Enantiomer S_Enantiomer->Brainstem Primarily Targets R_Enantiomer->Spinal_Cord Primarily Targets Start Start Drug_Admin Drug Administration (Enantiomers, Racemate, Control) Start->Drug_Admin Absorption Absorption Period (30-60 min) Drug_Admin->Absorption Acetic_Acid Intraperitoneal Injection of Acetic Acid (0.6%) Absorption->Acetic_Acid Observation Observation Period (Count Writhes for 20 min) Acetic_Acid->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End Start Start Training Animal Training on Rota-Rod Start->Training Baseline Baseline Latency to Fall Measurement Training->Baseline Drug_Admin Drug Administration (Enantiomers, Racemate, Control) Baseline->Drug_Admin Testing Post-Drug Latency to Fall Measurement Drug_Admin->Testing Data_Analysis Data Analysis (Mean Latency) Testing->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of Phenyramidol and Tizanidine for the Management of Muscle Spasticity and Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two centrally acting skeletal muscle relaxants: Phenyramidol and Tizanidine (B1208945). While direct head-to-head clinical trial data is not available, this document synthesizes existing clinical research to offer an objective comparison of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data from individual studies.

At a Glance: Phenyramidol vs. Tizanidine

FeaturePhenyramidolTizanidine
Primary Mechanism of Action Inhibition of polysynaptic reflexes in the spinal cord and brainstem.[1]Central alpha-2 adrenergic agonist, leading to presynaptic inhibition of motor neurons.[2]
Primary Indications Painful musculoskeletal conditions, muscle spasms.[1]Spasticity associated with multiple sclerosis, spinal cord injury, and stroke.[3][4]
Analgesic Properties Possesses inherent analgesic effects.[1]Reduces pain associated with spasticity.[4]
Common Adverse Effects Drowsiness, dizziness, nausea, headache.[1]Drowsiness, dizziness, dry mouth, hypotension.[3][4]

Mechanism of Action

Phenyramidol and Tizanidine employ distinct molecular mechanisms to achieve muscle relaxation.

Phenyramidol acts as a central nervous system depressant, primarily by inhibiting interneuronal and polysynaptic reflexes within the spinal cord and brainstem. This action is thought to reduce the overall excitability of motor neurons, leading to muscle relaxation.

Tizanidine , in contrast, is a potent agonist of alpha-2 adrenergic receptors in the central nervous system.[2] Its binding to these receptors on presynaptic terminals of spinal interneurons inhibits the release of excitatory amino acids, such as glutamate (B1630785) and aspartate. This presynaptic inhibition dampens the polysynaptic reflexes that contribute to muscle spasticity.

G cluster_0 Phenyramidol Signaling Pathway cluster_1 Tizanidine Signaling Pathway Spinal\nInterneuron Spinal Interneuron Motor\nNeuron Motor Neuron Spinal\nInterneuron->Motor\nNeuron Polysynaptic Reflex Muscle\nContraction Muscle Contraction Motor\nNeuron->Muscle\nContraction Reduced Excitability Phenyramidol Phenyramidol Phenyramidol->Spinal\nInterneuron Inhibits Presynaptic\nTerminal Presynaptic Terminal Postsynaptic\nNeuron Postsynaptic Neuron Presynaptic\nTerminal->Postsynaptic\nNeuron Excitatory Neurotransmitter Release Tizanidine Tizanidine Alpha-2\nReceptor Alpha-2 Receptor Tizanidine->Alpha-2\nReceptor Agonist Alpha-2\nReceptor->Presynaptic\nTerminal Inhibits Release

Figure 1. Signaling pathways of Phenyramidol and Tizanidine.

Pharmacokinetic Profiles

A summary of the key pharmacokinetic parameters for Phenyramidol and Tizanidine is presented below.

ParameterPhenyramidolTizanidine
Bioavailability Well absorbed orally~40% (extensive first-pass metabolism)
Time to Peak Plasma Concentration (Tmax) 1-2 hours1-2 hours
Protein Binding Data not readily available~30%
Metabolism HepaticPrimarily hepatic via CYP1A2
Elimination Half-life Approximately 2.5 hours2.5 hours
Excretion Primarily renalPrimarily renal

Clinical Efficacy: A Review of Key Studies

Due to the absence of direct comparative trials, this section summarizes findings from separate clinical studies for each drug.

Phenyramidol in Acute Musculoskeletal Pain

An open-label, non-comparative, multi-center study evaluated the efficacy and safety of Phenyramidol in patients with acute lumbago, integumental pain, and musculoskeletal pain.[5][6]

Experimental Protocol:

  • Study Design: Open-label, non-comparative, phase IV study.[5][6]

  • Patient Population: 100 adult patients with acute lumbago, integumental pain, or musculoskeletal pain.[5][6]

  • Intervention: 1 to 2 tablets of 400 mg Phenyramidol orally, 2 to 3 times daily for 3 to 7 days.[5][6]

  • Primary Efficacy Endpoint: Change in Numerical Pain Rating Scale (NPRS) score from baseline to the end of treatment.[5][6]

Key Findings:

Efficacy OutcomeResult
Mean NPRS Score Improvement 68% reduction from baseline (p < 0.0001)[6]
Clinically Meaningful Improvement (Investigator Assessment) 89% of patients[6]
Patient Global Assessment of Efficacy Excellent: 43%, Good: 38%, Fair: 15%, Poor: 4%[6]
Tizanidine in Spasticity due to Multiple Sclerosis

A double-blind, placebo-controlled trial assessed the efficacy of Tizanidine in patients with spasticity caused by multiple sclerosis.[3]

Experimental Protocol:

  • Study Design: Prospective, double-blind, randomized, placebo-controlled trial.[3]

  • Patient Population: 187 patients with multiple sclerosis and spasticity.[3]

  • Intervention: Tizanidine, titrated from 2 mg daily up to a maximum of 36 mg daily in three divided doses, or placebo, for 9 weeks.[3]

  • Primary Efficacy Endpoint: Change in muscle tone, as measured by the Ashworth scale.[3]

Key Findings:

Efficacy OutcomeTizanidinePlacebo
Mean Reduction in Muscle Tone 20%Not statistically significant[3]
Subjective Improvement ~75% of patientsNot reported[3]
Tizanidine in Post-Stroke Spasticity

An open-label, dose-titration study evaluated the safety and efficacy of Tizanidine in patients with chronic stroke-related spasticity.[4]

Experimental Protocol:

  • Study Design: Open-label, dose-titration study.[4]

  • Patient Population: 47 patients with significant spasticity at least 6 months post-stroke.[4]

  • Intervention: Tizanidine, initiated at 2 mg/day and slowly titrated to a maximum of 36 mg/day over 16 weeks.[4]

  • Primary Efficacy Endpoint: Change in the total upper extremity Modified Ashworth Scale score.[4]

Key Findings:

| Efficacy Outcome | Result | |---|---|---| | Change in Modified Ashworth Scale Score | -2.80 ± 0.47 (p < 0.0001)[4] | | Improvement in Pain Intensity | Statistically significant (p = 0.0375)[4] | | Improvement in Quality of Life | Statistically significant (p = 0.0001)[4] |

Hypothetical Experimental Workflow for a Head-to-Head Comparison

The following diagram illustrates a potential workflow for a robust, double-blind, randomized controlled trial directly comparing Phenyramidol and Tizanidine.

G cluster_workflow Experimental Workflow: Phenyramidol vs. Tizanidine Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (e.g., Ashworth Scale, NPRS) Patient_Screening->Baseline_Assessment Randomization Randomization Group_A Group A: Phenyramidol Treatment Randomization->Group_A Group_B Group B: Tizanidine Treatment Randomization->Group_B Titration_Phase Dose Titration Phase Group_A->Titration_Phase Group_B->Titration_Phase Baseline_Assessment->Randomization Maintenance_Phase Maintenance Phase Titration_Phase->Maintenance_Phase Efficacy_Assessment Efficacy Assessment (Primary & Secondary Endpoints) Maintenance_Phase->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Maintenance_Phase->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 2. Hypothetical workflow for a comparative clinical trial.

Safety and Tolerability

Both medications are generally well-tolerated, but they are associated with distinct adverse effect profiles.

Phenyramidol: Commonly reported side effects include drowsiness, dizziness, nausea, and headache.[1] In a study of 100 patients, 12 adverse events were recorded in 11% of patients, with 5 related to increased liver enzymes.[6]

Tizanidine: The most frequent adverse effects are drowsiness, dizziness, and dry mouth.[3][4] Hypotension is also a notable side effect.[4] In a study of stroke patients, somnolence was reported in 62% and dizziness in 32% of participants.[4]

Drug Interactions

Phenyramidol: Limited information is available on drug interactions. Caution is advised when co-administered with other central nervous system depressants.

Tizanidine: Tizanidine is a substrate of the cytochrome P450 enzyme CYP1A2. Co-administration with potent CYP1A2 inhibitors, such as fluvoxamine (B1237835) and ciprofloxacin, is contraindicated due to a significant increase in tizanidine plasma concentrations and the risk of severe hypotension. Caution is also warranted with other CYP1A2 inhibitors and CNS depressants.

Conclusion

Phenyramidol and Tizanidine are both effective centrally acting muscle relaxants, but they differ significantly in their mechanisms of action, approved indications, and safety profiles. Tizanidine has a well-established evidence base for the treatment of spasticity in neurological conditions, while Phenyramidol shows promise in the management of acute musculoskeletal pain and spasms. The choice between these agents should be guided by the specific clinical indication, patient comorbidities, and potential for drug interactions. The development of direct head-to-head comparative studies would be invaluable in further delineating the relative efficacy and safety of these two compounds.

References

Characterization of Phenyramidol Hydrochloride: A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the Phenyramidol Hydrochloride reference standard. Through a detailed presentation of its physicochemical and analytical data, this document offers a comparative analysis with other commonly used skeletal muscle relaxant reference standards. The information herein is intended to assist researchers and drug development professionals in the selection and application of appropriate reference materials for their work.

Physicochemical Properties: A Comparative Overview

This compound is a centrally acting skeletal muscle relaxant with analgesic properties. A thorough understanding of its fundamental physicochemical characteristics is crucial for its use as a reference standard. The following table summarizes these properties and provides a comparison with other prominent skeletal muscle relaxants.

PropertyThis compoundMethocarbamolChlorzoxazoneCyclobenzaprine HydrochlorideCarisoprodolTizanidine HydrochlorideMetaxaloneOrphenadrine Citrate
Molecular Formula C₁₃H₁₅ClN₂O[1]C₁₁H₁₅NO₅[2]C₇H₄ClNO₂[3]C₂₀H₂₂ClN[4]C₁₂H₂₄N₂O₄C₉H₉Cl₂N₅SC₁₂H₁₅NO₃[5]C₂₄H₃₁NO₈[6]
Molecular Weight ( g/mol ) 250.73[1]241.24[2]169.57[3]311.85260.33290.17221.25[5]461.50[6]
Melting Point (°C) 144.9-148.0[7]92-94189-194[8]215-217 (dec.)91-93288-290 (dec.)121.5-123.5134-138
Appearance White Powder[7]White powderWhite or practically white crystalline powder[8]White to off-white crystalline powderWhite, crystalline powderWhite to off-white powderWhite, crystalline powderWhite or almost white, crystalline powder
Solubility Soluble in waterSparingly soluble in water, soluble in alcoholSlightly soluble in water; freely soluble in alcoholFreely soluble in water and alcoholVery slightly soluble in water; freely soluble in alcoholSlightly soluble in water and methanolPractically insoluble in water; soluble in alcoholSparingly soluble in water; soluble in alcohol

Analytical Characterization: Spectroscopic and Chromatographic Profiles

The identity and purity of a reference standard are established through a combination of analytical techniques. This section details the common methods used for the characterization of this compound and its counterparts.

Spectroscopic Analysis

Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the chemical structure of a reference standard.

  • Infrared (IR) Spectroscopy: Provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical reference standards due to its high resolution and sensitivity.

Typical HPLC Parameters for Skeletal Muscle Relaxant Analysis:

ParameterThis compoundMethocarbamolChlorzoxazoneCyclobenzaprine Hydrochloride
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[9]C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) BufferMethanol:Water[10]Methanol:WaterAcetonitrile:Buffer[11]
Flow Rate 1.0 - 1.5 mL/min1.0 mL/min1.5 mL/min[12]1.0 mL/min
Detection UV at ~230 nmUV at ~274 nm[10]UV at ~280 nm[12]UV at ~290 nm
Purity Assay >99.5%[13]>99.0%>98.0%[8]>98.0%[11]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible characterization of reference standards.

Protocol for HPLC Purity Determination of this compound

Objective: To determine the purity of the this compound reference standard by HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound Reference Standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with orthophosphoric acid). The mobile phase is a mixture of acetonitrile and the phosphate buffer (e.g., 40:60 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 230 nm.

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Visualizing Experimental and Logical Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report

Caption: HPLC Purity Determination Workflow for Phenyramidol HCl.

Comparison_Logic cluster_Properties Physicochemical Properties cluster_Analytical Analytical Characterization Phenyramidol Phenyramidol HCl (Central Acting) MW Molecular Weight Phenyramidol->MW MP Melting Point Phenyramidol->MP Sol Solubility Phenyramidol->Sol HPLC HPLC Purity Phenyramidol->HPLC Spectroscopy Spectroscopic ID Phenyramidol->Spectroscopy OtherRelaxants Other Muscle Relaxants OtherRelaxants->MW OtherRelaxants->MP OtherRelaxants->Sol OtherRelaxants->HPLC OtherRelaxants->Spectroscopy

Caption: Comparative Logic for Reference Standard Characterization.

Conclusion

The comprehensive characterization of the this compound reference standard, supported by detailed analytical data and comparative information, is vital for its effective use in research and quality control. This guide serves as a valuable resource for scientists and professionals in the pharmaceutical field, ensuring the accuracy and reliability of their analytical measurements. The provided protocols and visualizations aim to facilitate a deeper understanding of the characterization process and the comparative landscape of skeletal muscle relaxant reference standards.

References

A Comparative Guide to the Inter-Laboratory Validation of Phenyramidol Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phenyramidol Hydrochloride Analysis

This compound is a centrally acting muscle relaxant with analgesic properties. Accurate and precise quantification of this compound in bulk drug and dosage forms is essential to ensure its safety, efficacy, and quality. Method validation is a critical requirement for any analytical method used in the pharmaceutical industry, and inter-laboratory validation (or round-robin studies) is the highest level of method validation, demonstrating the reproducibility and robustness of the method across different laboratories, equipment, and analysts.

Comparative Performance of Analytical Methods

Two prominent methods for the analysis of this compound are UV-Spectrophotometry and RP-HPLC. The following table summarizes their key performance characteristics based on published validation studies.

Performance ParameterUV-Spectrophotometric MethodRP-HPLC Method
Linearity Range 2-18 µg/mL[1][2]Not explicitly stated, but calibration points suggest a similar or wider range.
Correlation Coefficient (r²) 0.999[1][2]Not explicitly stated.
Limit of Detection (LOD) 1.224 µg/mL[1][2]3.0 ppm (µg/mL)[3]
Limit of Quantitation (LOQ) 5.222 µg/mL[1][2]8.0 ppm (µg/mL)[3]
Accuracy (% Recovery) 99.80 – 100.80%[1]97.4% to 99.5%[3]
Precision (%RSD) Intra-day: 0.34-0.60% Inter-day: 0.23-0.62%[1]0.03%[3]

Experimental Protocols

UV-Spectrophotometric Method

This method is based on the measurement of the absorbance of this compound in an aqueous solution.

Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells.

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of distilled water.

  • Preparation of Calibration Standards: From the stock solution, prepare a series of dilutions ranging from 2 to 18 µg/mL in 10 mL volumetric flasks using distilled water.

  • Sample Preparation: For tablet dosage forms, weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask, add distilled water, sonicate to dissolve, and filter. Dilute the filtrate to obtain a final concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at 236 nm against a distilled water blank.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its absorbance with the calibration curve.[1][2]

RP-HPLC Method

This method provides high specificity and is a stability-indicating assay.

Instrumentation: A standard HPLC system with a PDA detector.

Chromatographic Conditions:

  • Column: C18 (specific dimensions not provided in the abstract)

  • Mobile Phase: A mixture of a buffer (e.g., disodium (B8443419) hydrogen phosphate (B84403) dihydrate) and an organic solvent (e.g., acetonitrile)[3]

  • Flow Rate: (Not specified in the abstract)

  • Detection Wavelength: 240 nm[3]

  • Injection Volume: 5 µL[3]

Procedure:

  • Preparation of Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 400 ppm).[3]

  • Sample Preparation: For tablet dosage forms, prepare a sample solution with a similar concentration to the standard solution in the mobile phase.[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of the standard. The retention time for Phenyramidol is approximately 4.5 minutes under the described conditions.[3]

Visualizing Inter-Laboratory Validation and Method Comparison

To better understand the process of inter-laboratory validation and the relationship between method performance characteristics, the following diagrams are provided.

Inter_Laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Study Objectives B Select Analytical Method A->B C Develop & Validate Protocol B->C D Select Participating Labs C->D E Distribute Standardized Samples D->E F Labs Perform Analysis E->F G Collect & Compile Data F->G H Statistical Analysis (e.g., ANOVA) G->H I Assess Reproducibility & Robustness H->I J Final Report Generation I->J

Caption: Workflow of a typical inter-laboratory validation study.

Method_Performance_Comparison cluster_uv UV-Spectrophotometry cluster_hplc RP-HPLC UV_Simplicity Simplicity UV_Cost Low Cost UV_Speed High Speed UV_Specificity Lower Specificity HPLC_Specificity High Specificity HPLC_Sensitivity High Sensitivity HPLC_Complexity Higher Complexity HPLC_Cost Higher Cost Method Analytical Method Choice Method->UV_Simplicity favors Method->UV_Cost favors Method->UV_Speed favors Method->UV_Specificity favors Method->HPLC_Specificity favors Method->HPLC_Sensitivity favors Method->HPLC_Complexity favors Method->HPLC_Cost favors

Caption: Comparison of UV-Spectrophotometry and RP-HPLC characteristics.

Conclusion

Both UV-Spectrophotometry and RP-HPLC methods offer validated approaches for the quantification of this compound. The choice of method for routine quality control or for an inter-laboratory validation study would depend on the specific requirements of the analysis.

  • The UV-Spectrophotometric method is simple, rapid, and economical, making it suitable for routine analysis in a quality control setting where specificity is not a major concern.[1][2]

  • The RP-HPLC method provides higher specificity and is stability-indicating, which is crucial for regulatory submissions and when analyzing samples that may contain degradation products or impurities.[3]

For a formal inter-laboratory validation, the RP-HPLC method would likely be preferred due to its superior specificity and robustness, which are critical parameters for ensuring reproducibility across different laboratories. However, the simpler UV method could also be subjected to an inter-laboratory study to establish its reproducibility for specific applications. Future work should focus on a direct inter-laboratory comparison of these methods to establish definitive performance characteristics and provide a robust, universally accepted analytical procedure for this compound.

References

A Comparative Analysis of Phenyramidol and Diclofenac in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Phenyramidol and Diclofenac, both as individual agents and in combination. The following sections detail their comparative efficacy and safety based on recent clinical and preclinical findings, outline the experimental methodologies used in these studies, and visualize the underlying mechanisms of action and experimental workflows.

Executive Summary

Phenyramidol, a centrally acting muscle relaxant with analgesic properties, and Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), are often considered for the management of pain and inflammation associated with musculoskeletal conditions. This guide synthesizes data from a human clinical trial investigating their use in spinal pain with muscle spasms and a preclinical study on their impact on fracture healing. The findings suggest that while the combination does not offer superior efficacy in pain and spasm reduction compared to Phenyramidol alone, it may present a better safety profile than Diclofenac alone in the context of bone healing. However, the combination therapy introduces a higher incidence of adverse effects compared to Phenyramidol monotherapy.

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from a clinical study comparing oral Phenyramidol with a Phenyramidol-Diclofenac combination in patients with spinal pain and muscle spasms, and a preclinical study evaluating their effects on fracture healing in a rat model.

Table 1: Clinical Efficacy and Safety in Spinal Pain with Muscle Spasms [1][2]

ParameterPhenyramidol (400 mg)Phenyramidol (400 mg) + Diclofenac (75 mg)p-value
Efficacy (Pain & Muscle Spasm Reduction)
Finger-Floor Distance (cm) - Before32.1 ± 6.736.3 ± 3.8>0.05
Finger-Floor Distance (cm) - After20.4 ± 1.417.1 ± 2.2>0.05
Chin-Sternal Distance (cm) - Before8.9 ± 1.47.6 ± 2.1>0.05
Chin-Sternal Distance (cm) - After4.3 ± 2.73.1 ± 0.9>0.05
Safety (Adverse Drug Reactions)
Incidence of Adverse Drug ReactionsStatistically significantly lowerStatistically significantly higher<0.001

Data from Koyuncu et al. (2022). Values are presented as mean ± standard deviation. The study concluded no significant difference in efficacy between the two groups, but a significantly better safety profile for Phenyramidol monotherapy.

Table 2: Preclinical Evaluation of Fracture Healing in a Rat Model [3][4]

Parameter (at Day 45)ControlPhenyramidolDiclofenacPhenyramidol + Diclofenac
Radiological Score Significantly higher than all treatment groupsLower than control and combinationLower than control and combinationSignificantly higher than monotherapy groups
Biomechanical Properties Not specified as highest, but implied better than treatment groupsLower than controlSignificantly lower than other groupsLess pronounced negative effect than monotherapy
Histological Examination No significant differenceNo significant differenceNo significant differenceNo significant difference

Data from Çelik et al. (2024). The study suggests that both Phenyramidol and Diclofenac monotherapy negatively affect fracture healing, with Diclofenac having a more pronounced negative biomechanical impact. The combination therapy appeared to mitigate some of these negative effects compared to monotherapy.

Experimental Protocols

Clinical Trial: Phenyramidol vs. Phenyramidol + Diclofenac in Spinal Pain with Muscle Spasms[1][2]
  • Study Design: An open-label study involving 30 patients (aged 32-82) with moderate to severe acute spinal pain and muscle spasms.[1] Patients were randomly assigned to two groups.

  • Group 1 (Phenyramidol Monotherapy): Received 400 mg of oral Phenyramidol three times a day for 7 days.[1]

  • Group 2 (Combination Therapy): Received 400 mg of oral Phenyramidol three times a day plus 75 mg of oral Diclofenac once a day for 7 days.[1]

  • Outcome Measures:

    • Efficacy: Pain intensity and muscle spasm levels were evaluated on day 0 and day 7. This was quantified by measuring the finger-floor distance while standing and the chin-sternal distance while sitting.[2]

    • Safety: The incidence and nature of any adverse drug reactions were recorded throughout the 7-day treatment period.[1]

  • Statistical Analysis: The significance of the differences between the two treatment groups was evaluated to compare efficacy and safety profiles.[2]

Preclinical Study: Effects on Fracture Healing in a Rat Model[3][4]
  • Animal Model: The study utilized 72 male Wistar-Albino rats.[4] An open femur fracture was surgically created and stabilized.[3]

  • Treatment Groups:

    • Control Group: Received a placebo.

    • Phenyramidol Group: Administered Phenyramidol.

    • Diclofenac Group: Administered Diclofenac.

    • Combination Group: Administered both Phenyramidol and Diclofenac.

  • Study Duration and Evaluation: The rats were evaluated at three time points: 15, 30, and 45 days post-surgery.[4]

  • Outcome Measures:

    • Radiological Evaluation: X-rays were taken to assess the progression of fracture healing and callus formation. A scoring system was used to quantify healing.[3]

    • Histopathological Examination: Bone tissue from the fracture site was collected and examined under a microscope to assess the cellular processes of bone healing.[3]

    • Biomechanical Testing: The mechanical strength of the healed femurs was tested to determine the quality of the bone repair.[3]

  • Statistical Analysis: The data from the different treatment groups were statistically compared to the control group and to each other to determine the effects of the treatments on fracture healing.[3]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of Phenyramidol and Diclofenac and the workflow of the preclinical fracture healing study.

G cluster_phenyramidol Phenyramidol Mechanism of Action cluster_cns Central Nervous System cluster_peripheral Peripheral Action phenyramidol Phenyramidol spinal_cord Spinal Cord & Brainstem phenyramidol->spinal_cord cox Cyclooxygenase (COX) Enzyme Inhibition (Balanced) phenyramidol->cox cytokines Decreased IL-1β & TNF-α phenyramidol->cytokines polysynaptic Interneuronal and Polysynaptic Reflexes spinal_cord->polysynaptic Blocks muscle_spasm Decreased Muscle Spasm (Myorelaxant Effect) polysynaptic->muscle_spasm Leads to inflammation_pain Reduced Inflammation & Pain (Analgesic & Anti-inflammatory Effect) cox->inflammation_pain cytokines->inflammation_pain G cluster_diclofenac Diclofenac Mechanism of Action diclofenac Diclofenac cox1_2 COX-1 & COX-2 Inhibition diclofenac->cox1_2 membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic arachidonic->cox1_2 prostaglandins Prostaglandins cox1_2->prostaglandins Blocks Synthesis reduction Reduction in Inflammation, Pain, Fever cox1_2->reduction inflammation Inflammation, Pain, Fever prostaglandins->inflammation G cluster_workflow Experimental Workflow: Preclinical Fracture Healing Study animal_selection Animal Selection (72 Wistar-Albino Rats) fracture_model Surgical Procedure (Femur Fracture Creation & Fixation) animal_selection->fracture_model grouping Randomized Grouping (Control, Phenyramidol, Diclofenac, Combination) fracture_model->grouping treatment Postoperative Treatment Administration grouping->treatment evaluation Evaluation at 15, 30, and 45 Days treatment->evaluation outcomes Outcome Measures (Radiological, Histological, Biomechanical) evaluation->outcomes analysis Statistical Analysis outcomes->analysis conclusion Conclusion on Effects on Fracture Healing analysis->conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Phenyramidol Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is paramount to ensure personal safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Phenyramidol Hydrochloride.

Immediate Safety Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and eye irritation and may also lead to respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields[2][3].

  • Skin Protection: Use chemical-impermeable gloves and wear protective clothing. Contaminated clothing should be removed immediately[3].

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a full-face respirator[3].

Ensure that all handling of this compound for disposal purposes occurs in a well-ventilated area, preferably under a chemical fume hood[3][4].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste and to adhere strictly to all federal, state, and local regulations[4]. Improper disposal, such as discarding with household garbage or releasing into the sewage system, is not recommended[1].

  • Waste Identification and Collection:

    • Clearly label all containers holding this compound waste with the chemical name and relevant hazard information.

    • Keep waste in its original container if possible, or in a compatible, tightly sealed container to prevent leaks or spills[5].

  • Managing Spills:

    • In the event of a spill, avoid the formation of dust[2][4].

    • Carefully sweep or vacuum the spilled material and collect it in a suitable, labeled container for disposal[2].

    • Thoroughly clean the contaminated surface to remove any residual material[2].

  • Primary Disposal Methods:

    • Licensed Hazardous Waste Disposal Company: The most recommended method is to transfer excess and expired this compound to a licensed hazardous material disposal company[2]. These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.

    • Incineration: The product may be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to manage emissions[2]. This should only be performed by a certified facility.

  • Disposal of Contaminated Packaging:

    • Any packaging that has been in contact with this compound should be treated as hazardous waste and disposed of using the same methods outlined above[2].

Disposal "Do's and Don'ts" Summary

For quick reference, the following table summarizes the key practices for the proper disposal of this compound.

Do'sDon'ts
Wear appropriate PPE at all times.Do not dispose of with household garbage[1].
Handle in a well-ventilated area[3][4].Do not allow the product to reach the sewage system or waterways[1][2].
Collect waste in properly labeled, sealed containers[5].Do not handle waste without proper training and safety equipment.
Contact a licensed hazardous waste disposal company for removal[2].Do not attempt to neutralize the chemical without specific protocols and safety measures in place.
Treat all contaminated materials, including packaging, as hazardous waste[2].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

G cluster_start Start cluster_assessment Assessment cluster_action Action cluster_disposal Disposal start This compound Waste Generated assess_spill Is it a spill? start->assess_spill assess_container Is the container compromised? assess_spill->assess_container No contain_spill Contain spill following safety protocols assess_spill->contain_spill Yes collect_waste Collect in a labeled, sealed container assess_container->collect_waste No repackage Repackage in a suitable, labeled container assess_container->repackage Yes contain_spill->collect_waste contact_vendor Contact licensed hazardous waste disposal vendor collect_waste->contact_vendor repackage->collect_waste incineration Arrange for incineration at a certified facility contact_vendor->incineration Vendor advises end_point Proper Disposal Complete contact_vendor->end_point incineration->end_point

Caption: Decision workflow for the proper disposal of this compound.

It is imperative for all laboratory personnel to be familiar with their institution's specific chemical hygiene and waste management plans. Always consult with your environmental health and safety (EHS) department for guidance tailored to your location and facilities.

References

Personal protective equipment for handling Phenyramidol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Phenyramidol Hydrochloride

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment by outlining operational steps, personal protective equipment requirements, disposal methods, and emergency responses.

Hazard Identification and Safety Data

Physicochemical Properties

PropertyDataSource
Chemical Formula C₁₃H₁₄N₂O · HCl[2]
Molecular Weight 250.72 g/mol [3][4]
Appearance White to cream-colored crystalline powder[3]
Solubility Freely soluble in Ethanol, Methanol, and Water[3]
Storage Conditions Refrigerator; Cool, dry, well-ventilated place[2][3]
Incompatibilities Strong oxidizing agents, Acids, Strong bases, Heat[3]

Exposure and Toxicity Data

ParameterValueSource
Acute Toxicity (Oral LD50) No data available[2]
Airborne Exposure Limits None established[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier against exposure. The following equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale and Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust particles entering the eyes.[2][5]
Skin Protection Fire/flame resistant and impervious lab coat or clothing.Prevents contact of the chemical with skin.[2][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.Provides a direct barrier against skin contact. Powder-free gloves are recommended to avoid contamination.[2][5][6]
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. A full-face respirator may be required if exposure limits are exceeded or irritation occurs.Protects against inhalation of dust and aerosols, which is a primary exposure route.[2][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

1. Preparation and Planning:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a chemical fume hood or other appropriate exhaust ventilation is operational.[2]

  • Locate the nearest safety shower and eyewash station.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Conduct all weighing and manipulation of this compound powder within a chemical fume hood or ventilated enclosure to control dust.[2]

  • Avoid any direct contact with the substance. Use spatulas and other appropriate tools.[3]

  • Keep the container tightly closed when not in use.[2][3]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Decontamination:

  • After handling, thoroughly wash gloves, then remove and dispose of them properly.

  • Wash hands thoroughly with soap and water.[2][3]

  • Clean all work surfaces and equipment to remove any residual contamination.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Ventilated Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_waste Segregate Waste cleanup_wash->disp_waste disp_container Seal Waste Container disp_waste->disp_container

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All excess or expired this compound must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container.[2]

  • Contaminated Materials: All disposable materials that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[7]

  • Disposal Method: Waste should be handled by a licensed hazardous material disposal company.[2] Incineration in a facility equipped with an afterburner and scrubber is a recommended method.[2]

  • Environmental Precautions: Do not allow the chemical or its waste to enter drains, water courses, or the soil.[2]

Emergency Procedures

Immediate and appropriate action is required in the event of an accidental spill or exposure.

Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For large spills, cover with an inert, non-combustible absorbent material like sand or earth.[3] For small spills, carefully sweep or vacuum the material. Avoid generating dust.[2][3]

  • Collect: Place the spilled material and cleanup supplies into a suitable, labeled container for hazardous waste disposal.[2][3]

  • Clean: Thoroughly clean the spill surface to remove any remaining contamination.[2]

First-Aid Measures:

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms develop, call a physician.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

G cluster_spill Spill cluster_exposure Personnel Exposure start Emergency Event spill_evac Evacuate Area start->spill_evac Type exp_skin Skin Contact: Wash with Soap & Water start->exp_skin Type exp_eye Eye Contact: Rinse for 15 min start->exp_eye exp_inhale Inhalation: Move to Fresh Air start->exp_inhale exp_ingest Ingestion: Rinse Mouth, Do Not Induce Vomiting start->exp_ingest spill_contain Contain Spill (No Dust) spill_evac->spill_contain spill_collect Collect in Waste Container spill_contain->spill_collect spill_clean Decontaminate Surface spill_collect->spill_clean seek_medical Seek Immediate Medical Attention spill_clean->seek_medical If Exposed During Cleanup exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical exp_ingest->seek_medical

Emergency Response Protocol for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyramidol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenyramidol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.